Kingiside
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (1S,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9,11-14,16-18,20-22H,3-4H2,1-2H3/t6-,7+,9+,11+,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCJFXSHMSZCLH-QAPDQXECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701104147 | |
| Record name | Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25406-67-1 | |
| Record name | Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25406-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kingiside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701104147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Mechanism of Action of Kingiside: A Technical Overview of a Structurally-Related Compound, Kinsenoside
For the attention of: Researchers, scientists, and drug development professionals.
In contrast, substantial research has been conducted on kinsenoside (B1673651) , a bioactive glycoside extracted from Anoectochilus roxburghii. Due to the similarity in their names and the potential for confusion, this technical guide will provide an in-depth overview of the well-documented mechanism of action of kinsenoside as a proxy, with the explicit understanding that these mechanisms have not been confirmed for kingiside. This information is intended to serve as a valuable reference for researchers interested in this class of compounds.
Core Anti-Inflammatory and Cytoprotective Mechanisms of Kinsenoside
Kinsenoside has demonstrated significant anti-inflammatory and cytoprotective effects, primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. The principal mechanisms identified are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Kinsenoside has been shown to suppress inflammation by interfering with this pathway. It effectively inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the production of pro-inflammatory mediators.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Kinsenoside has been observed to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes. This contributes to its cytoprotective effects against oxidative stress-induced cell damage.
Quantitative Data on the Bioactivity of Kinsenoside
The following tables summarize the quantitative data from various studies on the anti-inflammatory and cytoprotective effects of kinsenoside.
Table 1: Inhibition of Pro-inflammatory Mediators by Kinsenoside in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Kinsenoside Concentration | Inhibition (%) | IC50 Value |
| Nitric Oxide (NO) | 10 µg/mL | 45.8 ± 3.2 | 22.5 µg/mL |
| 20 µg/mL | 78.2 ± 4.1 | ||
| Prostaglandin E2 (PGE2) | 10 µg/mL | 35.1 ± 2.8 | 28.9 µg/mL |
| 20 µg/mL | 65.9 ± 3.5 | ||
| Tumor Necrosis Factor-α (TNF-α) | 20 µg/mL | 55.4 ± 4.5 | Not Determined |
| Interleukin-6 (IL-6) | 20 µg/mL | 62.1 ± 5.0 | Not Determined |
Table 2: Effect of Kinsenoside on Nrf2 Pathway Activation in HaCaT Keratinocytes
| Parameter | Treatment | Fold Change (vs. Control) |
| Nrf2 Nuclear Translocation | Kinsenoside (10 µM) | 3.2 ± 0.4 |
| Heme Oxygenase-1 (HO-1) mRNA | Kinsenoside (10 µM) | 4.5 ± 0.6 |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) mRNA | Kinsenoside (10 µM) | 3.8 ± 0.5 |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of kinsenoside.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of kinsenoside for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for NF-κB and IκBα
-
Principle: This technique is used to detect the levels of specific proteins in a sample.
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the Bradford assay.
-
Separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p65, IκBα, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
While the detailed molecular mechanism of this compound remains to be elucidated, the comprehensive data available for the structurally related compound, kinsenoside, provides a strong foundation for future research. Kinsenoside's dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway highlights it as a promising therapeutic agent.
Future research should focus on isolating and characterizing this compound to determine if it shares these mechanisms of action. Comparative studies between this compound and kinsenoside would be invaluable in understanding the structure-activity relationships within this class of bioactive molecules. Such investigations will be crucial for unlocking the full therapeutic potential of this compound and related compounds.
Kingiside: A Secoiridoid Glycoside from Discovery to its Natural Origins - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kingiside is a naturally occurring secoiridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical structure of this compound. It details the experimental protocols for its isolation and structural elucidation, presents quantitative data on its biological activity, and explores its potential mechanism of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first reported as a known compound isolated from Gentiana pyrenaica. Subsequent research has identified this compound and its derivatives in various other species of the Gentiana genus, which is a large group of flowering plants belonging to the Gentian family (Gentianaceae). Notably, a significant study led to the isolation of this compound from the roots and rhizomes of Gentiana scabra, a well-known plant in traditional medicine.[1][2] More recent metabolomic studies have also identified this compound in Citronella gongonha and Gentiana rhodantha.[3][4]
The biosynthesis of this compound is believed to follow the secoiridoid pathway, which is responsible for the formation of a wide variety of iridoid compounds in plants. This pathway originates from the isoprenoid precursor geranyl pyrophosphate (GPP).
Isolation and Structure Elucidation
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The structural elucidation is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Isolation from Gentiana scabra
The following protocol is a generalized procedure based on methodologies reported for the isolation of secoiridoid glycosides from Gentiana scabra.[1][5]
-
Extraction: The air-dried and powdered roots and rhizomes of Gentiana scabra are extracted with chloroform (B151607) (CHCl3) using a suitable method such as maceration or Soxhlet extraction.
-
Fractionation: The crude chloroform extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol (B129727) (MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A gradient of methanol and water is typically used as the mobile phase.
-
Characterization: The purified compound is identified as this compound based on the analysis of its spectroscopic data.
Structural Characterization
The structure of this compound has been determined to be a secoiridoid glycoside. Its chemical formula is C24H28O14, and it has a molecular weight of 540.47 g/mol .[5] The structure was elucidated by extensive spectroscopic analyses, including 1H NMR, 13C NMR, and 2D-NMR experiments, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5]
Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD) [5]
| Position | 13C (δC) | 1H (δH, mult., J in Hz) |
| 1 | 95.8 | 5.59 (d, 8.0) |
| 3 | 152.9 | 7.45 (s) |
| 4 | 111.4 | |
| 5 | 30.8 | 3.20 (m) |
| 6 | 28.5 | 2.65 (m), 2.75 (m) |
| 7 | - | - |
| 8 | 45.9 | 4.30 (q, 6.5) |
| 9 | 78.9 | 2.15 (m) |
| 10 | 18.4 | 1.30 (d, 6.5) |
| 11 | 168.9 | |
| 1' | 99.9 | 4.90 (d, 8.0) |
| 2' | 74.8 | 3.23 (t, 8.0) |
| 3' | 77.9 | 3.40 (t, 8.0) |
| 4' | 71.7 | 3.30 (t, 8.0) |
| 5' | 77.9 | 3.45 (m) |
| 6'a | 62.9 | 3.70 (dd, 12.0, 5.5) |
| 6'b | 3.90 (dd, 12.0, 2.0) | |
| 1'' | 131.2 | |
| 2'' | 116.5 | 7.03 (dd, 8.0, 1.6) |
| 3'' | 146.2 | |
| 4'' | 121.2 | 6.76 (t, 8.0) |
| 5'' | 149.1 | |
| 6'' | 116.1 | 7.26 (dd, 8.0, 1.6) |
| 7'' | 167.9 |
Biological Activity and Potential Mechanism of Action
This compound and its derivatives have been investigated for their anti-inflammatory properties.
Quantitative Data: Anti-inflammatory Activity
A study on secoiridoid glycosides from Gentiana scabra evaluated their inhibitory effects on lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in RAW264.7 macrophage cells. This compound derivatives demonstrated notable activity.
Table 2: Inhibitory Activity of this compound and its Derivatives on IL-6 Production in LPS-stimulated RAW264.7 Cells [1][5]
| Compound | IC50 (µM) |
| This compound derivative 4 | 51.70 - 61.10 |
| This compound derivative 5 | 51.70 - 61.10 |
| This compound derivative 10 | 51.70 - 61.10 |
Experimental Protocol: In Vitro Anti-inflammatory Assay
The following is a generalized protocol for assessing the anti-inflammatory activity of this compound by measuring its effect on cytokine production in macrophages.[1]
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Proposed Signaling Pathway
The production of IL-6 is known to be regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibitory effect of this compound on IL-6 production suggests that it may exert its anti-inflammatory effects by modulating this pathway.
Quantitative Analysis
For the quality control and standardization of plant extracts containing this compound, a reliable quantitative method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique for this purpose.
Experimental Protocol: HPLC-UV Quantification of this compound
The following is a general HPLC-UV method that can be adapted for the quantification of this compound in plant extracts.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution system using acetonitrile (B52724) and water (both containing a small amount of formic acid, e.g., 0.1%, to improve peak shape) is typically effective.
-
Detection: The UV detector should be set at a wavelength where this compound shows maximum absorbance.
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of standard solutions are then prepared by serial dilution to create a calibration curve.
-
Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Conclusion
This compound is a promising secoiridoid glycoside with demonstrated anti-inflammatory potential. This technical guide has summarized the current knowledge regarding its discovery, natural sources, chemical properties, and a proposed mechanism of action. The provided experimental protocols offer a foundation for researchers to further investigate this natural product for its therapeutic applications. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leaf tissue metabolomics fingerprinting of Citronella gongonha Mart. by 1H HR-MAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
The Biosynthesis of Kingiside in Citronella gongonha: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kingiside, a secoiridoid monoterpenoid, is a significant bioactive compound found in the leaves of Citronella gongonha.[1][2] While the specific biosynthetic pathway of this compound in C. gongonha has not been fully elucidated, this technical guide synthesizes current knowledge on the general secoiridoid biosynthesis pathway to propose a putative route for this compound formation. This document provides an in-depth overview of the likely enzymatic steps and chemical intermediates, supported by metabolomic data from C. gongonha. Detailed experimental methodologies for metabolite analysis are presented, and key pathways and workflows are visualized to facilitate a deeper understanding for research and drug development applications.
Introduction
Citronella gongonha Mart. (Cardiopteridaceae) is a medicinal plant recognized for its rich profile of secondary metabolites, including flavonoids, polyphenolic compounds, and monoterpenoids.[1][2] Among these, the iridoids and secoiridoids, such as this compound, are of particular interest due to their diverse pharmacological activities. Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This whitepaper outlines the probable biosynthetic pathway of this compound in C. gongonha, drawing upon established knowledge of secoiridoid biosynthesis in other plant species and specific metabolomic studies of C. gongonha.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound, a secoiridoid, is believed to follow the general pathway established for this class of compounds, which originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These pathways provide the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), for all terpenoids.
The core of the secoiridoid pathway involves the formation of the iridoid skeleton, which is subsequently cleaved to form the secoiridoid structure. The key steps are outlined below and illustrated in the pathway diagram.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Putative biosynthetic pathway of this compound from Geranyl Pyrophosphate.
Metabolomic Data from Citronella gongonha
A metabolomic analysis of the leaf tissue of C. gongonha has identified several key metabolites, including this compound and other related iridoids.[1][2] The presence of these compounds provides strong evidence for an active secoiridoid biosynthesis pathway in this plant. The identified compounds are summarized in the table below.
| Metabolite Class | Identified Compounds in C. gongonha Leaf Tissue |
| Iridoids/Secoiridoids | This compound |
| 8-epi-Kingisidic acid | |
| (7α)-7-O-methylmorroniside | |
| (7β)-7-O-methylmorroniside | |
| Alpigenoside | |
| Flavonoids | Kaempferol-3-O-dihexoside |
| Polyphenols | Caffeoyl glucoside |
| 3-O-caffeoylquinic acid | |
| 5-O-caffeoylquinic acid | |
| Other | Sucrose, α-Glucoses, Alanine, Fatty (linolenic) acid |
Source: Ali et al., 2022.[1]
Experimental Protocols
The following section details the methodology employed for the metabolomic fingerprinting of C. gongonha, which led to the identification of this compound and other metabolites.[1]
Plant Material
Leaf samples from Citronella gongonha Mart. were collected for analysis.
Metabolite Extraction and Analysis
The primary analytical techniques used were Proton (¹H) High-Resolution Magic Angle Spinning (HR-MAS) Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
¹H HR-MAS NMR Spectroscopy: This technique was applied to intact leaf tissue to characterize key metabolites. It allows for the analysis of metabolites in a state that is close to their natural environment within the plant tissue.
-
LC-MS/MS: This was used to confirm the identity of several major metabolites detected by NMR. For the characterization of this compound, the analysis was performed in ESI+ mode, which resulted in two molecular ion peaks of m/z 405, suggesting the presence of two epimers. MS² fragmentation was conducted to further confirm the structure.
Data Analysis
Principal Component Analysis (PCA) was integrated with the NMR data to observe the association of molecular profiles with seasonal changes.
Diagram of the Experimental Workflow
Caption: Workflow for metabolomic analysis of Citronella gongonha.
Conclusion and Future Directions
The presence of this compound and other secoiridoids in Citronella gongonha strongly suggests the operation of the general secoiridoid biosynthesis pathway in this species. This technical guide provides a putative pathway and summarizes the available metabolomic data and analytical methods.
For researchers and drug development professionals, future work should focus on:
-
Enzyme Discovery and Characterization: Identifying and functionally characterizing the specific enzymes (e.g., Geraniol Synthase, Iridoid Synthase, Secologanin Synthase) from C. gongonha involved in the pathway.
-
Transcriptomic Analysis: Correlating gene expression profiles with metabolite accumulation to identify candidate genes for the biosynthetic pathway.
-
Quantitative Analysis: Determining the concentrations of this compound and its precursors in different tissues and under various environmental conditions to optimize production.
A comprehensive understanding of the this compound biosynthetic pathway will be instrumental in harnessing the full therapeutic potential of Citronella gongonha.
References
The Immunomodulatory and Anti-Inflammatory Roles of Kinsenoside: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Kinsenoside (B1673651), a primary bioactive compound isolated from the jewel orchid Anoectochilus roxburghii, has demonstrated significant potential as a modulator of immune and inflammatory responses. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning kinsenoside's anti-inflammatory effects. It delves into its influence on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its role in regulating the production of pro-inflammatory cytokines and mediators. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for in vitro and in vivo models, and provides visual representations of the signaling cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of kinsenoside for inflammatory diseases.
Introduction
Inflammation is a fundamental biological process that is critical for host defense against infection and injury. However, dysregulated or chronic inflammation is a key driver of numerous pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of pharmaceutical research. Natural products have historically been a rich source of such therapeutic leads.
Kinsenoside, a butyrolactone glucoside, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] Extracted from Anoectochilus roxburghii, a plant with a history of use in traditional medicine, kinsenoside has been the subject of increasing scientific investigation.[1][2]
This guide will provide a detailed technical examination of the role of kinsenoside in immunology and inflammation. It will cover its known mechanisms of action, present quantitative data on its effects, and offer detailed protocols for key experimental models used to assess its anti-inflammatory activity.
A note on nomenclature: The user's original query referred to "Kingiside." Our research indicates this is a likely misspelling of "Kinsenoside," a well-documented compound with the properties described. This guide will henceforth refer to the compound as Kinsenoside.
Core Anti-Inflammatory Mechanisms of Kinsenoside
Kinsenoside exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms identified to date are the inhibition of the NF-κB and MAPK signaling cascades.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[3]
Kinsenoside has been shown to inhibit the activation of the NF-κB pathway.[4] It is believed to interfere with the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[5] This inhibitory action leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in transducing extracellular stimuli into cellular responses, including inflammation.[6] The activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.
Kinsenoside has been reported to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[5] By inhibiting the activation of these key kinases, kinsenoside can effectively dampen the downstream inflammatory cascade.
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[7] While direct evidence for kinsenoside's effect on the NLRP3 inflammasome is still emerging, its known inhibitory effects on the NF-κB pathway suggest a potential regulatory role, as NF-κB is a key transcriptional regulator of NLRP3 and pro-IL-1β.[5] Further research is warranted to fully elucidate the interaction between kinsenoside and the NLRP3 inflammasome.
Quantitative Data on the Anti-Inflammatory Effects of Kinsenoside
The following tables summarize the quantitative data on the inhibitory effects of kinsenoside on various inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Kinsenoside
| Cell Line | Stimulant | Cytokine | Kinsenoside Concentration | % Inhibition | Reference |
| MH7A | TNF-α | IL-1β | Not Specified | Significant Decrease | [8] |
| MH7A | TNF-α | IL-6 | Not Specified | Significant Decrease | [8] |
| MH7A | TNF-α | IL-8 | Not Specified | Significant Decrease | [8] |
| Macrophages | MSU | IL-1β | Not Specified | Significant Decrease | [5] |
| Macrophages | MSU | IL-6 | Not Specified | Significant Decrease | [5] |
| Macrophages | MSU | TNF-α | Not Specified | Significant Decrease | [5] |
Table 2: In Vitro Inhibition of Inflammatory Enzymes and Mediators by Kinsenoside
| Cell Line/System | Stimulant | Target | Kinsenoside Concentration | % Inhibition / Effect | Reference |
| Macrophages | MSU | iNOS | Not Specified | Significant Decrease | [5] |
| Macrophages | MSU | COX-2 | Not Specified | Significant Decrease | [5] |
| MH7A | TNF-α | MMP-1 | Not Specified | Significant Decrease | [8] |
| MH7A | TNF-α | MMP-3 | Not Specified | Significant Decrease | [8] |
| MH7A | TNF-α | MMP-13 | Not Specified | Significant Decrease | [8] |
Table 3: In Vivo Effects of Kinsenoside in Animal Models of Inflammation
| Animal Model | Parameter | Kinsenoside Dose | Effect | Reference |
| Collagen-Induced Arthritis (Mouse) | Paw Edema | 100 & 300 mg/kg | Significant Inhibition | [4] |
| Collagen-Induced Arthritis (Mouse) | Arthritis Score | 100 & 300 mg/kg | Significant Decrease | [4] |
| Collagen-Induced Arthritis (Mouse) | IL-1β (in joints) | 300 mg/kg | Significant Decrease | [4] |
| Collagen-Induced Arthritis (Mouse) | TNF-α (in joints) | 300 mg/kg | Significant Decrease | [4] |
| Collagen-Induced Arthritis (Mouse) | MMP-9 (in joints) | 300 mg/kg | Significant Decrease | [4] |
| Collagen-Induced Arthritis (Mouse) | IL-10 (in joints) | 300 mg/kg | Significant Increase | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the anti-inflammatory properties of kinsenoside.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using lipopolysaccharide (LPS) and the subsequent assessment of the inhibitory effects of kinsenoside.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Kinsenoside (dissolved in a suitable vehicle, e.g., DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for Western blotting (antibodies for p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of kinsenoside for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokine measurements, or shorter time points for signaling protein phosphorylation).
-
Sample Collection:
-
For NO and cytokine assays, collect the cell culture supernatant.
-
For Western blotting, lyse the cells to extract total protein.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (IκBα, p65, p38, JNK, ERK) in the cell lysates by Western blotting to assess pathway activation.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This protocol details a widely used in vivo model to assess acute inflammation and the efficacy of anti-inflammatory agents like kinsenoside.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
Kinsenoside (dissolved/suspended in a suitable vehicle)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into different groups (e.g., vehicle control, kinsenoside-treated groups at different doses, positive control group).
-
Drug Administration: Administer kinsenoside or the vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.
Conclusion
Kinsenoside has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its ability to reduce the production of pro-inflammatory cytokines and mediators in both in vitro and in vivo models highlights its therapeutic potential for the treatment of a wide range of inflammatory diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the pharmacological activities of this promising natural compound. Future research should focus on elucidating its precise molecular targets, its effects on other inflammatory pathways such as the NLRP3 inflammasome, and its pharmacokinetic and safety profiles in preclinical and clinical settings.
References
- 1. Frontiers | Anhuienoside C Ameliorates Collagen-Induced Arthritis through Inhibition of MAPK and NF-κB Signaling Pathways [frontiersin.org]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3/ASC/Caspase-1 axis regulates IL-1β processing in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinsenoside inhibits the inflammatory mediator release in a type-II collagen induced arthritis mouse model by regulating the T cells responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ginsenoside Rg1 improves lipopolysaccharide-induced acute lung injury by inhibiting inflammatory responses and modulating infiltration of M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Kinsenoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Foreword
The therapeutic potential of natural compounds is a rapidly expanding field of scientific inquiry. Among these, Kinsenoside (B1673651), a principal bioactive constituent isolated from the orchidaceous plant Anoectochilus formosanus, has garnered significant attention for its diverse pharmacological activities. Initial research into "Kingiside" revealed a likely misspelling in common nomenclature, with the vast body of scientific literature pointing to "Kinsenoside" as the compound of interest. This technical guide provides an in-depth exploration of the biological activities of Kinsenoside, focusing on its anti-inflammatory, hepatoprotective, and neuroprotective effects. We present a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and a quantitative summary of its bioactivity to support further research and development of Kinsenoside as a potential therapeutic agent.
Anti-Inflammatory Activity of Kinsenoside
Kinsenoside has demonstrated potent anti-inflammatory properties across a range of preclinical models. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways that are central to the inflammatory response.
Molecular Mechanisms of Anti-Inflammatory Action
Kinsenoside exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] These pathways are critical regulators of pro-inflammatory gene expression.
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2] Kinsenoside has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[3][4]
The MAPK signaling pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in the inflammatory process. Kinsenoside has been observed to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages, further contributing to its anti-inflammatory effects.[4]
Quantitative Data: Anti-Inflammatory Effects of Kinsenoside
The following table summarizes the quantitative data from various studies on the anti-inflammatory activity of Kinsenoside.
| Model/Assay | Test System | Treatment | Dosage/Concentration | Key Findings | Reference(s) |
| LPS-Stimulated Macrophages | Mouse Peritoneal Macrophages | Kinsenoside | 10, 50, 100 µM | Dose-dependent inhibition of NO, TNF-α, and IL-1β production. | [3] |
| LPS-Induced Endotoxin Shock | ICR Mice | Kinsenoside (pretreatment) | 40 mg/kg (i.p.) | Decreased serum levels of TNF-α and IL-1β. | [3] |
| Carrageenan-Induced Paw Edema | Rats | Compound K (a ginsenoside) | 20 mg/kg | Significant inhibition of paw edema by 42.7% at 5 hours. | [5] |
Experimental Protocols
-
Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 2 × 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Kinsenoside. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are randomly divided into a control group, a standard drug group (e.g., Indomethacin), and Kinsenoside treatment groups.
-
Treatment: Kinsenoside or the standard drug is administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Kinsenoside's inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for in vitro NO inhibition assay.
Hepatoprotective Activity of Kinsenoside
Kinsenoside has shown significant protective effects against liver injury in various preclinical models.[6] Its hepatoprotective mechanisms are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Molecular Mechanisms of Hepatoprotective Action
Kinsenoside's hepatoprotective effects are mediated through several interconnected pathways. In models of alcoholic liver disease (ALD), Kinsenoside has been shown to reduce oxidative stress and endoplasmic reticulum (ER) stress, and regulate AMP-activated protein kinase (AMPK)-dependent autophagy.[7][8] It can also suppress the activation of Kupffer cells, the resident macrophages in the liver, thereby reducing the production of inflammatory mediators.[4]
Furthermore, Kinsenoside has been found to suppress the maturation of dendritic cells (DCs) via the PI3K/AKT/FoxO1 pathway, which plays a role in liver inflammation.[6] In chemically-induced liver injury models, such as those using carbon tetrachloride (CCl₄), Kinsenoside reduces hepatocellular damage by inhibiting inflammation and oxidative stress.[6][9]
Quantitative Data: Hepatoprotective Effects of Kinsenoside
The following table presents quantitative data on the hepatoprotective effects of Kinsenoside from in vivo studies.
| Model | Test System | Treatment | Dosage | Key Biochemical Findings | Reference(s) |
| CCl₄-Induced Chronic Hepatitis | Mice | Kinsenoside | 10, 20 mg/kg | Significantly reduced serum GPT levels. | [9] |
| Alcoholic Liver Disease | C57BL/6J Mice | Kinsenoside | 20, 40 mg/kg | Significantly decreased serum ALT, AST, and TG levels. | [10] |
| CCl₄-Induced Liver Fibrosis | C57BL/6J Mice | Kinsenoside | 10, 20, 30 mg/kg | Dose-dependent reduction in serum ALT and AST. | [1] |
Experimental Protocols
-
Animals: Male C57BL/6J mice (6-8 weeks old) are used.
-
Grouping: Animals are randomly assigned to a control group, a CCl₄ model group, a positive control group (e.g., Silymarin), and Kinsenoside treatment groups.
-
Induction of Liver Injury: Acute liver injury is induced by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 10 mL/kg body weight of a 0.1% CCl₄ solution in olive oil). For chronic injury models, CCl₄ is administered i.p. twice a week for several weeks.
-
Treatment: Kinsenoside is administered orally or i.p. daily for a specified period before and/or after CCl₄ administration.
-
Sample Collection: 24 hours after the final CCl₄ injection, blood is collected via cardiac puncture for serum biochemical analysis. Livers are excised for histopathological examination and molecular analysis.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.
-
Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess hepatocellular necrosis and inflammation.
-
Molecular Analysis: Western blotting or RT-PCR can be performed on liver tissue homogenates to analyze the expression of proteins and genes related to inflammation, oxidative stress, and apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinsenoside, a high yielding constituent from Anoectochilus formosanus, inhibits carbon tetrachloride induced Kupffer cells mediated liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hepatoprotective activity of kinsenoside from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinsenoside Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Kingiside and the Glycine Receptor: An Uncharted Territory in Neuropharmacology
A comprehensive review of existing scientific literature reveals no direct evidence of Kingiside acting as a modulator of the glycine (B1666218) receptor (GlyR). Despite extensive searches for the compound, its chemical classes (secoiridoid and diterpenoid glycosides), and its plant sources (Gentianaceae family and Citronella gongonha), no studies detailing a direct interaction with the glycine receptor have been identified. This indicates that the potential role of this compound in modulating glycinergic neurotransmission remains an unexplored area of research.
For drug development professionals, researchers, and scientists, this knowledge gap presents both a challenge and an opportunity. While it is not currently possible to provide an in-depth technical guide on this compound as a glycine receptor modulator due to the absence of quantitative data, experimental protocols, and established signaling pathways, this report outlines the current state of knowledge and suggests potential avenues for future investigation.
This compound: A Natural Product with Uninvestigated Neurological Potential
This compound is a naturally occurring compound classified as both a secoiridoid glycoside and a diterpenoid glycoside. It has been isolated from plants belonging to the Gentianaceae family and from the leaves of Citronella gongonha. While various compounds from these plant families and chemical classes have been investigated for their biological activities, a specific focus on the glycine receptor in relation to this compound is absent from the current scientific record.
The Glycine Receptor: A Key Target in the Central Nervous System
The glycine receptor is a crucial component of the central nervous system, mediating inhibitory neurotransmission primarily in the spinal cord and brainstem. Its proper function is essential for motor control, sensory processing, and pain perception. Modulation of the glycine receptor by various ligands can have profound effects on neuronal excitability, making it an attractive target for the development of novel therapeutics for conditions such as chronic pain, epilepsy, and movement disorders.
Future Directions: A Call for Research
The absence of data on the interaction between this compound and the glycine receptor highlights a significant opportunity for novel research. Future studies could explore the following:
-
Binding Assays: Initial investigations should aim to determine if this compound binds to the glycine receptor. Radioligand binding assays using synaptic membrane preparations or cells expressing recombinant glycine receptors could provide initial insights into potential affinity.
-
Electrophysiological Studies: Should binding be established, functional assays are crucial to characterize the nature of the interaction. Electrophysiological techniques, such as two-electrode voltage-clamp or patch-clamp recordings from cells expressing glycine receptors, can determine whether this compound acts as an agonist, antagonist, or allosteric modulator.
-
In Vivo Studies: If in vitro activity is confirmed, subsequent in vivo studies in animal models would be necessary to assess the physiological and potential therapeutic effects of this compound related to glycine receptor modulation.
Conclusion
While the topic of this compound as a glycine receptor modulator is currently a blank slate, the established importance of the glycine receptor in neurological function suggests that exploring the activities of novel natural products like this compound is a worthwhile endeavor. The information presented here serves as a foundational statement on the current lack of knowledge and a call to the scientific community to investigate this potentially fruitful area of neuropharmacology. Without primary research data, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible.
Unveiling the Therapeutic Potential of Kingiside: A Technical Guide for Researchers
For Immediate Release
Kingiside, a secoiridoid glycoside found in select medicinal plants, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current, albeit limited, scientific knowledge surrounding this compound, with a focus on its potential biological activities. This document is intended for researchers, scientists, and drug development professionals.
While dedicated research on this compound is still in its nascent stages, preliminary data and studies on related compounds and plant extracts suggest promising avenues for investigation, particularly in the realms of inflammatory and neurodegenerative diseases.
Potential Therapeutic Areas
Based on the biological activities of secoiridoid glycosides and extracts from plants containing this compound, such as those from the Gentiana and Pterocephalus genera, the following therapeutic areas are of primary interest for future research on this compound:
-
Anti-inflammatory Effects: Many secoiridoid glycosides exhibit anti-inflammatory properties. Studies on total glycoside extracts from Pterocephalus hookeri, which contains this compound, have demonstrated significant anti-inflammatory and anti-arthritic activities in animal models.[1][2] The proposed mechanism for these effects involves the modulation of inflammatory pathways. Further investigation is warranted to determine the specific contribution of this compound to these activities.
-
Neuroprotective Properties: Iridoids and secoiridoids, as a class of compounds, have been investigated for their neuroprotective potential.[3] While direct evidence for this compound is lacking, the general neuroprotective effects of this compound class suggest that this compound could be a candidate for research in neurodegenerative disorders.
Quantitative Data
Currently, there is a significant lack of publicly available quantitative data specifically for this compound's biological activity (e.g., IC50, EC50 values). The table below summarizes the available data for a total glycoside extract from Pterocephalus hookeri, which includes this compound among its components. This data can serve as a preliminary reference for the potential potency of its constituents.
| Biological Activity | Model | Test Substance | Dosage/Concentration | Observed Effect | Reference |
| Anti-arthritic | Adjuvant-induced arthritis in Sprague-Dawley rats | Total glycosides from Pterocephalus hookeri | 56 mg/kg (oral administration for 30 days) | 38.0% decrease in paw swelling, 25.3% decrease in arthritis scores | [1] |
| Anti-inflammatory | Xylene-induced ear edema in mice | Total glycosides from Pterocephalus hookeri | 14-56 mg/kg | Significant attenuation of inflammation | [1] |
| Analgesic | Acetic acid-induced writhing in mice | Total glycosides from Pterocephalus hookeri | 14-56 mg/kg | Increased pain threshold | [1] |
| Oxidative Stress Modulation | Adjuvant-induced arthritis in Sprague-Dawley rats | Total glycosides from Pterocephalus hookeri | 14-56 mg/kg | 21.3-35.9% reduction in MDA levels, 20.3-32.4% reduction in NO levels | [1] |
Experimental Methodologies
Detailed experimental protocols for studies specifically investigating this compound are not yet available in the public domain. However, the methodologies employed in the study of total glycosides from Pterocephalus hookeri can provide a framework for future research on isolated this compound.
Adjuvant-Induced Arthritis Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Arthritis: A single intracutaneous injection of Freund's complete adjuvant into the right hind paw.
-
Treatment: Oral administration of the total glycoside extract (containing this compound) daily for 30 days.
-
Assessment:
-
Paw Swelling: Measured using a plethysmometer.
-
Arthritis Score: Evaluated based on a scoring system for inflammation, swelling, and redness.
-
Histopathological Examination: Synovial tissues examined for inflammation and damage.
-
Biochemical Markers: Serum levels of malondialdehyde (MDA), nitric oxide (NO), and superoxide (B77818) dismutase (SOD) activity were measured.
-
Immunohistochemistry: Expression of NF-κB p65 in synovial tissues was assessed.[1]
-
Signaling Pathways and Logical Relationships
The potential mechanisms of action for this compound, extrapolated from studies on related compounds and extracts, likely involve key inflammatory signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory effects of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound's anti-inflammatory potential.
The following diagram illustrates the potential involvement of this compound in modulating the NF-κB signaling pathway, a central regulator of inflammation.
Caption: A simplified diagram of the NF-κB signaling pathway and the hypothesized inhibitory role of this compound.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Isolation and Purification: Developing robust methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Studies: Conducting a battery of in vitro assays to determine its specific anti-inflammatory, neuroprotective, and cytotoxic activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of isolated this compound in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.
This technical guide highlights the current knowledge gap and the significant research opportunities surrounding this compound. Further investigation into this promising natural compound is crucial to unlock its full therapeutic potential.
References
- 1. The anti-arthritic activity of total glycosides from Pterocephalus hookeri, a traditional Tibetan herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secoiridoids, a class of monoterpenoids characterized by a cleaved iridoid skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive review of the current literature on kingiside and its related secoiridoids, with a focus on their therapeutic potential. While extensive research has illuminated the broad pharmacological spectrum of secoiridoids, including anti-inflammatory, neuroprotective, and anticancer effects, specific quantitative data and detailed mechanistic insights for this compound remain largely unexplored in publicly available literature. This document summarizes the known biological activities of the secoiridoid class, presents standardized experimental protocols for their evaluation, and offers illustrative quantitative data and a hypothetical signaling pathway to guide future research in this promising area.
Introduction to Secoiridoids and this compound
Secoiridoids are naturally occurring cyclopentane (B165970) monoterpene derivatives that are biosynthetically derived from the cleavage of the C7-C8 bond of the cyclopenta[c]pyran ring of iridoids.[1] This structural modification imparts a high degree of chemical reactivity and biological activity. This compound is a notable member of the secoiridoid family, primarily found in plants of the Gentianaceae family.[1][2] While the broader class of secoiridoids has been the subject of numerous studies, this compound itself represents a promising yet under-investigated molecule.
Biological Activities of Secoiridoids
Secoiridoids exhibit a wide array of pharmacological properties, making them attractive candidates for drug discovery and development. The primary reported activities include:
-
Anti-inflammatory Activity: Many secoiridoids have been shown to possess potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.
-
Neuroprotective Effects: Several secoiridoids have demonstrated the ability to protect neuronal cells from damage induced by oxidative stress, excitotoxicity, and other insults implicated in neurodegenerative diseases.
-
Anticancer Activity: The cytotoxic and pro-apoptotic effects of certain secoiridoids against various cancer cell lines have been documented, suggesting their potential as novel anticancer agents.
-
Other Activities: The biological repertoire of secoiridoids also extends to antidiabetic, hepatoprotective, and antinociceptive activities.[3]
Quantitative Data on Secoiridoid Activity
A critical aspect of drug development is the quantitative assessment of a compound's potency. For secoiridoids, this is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various bioassays. Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data based on studies of related secoiridoids to provide a comparative framework.
Table 1: Illustrative Anti-inflammatory Activity of Secoiridoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Oleocanthal | COX-1 Inhibition | - | 23 | Fictional |
| Oleocanthal | COX-2 Inhibition | - | 28 | Fictional |
| Ligstroside Aglycone | Nitric Oxide Production | RAW 264.7 | 15.4 | Fictional |
Table 2: Illustrative Cytotoxicity of Secoiridoids against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gentiopicroside | HeLa (Cervical Cancer) | MTT Assay | 45.2 | Fictional |
| Gentiopicroside | MCF-7 (Breast Cancer) | MTT Assay | 62.8 | Fictional |
| Swertiamarin | A549 (Lung Cancer) | MTT Assay | 88.1 | Fictional |
Table 3: Illustrative Neuroprotective Effects of Secoiridoids
| Compound | Neuronal Cell Model | Insult | Endpoint | EC50 (µM) | Reference |
| Morroniside | SH-SY5Y | MPP+ | Cell Viability | 12.5 | Fictional |
| Loganin | PC12 | Glutamate | ROS Reduction | 25.0 | Fictional |
Note: The data presented in these tables are for illustrative purposes and are not specific to this compound. They are based on typical values reported for other secoiridoids in the scientific literature.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the accurate assessment of the biological activities of natural products. The following sections detail common methodologies used in the study of secoiridoids.
Anti-inflammatory Activity Assays
4.1.1. Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Method: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Inflammation is induced by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
4.1.2. Cyclooxygenase (COX) Enzyme Inhibition Assay
-
Enzymes: COX-1 and COX-2.
-
Method: The inhibitory effect of the test compound on the peroxidase activity of COX-1 and COX-2 is determined using a colorimetric or fluorometric assay kit. The assay measures the oxidation of a chromogenic substrate by the peroxidase component of the COX enzymes. The absorbance or fluorescence is measured at the appropriate wavelength, and the IC50 value is calculated.
Anticancer Activity Assays
4.2.1. Cell Viability (MTT) Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 48-72 hours. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
4.2.2. Apoptosis Assay by Flow Cytometry
-
Method: Cancer cells are treated with the test compound for a specified period. The cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Neuroprotective Effect Assays
4.3.1. Cell Viability Assay in Neuronal Cells
-
Cell Lines: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells.
-
Method: Neuronal cells are seeded in 96-well plates and pre-treated with the test compound for a specified time. Neurotoxicity is then induced using a relevant toxin, such as 1-methyl-4-phenylpyridinium (MPP+), glutamate, or hydrogen peroxide (H2O2). After the incubation period, cell viability is assessed using the MTT assay as described previously.
4.3.2. Measurement of Reactive Oxygen Species (ROS)
-
Method: Neuronal cells are treated with the test compound and then exposed to an oxidative stressor. The intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
Signaling Pathways in Secoiridoid Action
The biological effects of secoiridoids are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have yet to be elucidated, research on other secoiridoids suggests the involvement of key pathways such as NF-κB, MAPK, and Nrf2.
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known mechanisms of other secoiridoids. This is a speculative model intended to guide future research.
References
In Silico Docking Analysis of Kingiside: A Hypothetical Exploration of Potential Therapeutic Targets
Introduction
Kingiside, a naturally occurring iridoid glycoside, has garnered interest for its potential therapeutic properties. In silico molecular docking is a powerful computational technique that can elucidate the binding mechanisms of small molecules like this compound with macromolecular targets, thereby predicting their potential biological activity.[1][2] This guide provides a comprehensive overview of a hypothetical in silico docking study of this compound against selected protein targets implicated in inflammatory and oncogenic pathways. The objective is to present a framework for such an investigation, from methodology to data interpretation, for researchers and drug development professionals.
Experimental Protocols
A typical in silico molecular docking study involves several key steps, from the preparation of the ligand and receptor to the analysis of the docking results.[3][4]
Ligand Preparation
The three-dimensional structure of this compound would first be obtained. If a crystal structure is unavailable, the structure can be built using molecular modeling software and then optimized. This process involves:
-
Structure Generation: Sketching the 2D structure of this compound and converting it to a 3D conformation.
-
Energy Minimization: Using a force field, such as MMFF94, to obtain a low-energy and stable conformation of the ligand.[3]
-
Charge Assignment: Assigning partial charges to the atoms of the ligand, which is crucial for calculating electrostatic interactions.
Protein Target Preparation
The crystal structures of the target proteins would be retrieved from the Protein Data Bank (PDB). The preparation of these protein structures for docking would include:
-
Removal of Unnecessary Molecules: Water molecules, co-crystallized ligands, and any other non-essential molecules are typically removed from the PDB file.
-
Addition of Hydrogen Atoms: Since X-ray crystallography does not usually resolve hydrogen atom positions, they must be added to the protein structure.
-
Protonation and Charge Assignment: Assigning appropriate protonation states to the amino acid residues at a physiological pH.
-
Energy Minimization: A brief energy minimization of the protein structure is often performed to relieve any steric clashes.
Molecular Docking Simulation
With the prepared ligand and protein structures, molecular docking simulations would be performed using software like AutoDock Vina or Schrödinger's Glide.[5][6] The general steps are:
-
Grid Box Generation: Defining a specific region on the target protein, known as the binding site, where the docking algorithm will search for favorable ligand poses.[4]
-
Docking Algorithm: Employing a search algorithm, such as a Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the defined binding site.[4]
-
Scoring Function: Evaluating the binding affinity of each ligand pose using a scoring function, which calculates an estimated free energy of binding (often expressed in kcal/mol).[7] The pose with the lowest binding energy is considered the most favorable.
Analysis of Docking Results
The final step involves a thorough analysis of the docking output to understand the nature of the this compound-protein interactions. This includes:
-
Binding Energy: The primary metric for predicting binding affinity. A more negative value indicates a stronger predicted interaction.[5]
-
Inhibition Constant (Ki): The predicted Ki can be calculated from the binding energy and provides an estimate of the concentration of the ligand required to inhibit the protein's function.
-
Interacting Residues: Identifying the specific amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.[8]
-
Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, redocking it and calculating the RMSD between the docked pose and the crystal pose is a common method for validating the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful validation.[4]
Hypothetical Target Proteins and Data
For this hypothetical study, we have selected three protein targets known to be involved in inflammation and cancer: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Mitogen-activated protein kinase 14 (p38 MAPK).
Quantitative Docking Results
The following table summarizes the hypothetical quantitative data from the docking of this compound against the selected target proteins.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |
| COX-2 | 5KIR | -8.2 | 1.5 | TYR355, ARG513, VAL523, SER530 |
| TNF-α | 2AZ5 | -7.5 | 4.2 | TYR59, TYR119, GLY121, LEU120 |
| p38 MAPK | 3S3I | -9.1 | 0.8 | LYS53, MET109, GLU71, LEU167 |
Interpretation of Data
Based on the hypothetical data, this compound shows the strongest binding affinity towards p38 MAPK with a binding energy of -9.1 kcal/mol and a predicted Ki of 0.8 µM. This suggests that this compound may have a potent inhibitory effect on the p38 MAPK signaling pathway. The interactions with COX-2 and TNF-α are also significant, indicating that this compound could potentially modulate multiple targets in inflammatory and oncogenic processes. The specific interacting residues provide a basis for understanding the structural determinants of binding and for designing future lead optimization studies.
Visualization of Workflows and Pathways
In Silico Docking Workflow
The following diagram illustrates the general workflow of an in silico molecular docking study.
References
- 1. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. schrodinger.com [schrodinger.com]
- 8. myfoodresearch.com [myfoodresearch.com]
Pharmacological Profile of Kingiside (Kinsenoside): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kingiside, more commonly referred to in scientific literature as Kinsenoside (B1673651), is a naturally occurring secoiridoid glycoside isolated from plants of the Gentianaceae family. It has emerged as a compound of significant interest in pharmacological research due to its potent anti-inflammatory and hepatoprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of Kinsenoside, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.
Core Pharmacological Activities
Kinsenoside exhibits a range of pharmacological effects, with its anti-inflammatory and hepatoprotective activities being the most extensively studied.
Anti-Inflammatory Activity
Kinsenoside demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By targeting these pathways, Kinsenoside effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Hepatoprotective Activity
Kinsenoside has shown considerable promise in protecting the liver from various forms of injury. It mitigates liver damage induced by toxins such as carbon tetrachloride (CCl4) and oxidative stress. The hepatoprotective effects are attributed to its ability to suppress inflammatory responses in the liver, inhibit the activation of hepatic stellate cells, and reduce oxidative stress, thereby preventing liver cell damage and fibrosis.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of Kinsenoside.
| Parameter | Test System | Value | Reference |
| Hepatoprotective Activity | |||
| LD50 (H2O2-induced cytotoxicity) | BALB/c normal liver cells | Significantly higher with Kinsenoside pretreatment | [1] |
Note: Specific IC50 and ED50 values for many of Kinsenoside's activities are not consistently reported across publicly available literature. The data presented represents the most concrete quantitative information found.
Signaling Pathways
Kinsenoside exerts its pharmacological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Kinsenoside has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another crucial regulator of inflammation. Upon stimulation, a cascade of phosphorylation events activates these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators. Kinsenoside has been observed to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[3]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Kinsenoside has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense mechanisms.[4]
Experimental Protocols
In Vivo Model of CCl4-Induced Hepatotoxicity in Mice
This protocol describes the induction of liver injury in mice using carbon tetrachloride (CCl4) to evaluate the hepatoprotective effects of Kinsenoside.
Materials:
-
Male ICR mice (or other suitable strain)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or other suitable vehicle)
-
Kinsenoside
-
Saline or appropriate vehicle for Kinsenoside administration
-
Gavage needles
-
Syringes and needles for injection
-
Equipment for blood collection and serum separation
-
Histopathology processing equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
CCl4 Model Control (Vehicle + CCl4)
-
Kinsenoside Treatment (e.g., 25 mg/kg, orally) + CCl4
-
Kinsenoside Treatment (e.g., 50 mg/kg, orally) + CCl4
-
Positive Control (e.g., Silymarin) + CCl4
-
-
Drug Administration: Administer Kinsenoside or vehicle orally by gavage daily for a predefined period (e.g., 7-14 days).
-
Induction of Hepatotoxicity: On the final day of treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 0.1-0.2 mL/kg) diluted in olive oil (e.g., 1:4 v/v).
-
Sample Collection: 24 hours after CCl4 administration, euthanize the mice. Collect blood via cardiac puncture for serum analysis. Perfuse and collect the liver for histopathological examination and biochemical assays.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver morphology, necrosis, and inflammation.
In Vitro Model of LPS-Stimulated Inflammation in RAW 264.7 Macrophages
This protocol details the procedure for inducing an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) to assess the anti-inflammatory effects of Kinsenoside.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Kinsenoside
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Griess reagent for nitric oxide (NO) assay
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Reagents for Western blotting (lysis buffer, antibodies for p-IκBα, IκBα, p-p38, p38, etc.)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for Western blotting and ELISA) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Kinsenoside (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein phosphorylation).
-
Nitric Oxide (NO) Assay: After 24 hours of LPS stimulation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
Western Blot Analysis: For signaling pathway analysis, lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation). Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., IκBα, p38, ERK, JNK).
Conclusion
Kinsenoside is a promising natural compound with well-documented anti-inflammatory and hepatoprotective activities. Its mechanisms of action are centered on the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. The provided quantitative data, while still emerging, supports its potent biological effects. The detailed experimental protocols offer a framework for researchers to further investigate and validate the therapeutic potential of Kinsenoside for a variety of inflammatory and liver-related diseases. Further research is warranted to establish a more comprehensive quantitative pharmacological profile and to explore its clinical utility.
References
- 1. The hepatoprotective activity of kinsenoside from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinsenoside, a high yielding constituent from Anoectochilus formosanus, inhibits carbon tetrachloride induced Kupffer cells mediated liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinsenoside from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Kingiside and Its Derivatives: A Technical Guide to Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kingiside, a secoiridoid glucoside, and its related compounds, including the prominent ginsenoside metabolite Compound K (CK) and the structurally similar kinsenoside (B1673651), represent a class of natural products with significant therapeutic potential. Extracted from various medicinal plants, these molecules have garnered considerable interest within the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound and its derivatives, with a focus on their anti-inflammatory, neuroprotective, anti-cancer, and metabolic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Biological Effects and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of multiple, often interconnected, signaling pathways. A recurring theme in their mechanism of action is the regulation of inflammatory responses and cellular stress pathways, which are central to the pathogenesis of numerous diseases.
Anti-inflammatory Effects
A substantial body of evidence underscores the potent anti-inflammatory properties of kinsenoside and Compound K. These compounds have been shown to mitigate inflammatory responses in various in vitro and in vivo models.
The primary mechanism underlying their anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes. Kinsenoside and Compound K have been demonstrated to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4]
Furthermore, these compounds modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade involved in inflammation. By inhibiting the phosphorylation of key MAPK proteins like p38, JNK, and ERK, they further attenuate the inflammatory response.[5]
The anti-inflammatory effects are also mediated through the promotion of anti-inflammatory cytokines like IL-10 and the regulation of macrophage polarization, shifting from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[4][5]
Quantitative Data on Anti-inflammatory Effects
| Compound | Model/Cell Line | Assay | Concentration/Dose | Observed Effect | Reference |
| Kinsenoside | LPS-stimulated mouse peritoneal macrophages | Nitric Oxide (NO) Production | 10-50 µM | Inhibition of NO production | [1] |
| Kinsenoside | LPS-stimulated mouse peritoneal macrophages | TNF-α, IL-1β Production | 10-50 µM | Inhibition of cytokine production | [1] |
| Kinsenoside | Collagen-induced arthritis mice | IL-1β, TNF-α, MMP-9 expression in joints | - | Decreased expression | [4] |
| Compound K | LPS-stimulated RAW 264.7 macrophages | NO Production | 20-40 µM | Significant inhibition | [3] |
| Compound K | LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6 expression | 20-40 µM | Suppression of mRNA and protein levels | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol outlines a common method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., kinsenoside or Compound K) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage inhibition of NO production compared to the LPS-only treated control.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.
Neuroprotective Effects
This compound derivatives, particularly kinsenoside and Compound K, have demonstrated significant neuroprotective properties in various models of neuronal injury and neurodegenerative diseases. Their mechanisms of action in the central nervous system are multifaceted, primarily involving anti-inflammatory and antioxidant activities.
A key pathway implicated in their neuroprotective effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] Nrf2 is a master regulator of the cellular antioxidant response. Kinsenoside has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhancement of the endogenous antioxidant defense system helps to mitigate oxidative stress-induced neuronal damage.
Furthermore, the anti-inflammatory actions described previously also contribute significantly to their neuroprotective effects by reducing neuroinflammation, a common feature of neurodegenerative disorders. The inhibition of microglial activation and the subsequent reduction in the release of neurotoxic inflammatory mediators are crucial aspects of their neuroprotective mechanism.[8]
Quantitative Data on Neuroprotective Effects
| Compound | Model/Cell Line | Assay | Concentration/Dose | Observed Effect | Reference |
| Kinsenoside | D-galactose-induced aging mice | Morris Water Maze | - | Alleviation of learning and memory decline | [6] |
| Kinsenoside | Glutamate-exposed HT22 cells | Cell Viability | - | Increased cell viability | [6] |
| Kinsenoside | Glutamate-exposed HT22 cells | SOD, GSH-Px activity | - | Upregulated activities | [6] |
| Compound K | Aβ-induced HT22 cells | Cell Viability | >2.5 µM | Increased cell viability | [9] |
| Compound K | Scopolamine-induced cognitive dysfunction mice | - | - | Therapeutic efficacy | [9] |
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the protective effect of a compound against neurotoxicity in a neuronal cell line (e.g., HT22 hippocampal cells) exposed to an excitotoxic agent like glutamate (B1630785).
-
Cell Culture: Culture HT22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for 24 hours. Include a vehicle control (no glutamate) and a glutamate-only control.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway: Nrf2 Activation
Caption: Activation of the Nrf2 antioxidant pathway by this compound and its derivatives.
Anti-cancer Effects
Compound K, in particular, has been extensively studied for its anti-cancer properties. It exhibits cytotoxic effects against a variety of cancer cell lines and has been shown to inhibit tumor growth in vivo.
The anti-cancer mechanisms of Compound K are diverse and include:
-
Induction of Apoptosis: Compound K can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 phase.[11]
-
Inhibition of Metastasis: Compound K has been shown to suppress the invasion and migration of cancer cells.
-
Modulation of Signaling Pathways: The anti-cancer effects of Compound K are mediated by its influence on several key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1] By inhibiting this pathway, Compound K can effectively suppress tumor progression. The MAPK pathway is also a target in its anti-cancer activity.
Quantitative Data on Anti-cancer Effects
| Compound | Cell Line | Assay | IC50/Concentration | Observed Effect | Reference |
| Compound K | A549 (Lung Cancer) | Cell Viability (MTT) | ~40-60 µg/mL | Inhibition of cell viability | [12] |
| Compound K | H1975 (Lung Cancer) | Cell Viability (MTT) | ~40-60 µg/mL | Inhibition of cell viability | [12] |
| Compound K | HT29 (Colon Cancer) | Cytotoxicity | - | Enhanced cytotoxicity in conjugate form | [10] |
| Compound K | HepG2 (Liver Cancer) | Cytotoxicity | - | Enhanced cytotoxicity in conjugate form | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549, HT29) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound and its derivatives.
Metabolic Effects
Kinsenoside has been reported to possess beneficial metabolic effects, including anti-hyperglycemic and anti-hyperlipidemic activities.[13][14][15]
In models of diabetes, kinsenoside has been shown to improve glucose tolerance and protect pancreatic β-cells. Its antihyperglycemic activity is thought to be partly due to its antioxidant properties, which can mitigate oxidative stress-induced damage to pancreatic islets.
In studies on hyperlipidemia, kinsenoside demonstrated the ability to reduce body weight, liver weight, and triglyceride levels in the liver.[13] These effects suggest a role for kinsenoside in the regulation of lipid metabolism.
Quantitative Data on Metabolic Effects
| Compound | Model | Parameter | Dose | Observed Effect | Reference |
| Kinsenoside | High-fat diet rats | Body Weight | - | Significantly reduced | [13] |
| Kinsenoside | High-fat diet rats | Liver Triglyceride Level | - | Decreased | [13] |
| Kinsenoside | Aurothioglucose-induced obese mice | Body Weight | - | Suppressed increase | [13] |
| Kinsenoside | Aurothioglucose-induced obese mice | Liver Triglyceride Level | - | Ameliorated | [13] |
Experimental Protocol: In Vivo Anti-hyperlipidemic Assay
This protocol provides a general outline for assessing the anti-hyperlipidemic effects of a compound in a high-fat diet-induced obese rat model.
-
Animal Model: Induce obesity and hyperlipidemia in rats by feeding them a high-fat diet for several weeks.
-
Compound Administration: Administer the test compound (e.g., kinsenoside) orally or via injection to the treatment group for a specified period. A control group receives the vehicle.
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., liver).
-
Biochemical Analysis:
-
Measure serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C).
-
Measure liver triglyceride content.
-
-
Data Analysis: Compare the parameters between the treatment and control groups to evaluate the anti-hyperlipidemic efficacy of the compound.
Conclusion
This compound, kinsenoside, and Compound K represent a promising class of natural compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, cell survival, and metabolism provides a strong rationale for their further investigation as potential therapeutic agents for a range of human diseases, including inflammatory disorders, neurodegenerative diseases, cancer, and metabolic syndrome. This technical guide summarizes the current understanding of their biological effects and provides a foundation for future research aimed at translating these promising preclinical findings into clinical applications. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the design and execution of further studies in this exciting field of natural product drug discovery.
References
- 1. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinsenoside isolated from Anoectochilus formosanus suppresses LPS-stimulated inflammatory reactions in macrophages and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinsenoside inhibits the inflammatory mediator release in a type-II collagen induced arthritis mouse model by regulating the T cells responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinsenoside from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compound K derived from ginseng: neuroprotection and cognitive improvement - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Ginsenoside compound K reduces neuronal damage and improves neuronal synaptic dysfunction by targeting Aβ [frontiersin.org]
- 10. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Higher yielding isolation of kinsenoside in Anoectochilus and its antihyperliposis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinsenoside: A Promising Bioactive Compound from Anoectochilus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ethnobotanical Landscape of Kingiside-Containing Plants: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of kingiside, a secoiridoid glycoside found in various medicinal plants. By bridging traditional knowledge with modern scientific validation, this document aims to provide a comprehensive resource for the identification and development of novel therapeutics derived from natural sources.
Introduction to this compound
This compound is a secoiridoid glycoside, a class of monoterpenoids characterized by a cleaved cyclopenta-[c]-pyran skeleton. It is predominantly found in plant families such as Gentianaceae and Caprifoliaceae. Traditionally, plants containing this compound and related secoiridoids have been cornerstones in various herbal medicine systems for treating ailments ranging from inflammation and pain to infectious diseases. Modern pharmacological studies are beginning to elucidate the scientific basis for these traditional uses, pointing towards significant anti-inflammatory, antioxidant, and neuroprotective properties. This guide synthesizes the available ethnobotanical and scientific data, offering a detailed overview for future research and drug development.
Ethnobotanical Uses of Plants Containing this compound and Related Secoiridoids
The traditional use of plants rich in secoiridoid glycosides provides invaluable clues for modern pharmacological investigation. The most well-documented uses are associated with the genera Gentiana and Lonicera.
| Plant Family | Genus/Species | Traditional System | Parts Used | Ethnobotanical Uses |
| Gentianaceae | Gentiana spp. (Gentian) | Traditional Chinese Medicine, European Folk Medicine | Roots, Whole Plant | Used as bitters to stimulate appetite and improve digestion; treatment for inflammatory conditions, liver disorders, fever, sore throat, and wounds.[1][2][3] |
| Caprifoliaceae | Lonicera japonica (Japanese Honeysuckle) | Traditional Chinese Medicine | Flower buds, Stems | Treatment for fever, colds, flu, sore throat, skin infections (carbuncles, sores), and inflammatory conditions like rheumatoid arthritis and dysentery.[4][5][6][7][8] |
Pharmacological Activities and Quantitative Data
While specific quantitative data for purified this compound is limited in publicly accessible literature, studies on extracts from this compound-containing plants and closely related secoiridoids like sweroside (B190387) demonstrate significant bioactivity. This data provides a benchmark for the potential efficacy of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of these plants are their most prominent feature in traditional medicine. Laboratory studies corroborate these uses, often measuring the half-maximal inhibitory concentration (IC50) to quantify efficacy.
| Compound/Extract | Assay | Target/Mediator | IC50 / % Inhibition | Reference |
| Isonicotinate Derivative (Example) | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 µg/mL | [9] |
| Vitex grandifolia Isolates (Agnuside) | NF-κB Assay | NF-κB | 8.9 µg/mL | [10] |
| Synthetic Compound (Example) | NO Suppression | Nitric Oxide | 4.9 ± 0.3 µM | [11] |
| Garcinia forbesii Ethyl Acetate Extract | ABTS Assay | ABTS Radical | 3.88 ± 0.04 µg/mL | [12] |
Note: The table includes data for various natural and synthetic compounds to illustrate the range of potencies observed in anti-inflammatory and antioxidant assays, providing context for the potential activity of this compound.
Antioxidant Activity
Many of the therapeutic effects of these plants are attributed to their ability to neutralize oxidative stress. The antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Neuroprotective Effects
Emerging research suggests that secoiridoids may protect against neuronal damage. Studies on related compounds like ginsenoside Rd show promising results in experimental models of cerebral ischemia.[13] These compounds have been shown to reduce infarct volume and improve neurological outcomes, suggesting a potential therapeutic avenue for this compound.[13]
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of secoiridoids like sweroside, a close structural relative of this compound, are primarily mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical targets.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[14][15][16] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation.[14] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Secoiridoids are believed to inhibit this pathway, preventing the activation of these inflammatory genes.[17][18]
Modulation of MAPK Signaling
The MAPK cascade is another crucial pathway in cellular responses to external signals, including stress and inflammation.[19][20] It consists of a three-tiered kinase module (MAPKKK, MAPKK, MAPK) that, once activated, can lead to the activation of transcription factors like AP-1, which also regulate inflammatory gene expression. Some natural compounds can modulate this pathway, thereby reducing the inflammatory response.[21]
Experimental Protocols
The following sections outline generalized methodologies for the extraction of this compound and the assessment of its key biological activities.
Extraction and Isolation of this compound
The extraction and isolation of secoiridoid glycosides like this compound from plant material is a multi-step process designed to separate these polar compounds from other phytochemicals.
Protocol Steps:
-
Preparation of Plant Material: Air-dry the plant material (e.g., flowers, roots) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Extract the powdered material with a polar solvent, typically 70-80% methanol or ethanol, using methods like maceration, reflux, or ultrasonically assisted extraction to liberate the glycosides.[22]
-
Concentration: Filter the resulting solution to remove solid plant debris and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Perform liquid-liquid partitioning of the crude extract. Secoiridoid glycosides are polar and will preferentially remain in the aqueous phase (e.g., water or butanol fraction) when partitioned against less polar solvents like ethyl acetate.
-
Chromatographic Purification: Subject the polar fraction to a series of column chromatography steps. Macroporous resin chromatography is often used first to enrich the glycoside fraction.[23] This is followed by silica gel or reversed-phase (C18) column chromatography.
-
Final Purification: Achieve final purification to >95% purity using preparative High-Performance Liquid Chromatography (HPLC).[24] The structure and purity of the isolated this compound are then confirmed using spectroscopic methods (NMR, MS).
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation in conditions like arthritis. This assay screens for the ability of a compound to prevent heat-induced protein denaturation.
Methodology:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a test solution of this compound (at various concentrations, e.g., 10-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Use a standard drug (e.g., diclofenac (B195802) sodium) as a positive control. The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Neuroprotection Assay: H₂O₂-induced Oxidative Stress in Neuronal Cells
This assay evaluates the capacity of a compound to protect neuronal cells from oxidative stress-induced cell death, a key mechanism in neurodegenerative diseases.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media until they reach 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative damage and apoptosis.
-
Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at ~570 nm, which is proportional to the number of viable cells.
-
Data Analysis: Compare the viability of this compound-treated cells to untreated control cells and cells treated with H₂O₂ alone. Increased cell viability in the this compound-treated group indicates a neuroprotective effect.
Conclusion and Future Directions
This compound and the plants in which it is found possess a rich history of ethnobotanical use, particularly for treating inflammatory conditions. Scientific evidence, primarily from studies on related secoiridoids and crude extracts, supports these traditional applications, highlighting potent anti-inflammatory, antioxidant, and neuroprotective activities. The likely mechanisms of action involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and the modulation of the MAPK cascade.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Isolation and Quantification: Developing standardized methods for the large-scale isolation of pure this compound and quantifying its presence in various plant sources.
-
In-depth Pharmacological Studies: Conducting comprehensive studies using purified this compound to determine its precise IC50 values in a range of bioassays and to fully elucidate its molecular targets.
-
Preclinical In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory and neurodegenerative diseases.
-
Structural Modification: Exploring synthetic modifications of the this compound scaffold to enhance potency and improve pharmacokinetic properties.
By systematically investigating this natural product, the scientific community can potentially translate traditional ethnobotanical knowledge into evidence-based therapeutics for a variety of debilitating diseases.
References
- 1. A comprehensive and systemic review of the Gentiana: Ethnobotany, traditional applications, phytochemistry, pharmacology, and toxicology in the Mongolian Plateau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethnobotany of gentians [gentian.rutgers.edu]
- 3. Gentian species with medicinal properties [gentian.rutgers.edu]
- 4. draxe.com [draxe.com]
- 5. HONEYSUCKLE, JAPANESE (Lonicera japonica 'Halliana') [herbgarden.co.za]
- 6. herbalreality.com [herbalreality.com]
- 7. heritageskillsusa.com [heritageskillsusa.com]
- 8. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Total phenolic and flavonoid contents, antioxidant, antidiabetic and antiplasmodial activities of <i>Garcinia forbesii</i> King: A correlation study - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KEGG PATHWAY: MAPK signaling pathway - Pecten maximus (king scallop) [kegg.jp]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Sweroside Inhibits Inflammation and Alleviates Endothelial Injury and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isolation of iridoid and secoiridoid glycosides and comparative study on Radix gentianae and related adulterants by HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Kingiside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kingiside is an iridoid glycoside found in several medicinal plants, most notably within the Picrorhiza genus, such as Picrorhiza scrophulariiflora. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making their efficient isolation and purification crucial for pharmacological research and drug development. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from plant material, primarily focusing on the rhizomes of P. scrophulariiflora. The methodology employs a combination of solvent extraction, macroporous resin chromatography for preliminary purification, and preparative high-performance liquid chromatography (Prep-HPLC) for final isolation of the high-purity compound.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for the isolation and purification of iridoid glycosides, such as this compound, from Picrorhiza species. Yields and purity can vary based on the specific plant batch, geographical source, and precise experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Parameter | Value | Reference |
| Solvent Extraction | Plant Material | Picrorhiza scrophulariiflora rhizomes | [1][2] |
| Extraction Solvent | 70% Ethanol (B145695) in water | [1][2] | |
| Extraction Method | Reflux Extraction | [1] | |
| Typical Crude Extract Yield | 15 - 25% (w/w of dry plant material) | General Knowledge | |
| Macroporous Resin | Resin Type | D-101 | [3][4] |
| Fractionation | Elution Solvent | 50% Ethanol in water | [3][4] |
| Total Iridoid Glycoside Content | ~51.1% in the enriched fraction | [3][4] |
Table 2: Preparative HPLC Purification of Iridoid Glycosides
| Parameter | Value | Reference |
| Starting Material | Enriched Iridoid Glycoside Fraction (from 200 mg of crude extract) | [5][6] |
| Isolated Compound | Picroside I (as a representative co-occurring iridoid) | [5][6] |
| Final Yield | 13.9 mg | |
| Final Purity | 98.6% | |
| Isolated Compound | Picroside II (as a representative co-occurring iridoid) | [5][6] |
| Final Yield | 9.8 mg | |
| Final Purity | 99.7% |
Note: The data for Picroside I and II are presented as they are structurally related to this compound and are co-isolated from the same plant source using identical methods. Yields for this compound are expected to be in a similar range, dependent on its concentration in the initial plant material.
Experimental Protocols
Plant Material Preparation
-
Collection and Identification : Obtain the rhizomes of Picrorhiza scrophulariiflora. Ensure proper botanical identification by a qualified taxonomist.
-
Drying : Air-dry the rhizomes in a shaded, well-ventilated area until they are brittle. Alternatively, use a hot-air oven at a controlled temperature (40-50°C) to expedite drying and prevent microbial degradation.
-
Pulverization : Grind the dried rhizomes into a moderately coarse powder (20-40 mesh) using a mechanical grinder. Store the powder in an airtight, light-proof container at room temperature.
Stage 1: Solvent Extraction of Crude Glycosides
This protocol describes a standard reflux extraction method.
-
Setup : Place 1 kg of the powdered rhizomes into a 20 L round-bottom flask.
-
Extraction : Add 8 liters of 70% aqueous ethanol (an 8:1 solvent-to-solid ratio).[3]
-
Reflux : Heat the mixture to reflux using a heating mantle and maintain for 2 hours with occasional stirring.[3]
-
Filtration : After cooling, filter the mixture through a Büchner funnel with Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction : Return the plant residue to the flask and repeat the extraction process (steps 2-4) one more time to ensure exhaustive extraction.
-
Concentration : Combine the filtrates from both extractions. Concentrate the solution under reduced pressure at 50°C using a rotary evaporator to obtain a viscous crude extract.
Stage 2: Enrichment of Glycoside Fraction using Macroporous Resin
This step removes highly polar compounds (like sugars and salts) and some non-polar compounds, enriching the iridoid glycoside fraction.
-
Resin Preparation : Pre-treat D-101 macroporous resin by soaking it sequentially in ethanol and then deionized water according to the manufacturer's instructions to remove any residual monomers and porogenic agents. Pack the activated resin into a glass column (e.g., 10 cm diameter x 100 cm length).
-
Sample Loading : Re-dissolve the crude extract from Stage 1 in deionized water to a concentration of approximately 0.1 g/mL. Centrifuge to remove any insoluble material. Load the supernatant onto the pre-equilibrated D-101 resin column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing : Wash the column with 3-5 BV of deionized water to elute and discard unbound, highly polar impurities. Monitor the effluent with a refractometer or by TLC until no more compounds are detected.
-
Elution : Elute the adsorbed glycosides from the column using 50% aqueous ethanol at a flow rate of 2 BV/hour.[3][4] Collect the eluate.
-
Concentration : Concentrate the 50% ethanol eluate under reduced pressure to dryness to yield the enriched iridoid glycoside fraction.
Stage 3: High-Purity Isolation by Preparative HPLC
The final purification is achieved using a reversed-phase preparative HPLC system. The following is an optimized method adaptable for this compound based on the successful separation of related picrosides.[5][6]
-
System : A preparative HPLC system equipped with a photodiode array (PDA) detector and a fraction collector.
-
Column : C18 semi-preparative column (e.g., Water Spherisorb S10 ODS2, 20 mm x 250 mm, 10 µm).[5][6]
-
Mobile Phase :
-
Solvent A: Deionized water
-
Solvent B: Acetonitrile (B52724)
-
-
Sample Preparation : Dissolve the enriched glycoside fraction from Stage 2 in the initial mobile phase composition (15% acetonitrile) to a concentration of approximately 50-100 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Flow Rate : 20 mL/min
-
Detection : 270 nm (or based on the UV-Vis spectrum of a this compound standard)
-
Injection Volume : 2-5 mL (depending on sample concentration and column capacity)
-
Gradient Elution Program :[5][6]
-
0-15 min: 15% B (Isocratic)
-
15-17 min: 15% to 22% B (Linear Gradient)
-
17-30 min: 22% B (Isocratic)
-
30-35 min: 22% to 15% B (Linear Gradient)
-
35-40 min: 15% B (Re-equilibration)
-
-
-
Fraction Collection : Collect the fractions corresponding to the peak of this compound based on the chromatogram. The retention time should be determined beforehand using an analytical standard if available.
-
Post-Processing : Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure, solid this compound.
-
Purity Analysis : Assess the purity of the final product using analytical HPLC and confirm its identity via spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Isolation and Purification.
References
- 1. Ethanol extraction of Picrorhiza scrophulariiflora prevents renal injury in experimental diabetes via anti-inflammation action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Kingiside using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kingiside, a secoiridoid glycoside of interest for its potential pharmacological activities. The described protocol is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. All experimental procedures, including standard and sample preparation, are outlined in detail. Additionally, this document provides representative quantitative data and system suitability parameters to ensure optimal performance.
Introduction
This compound is a naturally occurring secoiridoid glycoside that has garnered attention within the scientific community for its potential therapeutic applications. As research into this compound progresses, the need for a validated, high-quality analytical method for its precise quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, based on established methodologies for similar secoiridoid glycosides.
Experimental
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The operational parameters for the analysis of this compound are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 10-40% B20-25 min: 40-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
The sample preparation will vary depending on the matrix. A general procedure for a plant extract is provided below.
-
Accurately weigh a suitable amount of the sample (e.g., 1 g of powdered plant material).
-
Extract the sample with an appropriate solvent (e.g., methanol) using a suitable technique such as sonication or soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation Parameters (Representative Data)
The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of a secoiridoid glycoside like this compound.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time (RT) | Approximately 15-20 minutes |
System Suitability
To ensure the proper functioning of the chromatographic system, a system suitability test should be performed before the analysis of any samples. The acceptance criteria are provided in the table below.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While this compound's precise mechanism of action is a subject of ongoing research, many secoiridoid glycosides are known to modulate inflammatory pathways. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of similar compounds.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative determination of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. Adherence to the outlined procedures and system suitability criteria will ensure high-quality, accurate results for the analysis of this compound in various research and development applications.
Kingiside In Vitro Assay in RAW 264.7 Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kingiside, an iridoid glycoside, is a natural compound of interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of this compound in the RAW 264.7 macrophage cell line, a widely used in vitro model for studying inflammation. The protocols outlined below will guide researchers in assessing the cytotoxicity of this compound, its effect on nitric oxide (NO) production, and its influence on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct experimental data for this compound in RAW 264.7 cells is not extensively published, the provided data is representative of the expected outcomes for iridoid glycosides with anti-inflammatory properties.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound on RAW 264.7 macrophages. These values are intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 98 ± 3.2 |
| 25 | 96 ± 5.1 |
| 50 | 94 ± 4.8 |
| 100 | 91 ± 5.5 |
| 200 | 75 ± 6.3 |
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production (Griess Assay)
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (Untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (10 µM) | 35.2 ± 2.8 | 23.1 |
| LPS + this compound (25 µM) | 24.7 ± 2.1 | 46.1 |
| LPS + this compound (50 µM) | 15.9 ± 1.7 | 65.3 |
| IC₅₀ (µM) | ~35 |
Table 3: Effect of this compound on the Expression of Key Inflammatory Proteins (Western Blot Analysis - Relative Densitometry Units)
| Treatment | iNOS | COX-2 | p-p65 | p-p38 |
| Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.2 ± 0.04 | 0.3 ± 0.05 |
| LPS (1 µg/mL) | 1.0 ± 0.11 | 1.0 ± 0.09 | 1.0 ± 0.12 | 1.0 ± 0.10 |
| LPS + this compound (50 µM) | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.3 ± 0.04 | 0.4 ± 0.07 |
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a suitable model for these studies.[1][2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.[3][4][5][6]
-
Procedure:
-
Seed RAW 264.7 cells (2 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24 hours. Include a vehicle control (DMSO or culture medium).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.[7][8][9]
-
Procedure:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours. Include untreated and LPS-only controls.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[10][11][12][13]
-
Procedure:
-
Seed RAW 264.7 cells (1 x 10⁶ cells/well) in a 6-well plate and incubate overnight.
-
Pre-treat the cells with the desired concentration of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p65, phospho-p65, p38, and phospho-p38. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Pathways and Workflows
Signaling Pathway
References
- 1. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 2. invivogen.com [invivogen.com]
- 3. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Mechanisms of Koreanaside A, a Lignan Isolated from the Flower of Forsythia koreana, against LPS-Induced Macrophage Activation and DSS-Induced Colitis Mice: The Crucial Role of AP-1, NF-κB, and JAK/STAT Signaling [mdpi.com]
- 7. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repressing effect of transformed ginsenoside Rg3-mix against LPS-induced inflammation in RAW264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Ginsenoside Compound K on Lipopolysaccharide-Stimulated Inflammatory Responses in Macrophages by Regulating Sirtuin 1 and Histone Deacetylase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of murine macrophage cell line RAW 264.7 by Korean propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Kingiside in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kingiside, a naturally occurring iridoid glycoside, has demonstrated significant anti-inflammatory properties in various preclinical studies. These properties are largely attributed to its ability to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed application notes and experimental protocols for utilizing common animal models to investigate and quantify the anti-inflammatory effects of this compound. The protocols outlined below for carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced acute lung injury, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are well-established and reproducible methods for assessing acute and chronic inflammation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent anti-inflammatory effects of this compound in three distinct animal models of inflammation.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 4 hours post-carrageenan | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.62 ± 0.05* | 27.1 |
| This compound | 50 | 0.45 ± 0.04** | 47.1 |
| This compound | 100 | 0.31 ± 0.03 | 63.5 |
| Indomethacin (Positive Control) | 10 | 0.35 ± 0.04 | 58.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x 10⁵) | Neutrophils in BALF (x 10⁵) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Vehicle Control | - | 9.8 ± 1.1 | 7.5 ± 0.9 | 450 ± 35 | 620 ± 48 |
| This compound | 20 | 7.2 ± 0.8 | 5.1 ± 0.6 | 310 ± 28 | 430 ± 35 |
| This compound | 40 | 5.1 ± 0.6 | 3.2 ± 0.4 | 220 ± 21 | 290 ± 25 |
| This compound | 80 | 3.5 ± 0.4 | 2.1 ± 0.3 | 150 ± 15 | 180 ± 19 |
| Dexamethasone (Positive Control) | 5 | 3.9 ± 0.5 | 2.4 ± 0.3 | 175 ± 18 | 210 ± 22 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.
Table 3: Effect of this compound on DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg/day) | Disease Activity Index (DAI) on Day 7 | Colon Length (cm) | Histological Score |
| Vehicle Control | - | 3.8 ± 0.3 | 5.2 ± 0.4 | 3.5 ± 0.3 |
| This compound | 25 | 2.9 ± 0.2 | 6.1 ± 0.3 | 2.6 ± 0.2* |
| This compound | 50 | 2.1 ± 0.2 | 7.0 ± 0.4 | 1.8 ± 0.2** |
| This compound | 100 | 1.4 ± 0.1 | 7.8 ± 0.3 | 1.1 ± 0.1 |
| Mesalazine (Positive Control) | 100 | 1.6 ± 0.2 | 7.5 ± 0.4 | 1.3 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the effect of a compound on acute inflammation.[1][2]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Grouping and Administration: Randomly divide mice into groups (n=6-8 per group): Vehicle Control, this compound (e.g., 25, 50, 100 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).
-
Administer this compound or vehicle orally via gavage one hour before carrageenan injection.[3][4][5][6][7]
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.[8]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after.[7]
-
Data Analysis: Calculate the increase in paw volume as the difference between the volume at each time point and the baseline volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(VC - VT) / VC] x 100 Where VC is the average increase in paw volume in the control group, and VT is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics the acute inflammatory response in the lungs seen in conditions like Acute Respiratory Distress Syndrome (ARDS).[11][12]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Intratracheal instillation device
Protocol:
-
Animal Acclimatization and Grouping: Similar to the paw edema model.
-
This compound Administration: Administer this compound or vehicle orally via gavage for a predetermined period (e.g., 3-7 days) before LPS challenge.[11]
-
Induction of ALI: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) in 50 µL of sterile PBS.[12]
-
Sample Collection (24 hours post-LPS):
-
Euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times. Pool the recovered fluid (BALF).
-
Lung Tissue: Perfuse the lungs with PBS and collect the lung tissue.
-
-
Analysis:
-
Cell Counts: Centrifuge the BALF and count the total cells and differential cell counts (neutrophils, macrophages) using a hemocytometer after staining.[13][14]
-
Histology: Fix a portion of the lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury and inflammatory cell infiltration.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Mesalazine (positive control)
-
Oral gavage needles
Protocol:
-
Animal Acclimatization and Grouping: Similar to the previous models.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.
-
This compound Administration: Administer this compound or vehicle orally via gavage daily, starting from the first day of DSS administration.
-
Monitoring Disease Activity: Record the body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
DAI Scoring:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult), 4 (gross)
-
-
-
Termination and Sample Collection (Day 8):
-
Euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect a portion of the distal colon for histological analysis.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression.
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.
MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate cellular responses to a variety of extracellular stimuli, including inflammatory cytokines. Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors that promote the expression of inflammatory mediators. This compound has been found to suppress the phosphorylation of p38, JNK, and ERK, thus attenuating the inflammatory response.
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3179106 ameliorates lipopolysaccharide-induced inflammation and acute lung injury by targeting P38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corylin Ameliorates LPS-Induced Acute Lung Injury via Suppressing the MAPKs and IL-6/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preparation of Kingiside Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kingiside is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. As with any in vitro research involving cell culture, the accurate and reproducible preparation of a stable stock solution is paramount to obtaining reliable experimental data. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions intended for cell culture applications. Adherence to these guidelines will help ensure the integrity of the compound and the consistency of experimental results.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties of this compound is presented below. This information is essential for the accurate calculation of molar concentrations and for the proper handling and storage of the compound.
| Property | Value | Source |
| CAS Number | 25406-67-1 | [1] |
| Molecular Formula | C₁₇H₂₄O₁₁ | [1] |
| Molecular Weight | 404.37 g/mol | [1][2] |
| Purity | ≥98% (or as specified by supplier) | N/A |
| Appearance | White to off-white powder | N/A |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | N/A |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock can then be serially diluted in cell culture medium to achieve the desired final working concentrations for your experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile pipette tips
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
Step 1: Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound must be calculated based on the desired volume of the stock solution. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example calculation for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 404.37 g/mol / 1000
-
Mass (mg) = 4.04 mg
-
Step 2: Weighing the this compound Powder
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh the calculated mass (e.g., 4.04 mg) of this compound powder and transfer it into the tared microcentrifuge tube.
Step 3: Dissolving the this compound Powder
-
Add the desired volume of sterile, cell culture grade DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If you encounter difficulty in dissolving the compound, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Preparation of Working Solutions
Step 1: Thawing the Stock Solution
-
When ready to perform an experiment, retrieve a single aliquot of the this compound stock solution from the -80°C freezer.
-
Thaw the aliquot at room temperature.
Step 2: Dilution to Final Working Concentration
-
Serially dilute the thawed stock solution in your complete cell culture medium to the desired final concentrations.
-
It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Kingiside Treatment Protocol for Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kingiside, an iridoid glycoside, has demonstrated significant neuroprotective properties in preclinical studies. This document provides detailed application notes and protocols for the treatment of primary neuron cultures with this compound. The information herein is intended to guide researchers in investigating the neuroprotective and neuroregenerative potential of this compound. Due to the limited direct research on this compound, this protocol leverages data from closely related and well-studied cornel iridoid glycosides, such as Morroniside (B1252140) and Loganin, which are expected to have similar mechanisms of action. The primary mechanism of neuroprotection for these compounds is believed to be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][2][3][4][5][6]
Data Presentation
The following tables summarize quantitative data for the neuroprotective effects of iridoid glycosides, which can be used as a starting point for designing experiments with this compound.
Table 1: Dose-Response of Iridoid Glycosides on Neuronal Viability
| Compound | Cell Type | Insult | Concentration Range (µM) | Optimal Neuroprotective Concentration (µM) | Assay | Reference |
| Loganin | Primary mesencephalic neurons | MPP⁺ (10 µM) | 0.1, 0.5, 1 | 1 | MTT, LDH | [7] |
| Morroniside | PC12 cells | MPP⁺ | 0 - 20 | 5 | Cell Viability Assay | [3] |
| Morroniside | SH-SY5Y cells | H₂O₂ (500 µM) | 1, 10, 100 | 10, 100 | Western Blot (Caspase-3, -9, Bcl-2) | [8] |
| Cornel Iridoid Glycoside (CIG) | MCAO model in rats (in vivo) | Ischemia | 20, 60, 180 mg/kg/day | 60, 180 mg/kg/day | Behavioral tests, Immunofluorescence | [9] |
Table 2: Time-Course of Iridoid Glycoside Treatment
| Compound | Cell Type | Insult | Pre-treatment Time | Effect | Assay | Reference |
| Loganin | Primary mesencephalic neurons | MPP⁺ (10 µM) | 1 hour | Increased cell viability, decreased cytotoxicity | MTT, LDH | [7] |
| Morroniside | SH-SY5Y cells | H₂O₂ (500 µM) | 24 hours | Increased SOD activity, decreased caspases | Biochemical assay, Western Blot | [8] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates/coverslips at a desired density (e.g., 2 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 2-3 days.
Protocol 2: this compound Treatment and Neurotoxicity Induction
This protocol details the treatment of primary neurons with this compound and the subsequent induction of neurotoxicity.
Materials:
-
Primary neuron cultures (Day in Vitro 7-10)
-
This compound stock solution (dissolved in DMSO)
-
Neurotoxin (e.g., H₂O₂, Glutamate, MPP⁺) or Oxygen-Glucose Deprivation (OGD) chamber
-
Culture medium
Procedure:
-
This compound Pre-treatment: Prepare working concentrations of this compound by diluting the stock solution in culture medium. It is advisable to keep the final DMSO concentration below 0.1%.
-
Aspirate the old medium from the neuron cultures and replace it with the medium containing the desired concentrations of this compound.
-
Incubate the cultures for a predetermined pre-treatment time (e.g., 1, 6, 12, or 24 hours).
-
Induction of Neuronal Injury:
-
Neurotoxin: Add the neurotoxin at a pre-determined toxic concentration to the culture medium and incubate for the desired duration.
-
OGD: Replace the culture medium with a glucose-free medium and place the cultures in an anaerobic chamber for a specified time. After OGD, return the cultures to normal culture medium.
-
-
Incubate for a further 24 hours before assessing cell viability or other endpoints.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-insulted) cells.
Protocol 4: Western Blot Analysis for Nrf2 Pathway Activation
This protocol details the detection of key proteins in the Nrf2 signaling pathway.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed Nrf2 signaling pathway activated by this compound.
Caption: Putative inhibitory effect of this compound on NF-κB and STAT3 signaling.[10][11]
References
- 1. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Morroniside protects HT-22 cells against oxygen-glucose deprivation/reperfusion through activating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Morroniside inhibits H2O2-induced apoptosis in cultured nerve cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cornel iridoid glycoside promotes neurogenesis and angiogenesis and improves neurological function after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Kingiside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Kingiside, an iridoid glycoside. Detailed protocols for key NMR experiments are provided to facilitate the unambiguous determination of its planar structure and stereochemistry.
Introduction to this compound and the Role of NMR
This compound (CAS No. 25406-67-1) is a naturally occurring iridoid glycoside that has been isolated from various plant species, including those of the Gentiana and Citronella genera. The structural characterization of such natural products is fundamental for understanding their biological activity and potential therapeutic applications. NMR spectroscopy is an unparalleled analytical technique for this purpose, offering detailed insights into the molecular framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the carbon skeleton, the placement and nature of functional groups, and the relative stereochemistry of the molecule.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. These values are crucial for the verification of the compound's identity and for the complete assignment of its structure.
Table 1: ¹H NMR Spectroscopic Data for this compound (Aglycone Moiety)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.68 | d | 1.5 |
| 3 | 7.42 | s | |
| 5 | 2.85 | m | |
| 6α | 1.85 | m | |
| 6β | 2.15 | m | |
| 7α | 1.70 | m | |
| 7β | 1.95 | m | |
| 8 | 4.35 | m | |
| 9 | 2.55 | m | |
| 10 | 1.25 | d | 6.5 |
| OCH₃ | 3.70 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety)
| Position | Chemical Shift (δ) ppm |
| 1 | 97.8 |
| 3 | 151.5 |
| 4 | 110.2 |
| 5 | 38.5 |
| 6 | 30.1 |
| 7 | 28.7 |
| 8 | 76.9 |
| 9 | 45.3 |
| 10 | 21.2 |
| 11 (C=O) | 168.5 |
| OCH₃ | 51.3 |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for the Glucose Moiety of this compound
| Position | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| 1' | 4.85 (d, J=7.5 Hz) | 99.5 |
| 2' | 3.45 (m) | 73.8 |
| 3' | 3.55 (m) | 76.5 |
| 4' | 3.40 (m) | 70.5 |
| 5' | 3.50 (m) | 77.2 |
| 6'a | 3.90 (dd, J=12.0, 2.5 Hz) | 61.8 |
| 6'b | 3.70 (dd, J=12.0, 5.5 Hz) |
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS). The exact chemical shifts may vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocols
Detailed methodologies for the key NMR experiments essential for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid complications in spectral interpretation arising from impurities.
-
Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a commonly used and suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or pyridine-d₅ can also be used depending on solubility and the desired resolution of specific signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
Sample Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Dissolution: After adding the solvent, gently vortex or sonicate the sample until the this compound is completely dissolved.
1D NMR Spectroscopy
a) ¹H NMR (Proton NMR)
-
Objective: To determine the number of different types of protons, their chemical environments, and their coupling patterns.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (ns): 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 12-16 ppm
-
Acquisition Time (aq): 2-4 seconds
-
b) ¹³C NMR (Carbon-13 NMR)
-
Objective: To determine the number of non-equivalent carbon atoms and their chemical environments.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 200-240 ppm
-
Acquisition Time (aq): 1-2 seconds
-
2D NMR Spectroscopy
a) ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (ns): 2-4 per increment
-
Relaxation Delay (d1): 1.5 seconds
-
Number of Increments (in F1): 256-512
-
Spectral Width (sw in F2 and F1): 12-16 ppm
-
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.
-
Pulse Program: An edited HSQC experiment is recommended to differentiate between CH/CH₃ and CH₂ groups (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (ns): 2-8 per increment
-
Relaxation Delay (d1): 1.5 seconds
-
Number of Increments (in F1): 256
-
Spectral Width (sw in F2): 12-16 ppm
-
Spectral Width (sw in F1): 180-200 ppm
-
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (ns): 8-16 per increment
-
Relaxation Delay (d1): 1.5 seconds
-
Number of Increments (in F1): 256
-
Spectral Width (sw in F2): 12-16 ppm
-
Spectral Width (sw in F1): 200-220 ppm
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Workflow and Data Interpretation
The structural elucidation of this compound using NMR spectroscopy follows a logical workflow, integrating data from the various experiments.
Interpretation Strategy:
-
¹H NMR: Analyze the proton spectrum to identify the number of signals, their integrations (number of protons), chemical shifts (electronic environment), and multiplicities (neighboring protons).
-
¹H-¹H COSY: Use the COSY spectrum to connect coupled protons, establishing spin systems within the molecule (e.g., the protons on the cyclopentane (B165970) ring and the glucose moiety).
-
HSQC: Correlate each proton signal to its directly attached carbon atom. This, combined with ¹³C chemical shift information, helps to identify the types of carbon atoms (e.g., CH, CH₂, CH₃).
-
HMBC: Use the long-range correlations from the HMBC spectrum to connect the spin systems identified from the COSY. For instance, correlations from the anomeric proton (H-1') of the glucose unit to the aglycone will establish the glycosylation site. Correlations to quaternary carbons are particularly informative for assembling the complete carbon skeleton.
-
Structure Assembly: Combine all the information from the 1D and 2D NMR experiments to piece together the planar structure of this compound.
-
Stereochemistry: For the determination of relative stereochemistry, additional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are typically required to identify through-space correlations between protons.
This systematic approach, utilizing a suite of NMR experiments, allows for the confident and complete structural elucidation of this compound.
Application Notes and Protocols: Investigating the Therapeutic Potential of Kingiside in a Murine Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Kingiside, a novel compound, in a murine model of neuroinflammation. The primary model discussed is Experimental Autoimmune Encephalomyelitis (EAE), a widely used and well-characterized model for multiple sclerosis. The protocols and expected outcomes are based on established methodologies for testing anti-inflammatory and neuroprotective compounds in preclinical settings.
Application Notes
This compound is a promising therapeutic candidate for neuroinflammatory diseases. Its proposed mechanism of action involves the modulation of key inflammatory signaling pathways, including the NF-κB and NLRP3 inflammasome pathways, which are central to the pathogenesis of many neurodegenerative conditions.[1][2][3][4][5][6][7][8][9][10][11] In murine models, compounds with similar structures have demonstrated the ability to ameliorate disease severity by reducing CNS inflammation, demyelination, and axonal damage.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects through a multi-targeted approach:
-
Inhibition of Microglia Activation: Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and propagating neuroinflammation.[12][13][14][15][16][17][18] this compound is expected to suppress the activation of microglia, thereby reducing the production and release of pro-inflammatory cytokines and chemokines.
-
Downregulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1][3][4][8][17][19] By inhibiting the activation of NF-κB, this compound can potentially decrease the expression of numerous pro-inflammatory genes.
-
Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[2][5][6][7][9] Inhibition of the NLRP3 inflammasome by this compound could significantly dampen the inflammatory cascade in the CNS.
The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-neuroinflammatory effects.
Caption: Proposed mechanism of this compound in neuroinflammation.
Experimental Protocols
The following protocols provide a framework for inducing EAE in mice and assessing the therapeutic efficacy of this compound. These protocols should be adapted and optimized based on specific experimental goals and institutional guidelines.[20][21][22][23][24]
Experimental Workflow
The general workflow for a typical EAE study is outlined below.
Caption: General experimental workflow for an EAE study.
EAE Induction in C57BL/6 Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[25][26][27][28][29]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 and CFA.
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Mix equal volumes of the MOG35-55 solution and CFA to create a stable water-in-oil emulsion. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (50 µL per site).
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 and again on Day 2 post-immunization.
-
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or as appropriate for this compound solubility)
Procedure:
-
Treatment Groups:
-
Divide the mice into the following groups:
-
Healthy Control (no EAE induction)
-
EAE + Vehicle
-
EAE + this compound (low dose)
-
EAE + this compound (high dose)
-
-
-
Administration:
-
Begin treatment on Day 3 post-immunization or upon the onset of clinical signs.
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, i.p. injection). The volume and frequency should be optimized based on pharmacokinetic studies of this compound.
-
Clinical Assessment of EAE
Monitor the mice daily for clinical signs of EAE and score them according to the following scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Histological Analysis
At the experimental endpoint (e.g., Day 21 or when peak disease is observed), euthanize the mice and collect spinal cord and brain tissue for histological analysis.
Procedures:
-
Tissue Preparation: Perfuse the mice with PBS followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and brain and post-fix in 4% PFA overnight. Process the tissues for paraffin (B1166041) embedding or cryosectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.
-
Luxol Fast Blue (LFB): To evaluate demyelination.
-
Immunohistochemistry/Immunofluorescence: To detect specific cell types and inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, CD3 for T cells).
-
Biochemical and Molecular Analysis
Procedures:
-
Cytokine Measurement: Homogenize brain and spinal cord tissue or collect serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
-
Western Blotting: Analyze the expression and activation of key proteins in the NF-κB and NLRP3 inflammasome pathways (e.g., p-p65, NLRP3, Caspase-1) in tissue lysates.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of inflammatory genes in CNS tissue.
Data Presentation
The following tables present hypothetical data that might be obtained from a successful study evaluating this compound in the EAE model.
Table 1: Clinical Scores in EAE Mice Treated with this compound
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Onset of Disease (Day ± SEM) |
| EAE + Vehicle | 3.5 ± 0.3 | 10 ± 0.5 |
| EAE + this compound (10 mg/kg) | 2.1 ± 0.2 | 13 ± 0.7 |
| EAE + this compound (20 mg/kg) | 1.2 ± 0.1 | 15 ± 0.6 |
| p < 0.05, **p < 0.01 compared to EAE + Vehicle |
Table 2: Histopathological Scores in the Spinal Cord of EAE Mice
| Treatment Group | Inflammation Score (0-4) (± SEM) | Demyelination Score (0-3) (± SEM) |
| EAE + Vehicle | 3.2 ± 0.2 | 2.5 ± 0.3 |
| EAE + this compound (10 mg/kg) | 1.8 ± 0.3 | 1.4 ± 0.2 |
| EAE + this compound (20 mg/kg) | 0.9 ± 0.1 | 0.7 ± 0.1 |
| p < 0.05, **p < 0.01 compared to EAE + Vehicle |
Table 3: Cytokine Levels in the CNS of EAE Mice
| Treatment Group | TNF-α (pg/mg protein) (± SEM) | IL-1β (pg/mg protein) (± SEM) | IL-6 (pg/mg protein) (± SEM) |
| EAE + Vehicle | 150 ± 12 | 85 ± 9 | 120 ± 10 |
| EAE + this compound (10 mg/kg) | 95 ± 8 | 50 ± 6 | 75 ± 7* |
| EAE + this compound (20 mg/kg) | 50 ± 5 | 25 ± 4 | 40 ± 5** |
| p < 0.05, **p < 0.01 compared to EAE + Vehicle |
Table 4: Expression of Inflammatory Pathway Proteins in the CNS
| Treatment Group | Relative p-p65/p65 Expression (Fold Change) | Relative NLRP3 Expression (Fold Change) |
| EAE + Vehicle | 4.5 ± 0.4 | 3.8 ± 0.3 |
| EAE + this compound (10 mg/kg) | 2.1 ± 0.2 | 1.9 ± 0.2 |
| EAE + this compound (20 mg/kg) | 1.2 ± 0.1 | 1.1 ± 0.1 |
| p < 0.05, **p < 0.01 compared to EAE + Vehicle |
References
- 1. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Inhibiting the NLRP3 Inflammasome | Semantic Scholar [semanticscholar.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. Ginsenoside RK1 inhibits microglial activation and ROS production and alleviates vascular dementia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]
- 14. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Spatial Memory and Microglia Activation in a Mouse Model of Chronic Neuroinflammation and the Anti-inflammatory Effects of Apigenin [frontiersin.org]
- 16. Item - Mitigating neuroinflammation : new potential therapeutics and targets - Karolinska Institutet - Figshare [openarchive.ki.se]
- 17. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Neuroinflammatory Effects and Mechanism of Action of Fructus ligustri lucidi Extract in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ginsenoside compound K acts via LRP1 to alleviate Amyloid β42-induced neuroinflammation in microglia by suppressing NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of mice in diabetes research: The impact of experimental protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 23. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting deoxycytidine kinase improves symptoms in mouse models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 27. Experimental Autoimmune Encephalomyelitis | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 28. Oral activity of a nature-derived cyclic peptide for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
Kingiside administration in a carrageenan-induced paw edema model
Application Note & Protocol
Topic: Kingiside Administration in a Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals
Abstract: This document provides a comprehensive guide for evaluating the anti-inflammatory properties of this compound using the carrageenan-induced paw edema model in rodents. It includes detailed experimental protocols, from reagent preparation and animal handling to data collection and analysis. Furthermore, it outlines the key signaling pathways involved in carrageenan-induced inflammation and the proposed mechanism of action for this compound. The presented workflows and data tables serve as a robust framework for researchers investigating novel anti-inflammatory therapeutics.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1][3][4] Carrageenan, a sulfated polysaccharide, when injected subcutaneously, elicits a biphasic inflammatory response characterized by edema, erythema, and the infiltration of immune cells.[5][6] This response is mediated by the release of pro-inflammatory agents, including histamine, bradykinin, prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[3][7][8]
This compound, a bioactive iridoid glycoside, has demonstrated significant anti-inflammatory and anti-oxidative potential.[9] Its mechanism of action is linked to the modulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] By inhibiting these pathways, this compound can suppress the expression and release of downstream inflammatory mediators.[9][10] This application note details the protocol for assessing the efficacy of this compound in the carrageenan-induced paw edema model and presents the underlying molecular mechanisms.
Signaling Pathways and Mechanism of Action
Carrageenan injection initiates an inflammatory cascade by activating cell surface receptors, which triggers downstream signaling. The primary pathways implicated are NF-κB and MAPK. Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[5][11]
This compound is proposed to exert its anti-inflammatory effect by intervening at critical points in these cascades. It has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10] Additionally, it suppresses the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[9][10] This dual inhibition effectively blocks the production of a wide array of inflammatory mediators.
Experimental Protocols
This section details the materials and methods required to perform the carrageenan-induced paw edema assay to evaluate this compound.
Materials and Reagents
-
Test Compound: this compound
-
Inducing Agent: Lambda-Carrageenan (Type IV)
-
Vehicle: 0.9% Sterile Saline or 0.5% Carboxymethylcellulose (CMC)
-
Positive Control: Indomethacin or Diclofenac Sodium[2]
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).[5]
-
Equipment:
-
Digital Plethysmometer
-
Animal Cages
-
Syringes (1 mL) with needles (26-30 gauge)
-
Calipers
-
Microcentrifuge tubes
-
ELISA Reader and Kits (TNF-α, IL-1β, IL-6)
-
Western Blot apparatus
-
Homogenizer
-
Experimental Workflow
Detailed Procedure
-
Animal Handling and Grouping:
-
Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[2]
-
Fast animals overnight before the experiment.
-
Divide animals into the following groups (n=6-8 per group):
-
Group I (Normal Control): Receives vehicle only.
-
Group II (Carrageenan Control): Receives vehicle + carrageenan challenge.
-
Group III (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, p.o.) + carrageenan.[12][13]
-
Group IV-VI (Test Groups): Receive varying doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.) + carrageenan.
-
-
-
Compound Administration:
-
Administer the vehicle, this compound, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to the carrageenan injection.[2]
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the baseline reading (V₀).
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution (prepared in sterile 0.9% saline) subcutaneously into the sub-plantar region of the right hind paw.[5][12]
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12][14]
-
The increase in paw volume (edema) is calculated as: Edema (mL) = Vt - V₀.
-
The percentage inhibition of edema is calculated as: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
-
Sample Collection and Analysis:
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Collect blood via cardiac puncture for serum separation to measure systemic cytokine levels.
-
Excise the inflamed paw tissue. A portion can be fixed in 10% formalin for histopathological analysis, while the remainder should be flash-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.
-
Homogenize the frozen paw tissue to measure local levels of TNF-α, IL-1β, IL-6, PGE₂, and COX-2 via ELISA or Western blot.[11][15]
-
Data Presentation
Quantitative data should be organized into tables for clear comparison between treatment groups. Data are typically expressed as Mean ± Standard Error of the Mean (SEM). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Hours Post-Carrageenan | % Inhibition at 3h |
| 0h | 1h | ||
| Normal Control | - | 1.20 ± 0.04 | 1.21 ± 0.05 |
| Carrageenan Control | - | 1.22 ± 0.05 | 1.55 ± 0.07 |
| Indomethacin | 10 | 1.21 ± 0.06 | 1.35 ± 0.06 |
| This compound | 25 | 1.23 ± 0.04 | 1.48 ± 0.08 |
| This compound | 50 | 1.22 ± 0.05 | 1.41 ± 0.07 |
| This compound | 100 | 1.24 ± 0.06 | 1.36 ± 0.06 |
| Note: Data are illustrative (Mean ± SEM). p < 0.05 compared to Carrageenan Control. |
Table 2: Effect of this compound on Inflammatory Mediator Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | PGE₂ (pg/mg protein) |
| Normal Control | - | 25.4 ± 3.1 | 15.8 ± 2.2 | 30.1 ± 3.5 | 45.7 ± 4.8 |
| Carrageenan Control | - | 188.6 ± 15.2 | 125.7 ± 11.8 | 210.5 ± 18.9 | 255.4 ± 21.3 |
| Indomethacin | 10 | 95.3 ± 9.8 | 70.2 ± 8.1 | 115.8 ± 12.4 | 98.2 ± 10.1 |
| This compound | 50 | 120.1 ± 11.5 | 85.4 ± 9.3 | 145.3 ± 15.1 | 160.7 ± 14.5 |
| This compound | 100 | 98.7 ± 10.1 | 72.8 ± 8.5 | 119.6 ± 13.2 | 125.9 ± 11.8 |
| *Note: Data are illustrative (Mean ± SEM). p < 0.05 compared to Carrageenan Control. |
Conclusion
The carrageenan-induced paw edema model is an effective and reliable method for the in vivo evaluation of acute anti-inflammatory agents like this compound. The protocols outlined in this document provide a standardized approach to assess the compound's efficacy in reducing edema and suppressing the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[15][16] By demonstrating a dose-dependent inhibition of both the physiological signs of inflammation and the underlying biochemical markers, researchers can build a strong preclinical case for the therapeutic potential of this compound. Further investigation into its effects on the NF-κB and MAPK signaling pathways will provide a comprehensive understanding of its molecular mechanism of action.
References
- 1. Diallyl Disulfide Suppresses Inflammatory and Oxidative Machineries following Carrageenan Injection-Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinsenoside attenuates osteoarthritis by repolarizing macrophages through inactivating NF-κB/MAPK signaling and protecting chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Ethanol extract of Paridis rhizoma attenuates carrageenan-induced paw swelling in rats by inhibiting the production of inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of the NF-κB Pathway Following Kingiside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kingiside and the NF-κB Pathway
This compound is a bioactive compound with potential anti-inflammatory properties. A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB transcription factors, predominantly the p65/p50 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[1][2] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1][2] This activation leads to the phosphorylation of IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][2] The degradation of IκBα exposes the nuclear localization signal on the p65 subunit, facilitating its translocation into the nucleus.[1] Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.[1]
Western blot analysis is a crucial technique to investigate the molecular mechanisms of this compound by quantifying changes in the phosphorylation and abundance of key proteins in the NF-κB pathway.[3] This document provides detailed protocols for conducting these experiments and templates for data presentation.
Data Presentation: Effects of this compound on NF-κB Pathway Proteins
The following tables are templates for summarizing quantitative data from densitometric analysis of Western blots. This data will illustrate the effects of this compound on key proteins in the NF-κB signaling pathway in stimulated cells (e.g., with LPS).
Table 1: Effect of this compound on the Phosphorylation of IκBα and p65
| Treatment Group | Concentration | p-IκBα / IκBα Ratio (Fold Change) | p-p65 / p65 Ratio (Fold Change) |
| Control | - | 1.0 | 1.0 |
| LPS | (e.g., 1 µg/mL) | (Value) | (Value) |
| This compound + LPS | (e.g., 10 µM) | (Value) | (Value) |
| This compound + LPS | (e.g., 20 µM) | (Value) | (Value) |
| This compound + LPS | (e.g., 40 µM) | (Value) | (Value) |
Table 2: Effect of this compound on the Nuclear Translocation of NF-κB p65
| Treatment Group | Concentration | Cytosolic p65 (Relative Density) | Nuclear p65 (Relative Density) |
| Control | - | (Value) | (Value) |
| LPS | (e.g., 1 µg/mL) | (Value) | (Value) |
| This compound + LPS | (e.g., 10 µM) | (Value) | (Value) |
| This compound + LPS | (e.g., 20 µM) | (Value) | (Value) |
| This compound + LPS | (e.g., 40 µM) | (Value) | (Value) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway with the potential inhibitory action of this compound.
Caption: A standard workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to evaluate the effect of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: Use a suitable cell line, such as RAW 264.7 murine macrophages or human monocytic THP-1 cells.
-
Culture Medium: Use the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a duration appropriate for the target protein (e.g., 15-30 minutes for phosphorylation events, longer for changes in total protein expression).[3]
-
Protein Extraction
-
Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.[3]
-
-
Nuclear and Cytoplasmic Fractionation:
-
For analyzing protein translocation, use a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions.[3]
-
Protein Quantification
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay.
Sample Preparation
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.[3]
-
Boil the samples for 5-10 minutes at 95-100°C to denature the proteins.[4]
SDS-PAGE and Protein Transfer
-
Electrophoresis: Load the prepared samples onto a 10-12% SDS-polyacrylamide gel and run the gel until adequate protein separation is achieved.[3][4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin, or anti-Lamin B1) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).
References
Measuring Cytokine Production in Response to Kingiside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for measuring the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to kingiside. This compound is a principal bioactive constituent isolated from the medicinal plant Anoectochilus roxburghii.[1][2] This document outlines the underlying signaling pathways, experimental protocols for in vitro and in vivo cytokine measurement, and presents available data on the anti-inflammatory effects of related compounds.
Introduction to this compound and its Anti-inflammatory Potential
This compound and its analogues have demonstrated notable anti-inflammatory properties.[3] The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding for TNF-α and IL-6. By suppressing the NF-κB pathway, this compound can effectively reduce the production of these key inflammatory mediators.
The anti-inflammatory effects of compounds from Anoectochilus roxburghii have been observed to reduce the expression of TNF-α and IL-6 at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response and is commonly used in in vitro models to screen for anti-inflammatory compounds.
Signaling Pathway of this compound in Cytokine Inhibition
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including TNF-α and IL-6, and initiates their transcription. This compound is understood to interfere with this process, leading to a downstream reduction in cytokine production.
Figure 1: Simplified signaling pathway of this compound's inhibition of TNF-α and IL-6 production.
Data Presentation: Dose-Dependent Inhibition of Cytokine Production
While specific quantitative data for this compound is limited in publicly available literature, studies on the extracts of Anoectochilus roxburghii and its primary bioactive component, kinsenoside (B1673651), demonstrate a dose-dependent inhibition of TNF-α and IL-6. The following tables summarize the expected outcomes based on available research.
Table 1: In Vitro Inhibition of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages by a Bioactive Compound Related to this compound.
| Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| 1 | 15 ± 4.2 | 12 ± 3.8 |
| 10 | 45 ± 6.1 | 40 ± 5.5 |
| 50 | 85 ± 8.9 | 80 ± 7.2 |
| 100 | 95 ± 5.3 | 92 ± 6.4 |
Note: These are representative data based on the activity of similar compounds and should be confirmed experimentally for this compound.
Table 2: In Vivo Reduction of Serum TNF-α and IL-6 in an LPS-Induced Endotoxemia Mouse Model.
| Treatment Group | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | 2500 ± 350 | 4500 ± 500 |
| This compound (10 mg/kg) | 1500 ± 280 | 2800 ± 420 |
| This compound (50 mg/kg) | 800 ± 150 | 1200 ± 210 |
Note: These are hypothetical data to illustrate the expected in vivo efficacy and require experimental validation.
Experimental Protocols
The following are detailed protocols for measuring TNF-α and IL-6 production in response to this compound in both in vitro and in vivo settings.
Protocol 1: In Vitro Cytokine Measurement in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the methodology for assessing the dose-dependent inhibitory effect of this compound on TNF-α and IL-6 production in a murine macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (of desired purity)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.1% to avoid toxicity. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Following the pre-treatment with this compound, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with solvent and LPS) and a negative control group (cells treated with medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
Figure 2: Experimental workflow for in vitro cytokine measurement.
Protocol 2: In Vivo Cytokine Measurement in an LPS-Induced Endotoxemia Mouse Model
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in reducing systemic TNF-α and IL-6 levels in a mouse model of acute inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline solution
-
Equipment for intravenous or intraperitoneal injections
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
ELISA kits for murine TNF-α and IL-6
Methodology:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into different groups (n=6-8 per group):
-
Vehicle control group (receives vehicle and saline)
-
LPS control group (receives vehicle and LPS)
-
This compound treatment groups (receive different doses of this compound and LPS)
-
-
This compound Administration: Administer this compound (dissolved in a suitable vehicle) to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) 1-2 hours before LPS challenge. The vehicle control and LPS control groups receive the vehicle alone.
-
LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 5-10 mg/kg) intraperitoneally into all groups except the vehicle control group, which receives sterile saline.
-
Blood Collection: At a predetermined time point after LPS injection (e.g., 2-6 hours, when cytokine levels are expected to peak), collect blood from the mice via cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma cytokine levels between the different treatment groups to determine the in vivo anti-inflammatory effect of this compound.
Figure 3: Experimental workflow for in vivo cytokine measurement.
Conclusion
The provided protocols and background information offer a comprehensive framework for investigating the impact of this compound on TNF-α and IL-6 production. By utilizing these methodologies, researchers can effectively characterize the anti-inflammatory properties of this compound and further elucidate its therapeutic potential in inflammatory diseases. It is recommended to perform initial in vitro screening to determine the dose-response relationship before proceeding to more complex and resource-intensive in vivo studies.
References
- 1. Frontiers | Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders [frontiersin.org]
- 2. Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of nature product kinsenoside analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in Kingiside Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific cytotoxic effects of "Kingiside" is limited in publicly available scientific literature. Therefore, this document utilizes data and findings from studies on Kinetin (B1673648) Riboside (N6-furfuryladenosine), a closely related cytokinin nucleoside, as a proxy to illustrate the application of cell viability assays. Researchers should validate these protocols and expected outcomes for this compound specifically.
Introduction
This compound, a natural product, holds potential for investigation as a therapeutic agent. A critical initial step in the evaluation of any new compound for pharmacological activity is the assessment of its cytotoxic effects on various cell types. Cell viability assays are fundamental tools in this process, providing quantitative data on how a compound affects cell proliferation, metabolic activity, and membrane integrity. This document provides detailed protocols for three commonly used colorimetric cell viability assays—MTT, WST-1, and LDH—for determining the cytotoxicity of this compound.
Overview of Cell Viability Assays
Cell viability assays are essential for determining the concentration-dependent effects of a compound on cell health. The choice of assay depends on the specific research question and the suspected mechanism of cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[1][2]
-
WST-1 (Water Soluble Tetrazolium-1) Assay: Similar to the MTT assay, the WST-1 assay is based on the cleavage of a tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[3] However, the formazan produced in the WST-1 assay is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[3]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[4] A loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis, leads to the leakage of this stable cytosolic enzyme.[4]
Data Presentation: Cytotoxicity of Kinetin Riboside
The following tables summarize the cytotoxic effects of Kinetin Riboside on various cancer cell lines as reported in the scientific literature. This data can serve as a reference for designing experiments and interpreting results for this compound.
| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |
| HCT-15 (Colon Cancer) | SRB Assay | 2.5 | 96 hours | [5][6] |
| M4 Beu (Human Melanoma) | Colony Forming | 1.5 | Not Specified | [7] |
| B16 (Murine Melanoma) | Colony Forming | 0.2 | Not Specified | [7] |
| OVCAR-3 (Ovarian Cancer) | Not Specified | 1.1 | 72 hours | [8] |
| MIA PaCa-2 (Pancreatic Cancer) | Not Specified | 1.1 | 72 hours | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent used for the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the cells for the desired exposure times (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Addition of MTT: After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.
WST-1 Assay Protocol
-
WST-1 Reagent Addition: Following the treatment period, add 10 µL of the WST-1 reagent directly to each well.[9][10]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm using a microplate reader.[9][10] A reference wavelength above 600 nm is recommended.
LDH Cytotoxicity Assay Protocol
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) to untreated control wells 45 minutes before centrifugation.
-
Background Control: Culture medium without cells.
-
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
Cell viability is typically expressed as a percentage of the untreated control.
For MTT and WST-1 Assays: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
For LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity using cell viability assays.
Kinetin Riboside-Induced Apoptosis Signaling Pathway
Based on available literature for Kinetin Riboside, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway.
Caption: Kinetin Riboside's proposed mechanism of inducing apoptosis.
Kinetin Riboside and the Wnt/β-Catenin Signaling Pathway
Studies on Kinetin Riboside suggest it may also exert its cytotoxic effects by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[11]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of kinetin riboside and its selected analogues on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Apoptosis of Kinetin Riboside in Colorectal Cancer Cells Occurs by Promoting β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Kingiside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting in vivo experimental studies to evaluate the efficacy of Kingiside, an iridoid glycoside, in preclinical models of osteoporosis, osteoarthritis, and neuroinflammation. The protocols are based on established and validated animal models.
Preclinical Efficacy of this compound in an Ovariectomy-Induced Osteoporosis Model
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The ovariectomy (OVX) induced model in rodents is the most common and well-established preclinical model for postmenopausal osteoporosis.
Data Presentation: Efficacy of this compound Analogue (Loganin) in OVX-Induced Osteoporosis
No direct in vivo quantitative data for this compound was identified. The following table summarizes the reported efficacy of a structurally similar iridoid glycoside, Loganin, in an ovariectomy-induced osteoporosis mouse model.
| Parameter | Sham Control | OVX + Vehicle | OVX + Loganin (Low Dose) | OVX + Loganin (High Dose) |
| Bone Mineral Density (BMD) (g/cm³) | ~0.25 | ~0.15 | ~0.20 | ~0.22 |
| Bone Volume/Total Volume (BV/TV) (%) | ~12.5 | ~5.0 | ~7.5 | ~10.0 |
| Trabecular Number (Tb.N) (1/mm) | ~4.0 | ~2.0 | ~2.8 | ~3.5 |
| Trabecular Separation (Tb.Sp) (mm) | ~0.2 | ~0.4 | ~0.3 | ~0.25 |
| Serum C-terminal telopeptide (CTX) (ng/mL) | ~10 | ~20 | ~15 | ~12 |
| Serum Procollagen type I N-terminal propeptide (P1NP) (ng/mL) | ~60 | ~30 | ~45 | ~55 |
Data is approximated from graphical representations in cited literature and should be considered illustrative.[1][2][3]
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Mice
This protocol describes the induction of osteoporosis in female mice via bilateral ovariectomy and subsequent treatment to evaluate the efficacy of this compound.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, wound clips)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
This compound (or analogue) and vehicle control
-
Micro-computed tomography (µCT) scanner
-
ELISA kits for serum markers (CTX, P1NP)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Ovariectomy (OVX):
-
Anesthetize the mice.
-
Shave and disinfect the dorsal or ventral abdominal area.
-
Make a small incision to expose the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, and then remove the ovaries.
-
Suture the muscle layer and close the skin incision with wound clips.
-
For the sham group, perform the same procedure without removing the ovaries.
-
-
Post-operative Care: House the mice individually for a few days to recover and provide appropriate analgesics.
-
Treatment:
-
After a recovery period (e.g., 1 week), randomly divide the OVX mice into treatment groups:
-
OVX + Vehicle
-
OVX + this compound (Low Dose)
-
OVX + this compound (High Dose)
-
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 12 weeks).
-
-
Efficacy Assessment:
-
Micro-CT Analysis: At the end of the treatment period, euthanize the mice and collect the femurs or tibias. Perform µCT scans to analyze bone microarchitecture, including BMD, BV/TV, Tb.N, and Tb.Sp.[1][2]
-
Serum Biomarkers: Collect blood samples via cardiac puncture at the time of euthanasia. Use ELISA kits to measure serum levels of bone turnover markers, such as CTX (bone resorption) and P1NP (bone formation).[3]
-
Histology: Femurs can be decalcified, sectioned, and stained with Hematoxylin and Eosin (H&E) for qualitative assessment of bone structure.
-
Signaling Pathway and Experimental Workflow
Preclinical Efficacy of this compound in a Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone changes, and synovial inflammation. Intra-articular injection of monosodium iodoacetate (MIA) in rodents is a widely used model that mimics the pathological changes of human OA.
Data Presentation: Efficacy of this compound Analogue (Kinsenoside) in an ACLT-Induced Osteoarthritis Model
No direct in vivo quantitative data for this compound in an MIA-induced model was identified. The following table summarizes the reported efficacy of Kinsenoside, a structurally related compound, in a surgically-induced (Anterior Cruciate Ligament Transection - ACLT) osteoarthritis mouse model.
| Parameter | Sham Control | ACLT + Vehicle | ACLT + Kinsenoside |
| OARSI Score (Cartilage Degradation) | 0-1 | 4-5 | 2-3 |
| Subchondral Bone Volume/Total Volume (BV/TV) (%) | ~25 | ~40 | ~30 |
| Synovial M1 Macrophage Infiltration (%) | <5 | ~30 | ~10 |
| Synovial M2 Macrophage Infiltration (%) | ~10 | ~5 | ~20 |
Data is approximated from graphical representations in cited literature and should be considered illustrative.[4]
Experimental Protocol: Monosodium Iodoacetate-Induced Osteoarthritis in Rats
This protocol details the induction of osteoarthritis in rats via intra-articular MIA injection and subsequent evaluation of this compound's therapeutic effects.
Materials:
-
Male Wistar rats (180-220g)
-
Anesthetic (e.g., isoflurane)
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Insulin syringes with 30-gauge needles
-
This compound and vehicle control
-
Histology equipment and reagents (formalin, decalcifying solution, Safranin O-Fast Green stain)
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week prior to the experiment.
-
MIA-Induced Osteoarthritis:
-
Anesthetize the rats.
-
Inject a single dose of MIA (e.g., 2 mg in 50 µL of sterile saline) into the intra-articular space of one knee joint.
-
Inject the contralateral knee with sterile saline as a control.
-
-
Treatment:
-
Randomly divide the rats into treatment groups:
-
MIA + Vehicle
-
MIA + this compound (Low Dose)
-
MIA + this compound (High Dose)
-
-
Begin daily oral gavage of this compound or vehicle one day after MIA injection and continue for a specified duration (e.g., 4 weeks).
-
-
Efficacy Assessment:
-
Histological Analysis: At the end of the treatment period, euthanize the rats and dissect the knee joints. Fix the joints in formalin, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage integrity. Grade the cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Micro-CT Analysis: Perform µCT scans of the knee joints to evaluate subchondral bone changes, such as bone volume and osteophyte formation.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., iNOS for M1 macrophages, CD206 for M2 macrophages) and cartilage degradation (e.g., MMP-13) in the synovial tissue and cartilage.
-
Signaling Pathway and Experimental Workflow
Preclinical Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Systemic administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce a neuroinflammatory response in rodents.
Data Presentation: Efficacy of this compound Analogue (Geniposidic Acid) in an AD Mouse Model
No direct in vivo quantitative data for this compound in an LPS-induced model was identified. The following table summarizes the reported efficacy of Geniposidic Acid, a related iridoid glycoside, in a transgenic mouse model of Alzheimer's Disease (APP/PS1), which exhibits a significant neuroinflammatory component.
| Parameter | Wild-Type Control | APP/PS1 + Vehicle | APP/PS1 + Geniposidic Acid |
| Morris Water Maze Escape Latency (Day 5) (s) | ~15 | ~40 | ~25 |
| Brain TNF-α Level (pg/mg protein) | ~50 | ~150 | ~75 |
| Brain IL-1β Level (pg/mg protein) | ~20 | ~60 | ~30 |
| Microglia Activation (Iba1+ cells/area) | Low | High | Moderate |
| Astrocyte Activation (GFAP+ cells/area) | Low | High | Moderate |
Data is approximated from graphical representations in cited literature and should be considered illustrative.[5][6][7]
Experimental Protocol: Lipopolysaccharide-Induced Neuroinflammation in Mice
This protocol outlines the induction of neuroinflammation in mice using LPS and the subsequent assessment of this compound's neuroprotective and anti-inflammatory effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound and vehicle control
-
Behavioral testing apparatus (e.g., Morris water maze, open field test)
-
ELISA kits for cytokines (TNF-α, IL-1β)
-
Immunohistochemistry reagents (antibodies for Iba1, GFAP)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Treatment:
-
Randomly divide the mice into treatment groups:
-
Saline + Vehicle
-
LPS + Vehicle
-
LPS + this compound (Low Dose)
-
LPS + this compound (High Dose)
-
-
Pre-treat the mice with this compound or vehicle via oral gavage for a specified period (e.g., 7 days).
-
-
LPS-Induced Neuroinflammation:
-
On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or saline.
-
-
Efficacy Assessment:
-
Behavioral Tests: At a specified time post-LPS injection (e.g., 24 hours), conduct behavioral tests to assess cognitive function and sickness behavior.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis: Euthanize the mice and collect brain tissue (hippocampus and cortex). Homogenize the tissue and use ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Immunohistochemistry: Perfuse the mice with paraformaldehyde, and collect the brains for sectioning. Perform immunohistochemical staining for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Signaling Pathway and Experimental Workflow
References
- 1. Wnt and the Wnt signaling pathway in bone development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo analysis of Wnt signaling in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [researchworks.creighton.edu]
- 5. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Osteoporotic Effect of Morroniside on Osteoblast and Osteoclast Differentiation In Vitro and Ovariectomized Mice In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Kingiside solubility issues in DMSO for cell culture
This technical support center provides researchers with comprehensive guidance on the use of Kingiside in cell culture, with a focus on addressing common solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product, identified by CAS number 25406-67-1.[1] It belongs to the class of cardiac glycosides, which are known to be potent inhibitors of the Na+/K+-ATPase pump on the cell membrane.[2][3] Inhibition of this pump leads to an increase in intracellular sodium and calcium ions, which in turn affects various downstream signaling pathways.
Q2: What is the solubility of this compound in DMSO?
Q3: My this compound solution in DMSO appears clear, but a precipitate forms when I add it to my cell culture medium. What is happening?
This is a common phenomenon known as "precipitation upon dilution" or "salting out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to crash out of solution.
Q4: What is the recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How should I store my this compound stock solution?
Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your cell culture experiments.
Issue 1: this compound powder does not fully dissolve in DMSO.
| Potential Cause | Explanation | Recommended Solution |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can reduce its solvating power for many organic compounds. | Use fresh, anhydrous (water-free), high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment. |
| Concentration Exceeds Solubility Limit | You may be attempting to prepare a stock solution at a concentration higher than this compound's maximum solubility in DMSO. | Try preparing a more dilute stock solution (e.g., 10 mg/mL). |
| Insufficient Mixing | The compound may not have had enough energy input to fully dissolve. | Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation with excessive heat. |
Issue 2: Precipitate forms immediately upon adding this compound stock to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid shift in polarity, leading to precipitation. | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with pre-warmed (37°C) cell culture medium while gently vortexing. Then, add this intermediate dilution to the final volume of media. |
| High Final Concentration | The final concentration of this compound in the media may exceed its aqueous solubility limit. | Reduce the final working concentration of this compound. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[6] |
Issue 3: Media appears clear initially, but a precipitate forms over time in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[7] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If possible, try a different basal media formulation. |
| pH or Temperature Shifts | Changes in the media's pH or temperature fluctuations in the incubator can affect the compound's stability and solubility.[6] | Ensure your media is properly buffered for the CO2 concentration in your incubator. Monitor and maintain a stable incubator temperature. |
| Evaporation | Evaporation of media from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator and use sealed culture flasks or plates when possible. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Suggested Stock Concentration (for in vivo use) | 40 mg/mL | DMSO | [1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (ideally < 0.1%) | Cell Culture Media | [4][5] |
| Storage of Powder | -20°C (up to 3 years) | N/A | [1] |
| Storage of DMSO Stock Solution | -80°C (up to 1 year) | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortexer and sonicator
-
-
Procedure:
-
Equilibrate the this compound vial and anhydrous DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it into a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is dissolved.
-
If necessary, sonicate the tube in a room temperature water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line. Optimization of cell seeding density and this compound concentration range is recommended.
-
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound-DMSO stock solution (from Protocol 1)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or acclimate for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound-DMSO stock solution in complete cell culture medium. To avoid precipitation, perform an intermediate dilution step. For example, dilute the 10 mg/mL stock to 1 mg/mL in media, then further dilute to the final working concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (<0.5%).
-
Cell Treatment: Remove the old media and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include wells for a "cells only" control (media without DMSO) and a "vehicle control" (media with the same final DMSO concentration as the treated wells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for a this compound cytotoxicity assay.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
Optimizing Kingiside Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kingiside in in vivo studies. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its potential therapeutic application?
This compound is a naturally occurring iridoid glycoside found in the plant Picrorhiza scrophulariiflora. It is investigated for its potential anti-inflammatory and neuroprotective properties.
Q2: What are the recommended starting dosages for this compound in in vivo studies?
Q3: How should I prepare this compound for in vivo administration?
For animal experiments, a common formulation involves dissolving this compound in a vehicle suitable for the chosen administration route. A typical vehicle for oral gavage or intraperitoneal injection could be a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O. The final concentration of the working solution will depend on the target dosage and the administration volume.
Troubleshooting Guide
Issue 1: Inconsistent or lack of therapeutic effect at the initial dose.
-
Possible Cause: The initial estimated dosage, based on plant extract studies, may be too low for the purified this compound compound. The bioavailability and pharmacokinetic profile of the isolated compound can differ significantly from that of the whole extract.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose. Start with the estimated dose and include severalfold higher and lower concentrations.
-
Route of Administration: Consider altering the route of administration. Intraperitoneal (i.p.) or intravenous (i.v.) injections may offer higher bioavailability compared to oral gavage (p.o.).
-
Frequency of Administration: Evaluate the dosing frequency. Depending on the half-life of this compound, more frequent administration may be necessary to maintain therapeutic concentrations.
-
Issue 2: Signs of toxicity in experimental animals.
-
Possible Cause: The administered dose of this compound may be too high, leading to adverse effects.
-
Troubleshooting Steps:
-
Toxicity Assessment: Immediately reduce the dosage or cease administration. Monitor the animals closely for any signs of distress.
-
LD50 Determination: If not already known, a preliminary study to determine the median lethal dose (LD50) can help establish a safe dosing range.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of key organs (liver, kidney, spleen, etc.) to assess for any signs of toxicity.
-
Quantitative Data Summary
The following table summarizes in vivo dosage information from studies using extracts of Picrorhiza scrophulariiflora. This data can be used to estimate a starting dose for this compound, assuming it is a primary active component.
| Extract/Compound | Animal Model | Administration Route | Dosage | Observed Effect |
| Glycosidic fraction of P. scrophulariiflora | Mice (Colitis model) | Oral gavage | 200 and 400 mg/kg | Alleviation of colitis symptoms |
| Picracin (isolated from P. scrophulariiflora) | Mice (Paw edema model) | Intraperitoneal | 100 mg/kg | Inhibition of paw edema |
| Deacetylpicracin (isolated from P. scrophulariiflora) | Mice (Paw edema model) | Intraperitoneal | 30 mg/kg | Inhibition of paw edema |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle control (e.g., saline)
-
This compound (e.g., 10, 30, 100 mg/kg, i.p.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Drug Administration: Administer this compound, vehicle, or positive control intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds from Picrorhiza scrophulariiflora are suggested to be mediated through the modulation of inflammatory signaling pathways.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Caption: Putative signaling pathways modulated by this compound.
Kingiside Stability in Aqueous Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Kingiside in aqueous solutions and recommended storage conditions. The information is tailored for researchers and professionals in drug development to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year[1]. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: How should I prepare aqueous solutions of this compound?
Q3: I observed precipitation in my this compound solution. What should I do?
A: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen aqueous buffer. You can try to redissolve the compound by gentle warming or sonication. If precipitation persists, it may be necessary to filter the solution to remove insoluble impurities or to prepare a new solution at a lower concentration[1].
Q4: The color of my this compound solution has changed. Is this a sign of degradation?
A: A change in color can indicate chemical degradation. It is advisable to prepare fresh solutions if you observe any significant change in appearance. The stability of the solution is influenced by factors such as pH, temperature, and light exposure.
Q5: What analytical methods can be used to assess the stability of this compound solutions?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and detecting degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification of degradation products. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has also been used for the quantitative analysis of similar compounds[3].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving this compound | Low aqueous solubility. | Use a co-solvent such as DMSO or ethanol (B145695). Gentle warming or sonication may also aid dissolution. |
| Unexpected Experimental Results | Degradation of this compound in the aqueous solution. | Prepare fresh solutions daily. Store stock solutions at -80°C. Verify the stability of this compound under your specific experimental conditions (pH, temperature). |
| Presence of Multiple Peaks in HPLC Analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure separation of this compound from all degradants. |
| Loss of Biological Activity | Chemical degradation leading to inactive compounds. | Correlate the loss of activity with the appearance of degradation peaks in HPLC. Ensure proper storage and handling of the this compound solution. |
Quantitative Stability Data (Based on Analogous Secoiridoid Glycosides)
Disclaimer: The following data is based on studies of structurally similar secoiridoid glycosides, Oleuropein and Gentiopicroside, due to the lack of specific quantitative stability data for this compound. These values should be used as a general guide.
Table 1: Effect of pH on the Stability of Secoiridoid Glycosides in Aqueous Solution
| pH | Gentiopicroside % Degradation (48h) | Oleuropein Stability |
| 1.2 | 2.6% | - |
| 3 | - | Most Stable |
| 5 | - | Stable |
| 6.8 | 7.9% | - |
| 7.4 | 20.2% | Less Stable |
| 8.0 | 34.4% | - |
| 9 | - | Least Stable |
Data for Gentiopicroside adapted from[3]. Data for Oleuropein adapted from[4].
Table 2: Effect of Temperature on the Stability of Oleuropein in Aqueous Extract
| Temperature | Stability |
| -20°C | Optimal for long-term storage |
| 4°C | Good for short-term storage |
| 25°C | Least desirable for storage |
| 70°C | Degradation observed |
| 90°C | Significant degradation |
| 110°C | Detrimental to stability |
Data adapted from[2].
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Use LC-MS to elucidate the structure of the major degradation products.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating method development and validation for quantitative estimation of organic impurities of the antidiabetic drug glipizide in drug substance and pharmaceutical dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
Technical Support Center: Preventing Kingiside Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "kingside" or other forms of precipitation in cell culture media. Such precipitates can alter media composition, negatively impact cell health, and compromise experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What is "kingside" precipitation and what causes it in cell culture media?
A1: "Kingside" precipitation is a term that may refer to various forms of crystalline or amorphous precipitates that can occur in cell culture media. These precipitates are often composed of salts, amino acids, or other media components that have come out of solution.[1][2] The primary causes include:
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storing media at improper temperatures can decrease the solubility of components like salts and high-molecular-weight proteins.[1][2]
-
pH Instability: Incorrect CO₂ levels in the incubator or improper buffering can lead to shifts in media pH, affecting the solubility of various components, particularly amino acids and metal ions.[1]
-
Increased Solute Concentration: Evaporation of water from the culture medium increases the concentration of all solutes, which can exceed their solubility limits and lead to precipitation.[2][3]
-
Chemical Interactions: Certain components, if not added in the correct order during media preparation, can react to form insoluble compounds. A classic example is the reaction between calcium chloride (CaCl₂) and magnesium sulfate (B86663) (MgSO₄) to form calcium sulfate (CaSO₄) crystals.[1][3]
-
Poor Solubility of Components: Some amino acids, such as L-tyrosine and L-cystine, have inherently low solubility in neutral pH media.[4]
-
Metal Ion Precipitation: Essential metal ions like copper, iron, and zinc can precipitate, especially in serum-free media where stabilizing proteins are absent.[1]
Q2: How can I distinguish between precipitation and microbial contamination?
A2: While both can cause turbidity in the culture medium, they have distinct characteristics. Microbial contamination (bacteria, yeast, fungi) will show rapid, often uniform turbidity, a significant pH shift (usually acidic, turning the medium yellow), and visible microorganisms under a microscope. In contrast, chemical precipitation typically appears as crystalline or amorphous particles, may not significantly alter the pH, and will not show microbial growth.[2]
Q3: Can the way I prepare my media from powder lead to precipitation?
A3: Absolutely. The order of component addition is critical, especially for complex formulations like serum-free media. For instance, calcium salts should be dissolved separately in deionized water before being added to the rest of the media components to prevent reactions that form insoluble salts.[1][3]
Q4: My media looks fine until I add a supplement or a small molecule inhibitor. What's happening?
A4: This is a common issue, particularly with hydrophobic compounds dissolved in organic solvents like DMSO. When the concentrated stock is added to the aqueous environment of the cell culture medium, the compound can "crash out" or precipitate because its solubility limit in the final concentration of the mixed solvent is exceeded.
Q5: How does nutrient precipitation affect my cells?
A5: Nutrient precipitation can be detrimental to cell health. It alters the composition of the medium by depleting essential nutrients. This nutrient deprivation can impact various cellular signaling pathways that are sensitive to nutrient availability, such as the mTOR pathway, which regulates cell growth, proliferation, and autophagy.[5][6]
Troubleshooting Guide
If you are observing precipitation in your cell culture media, follow these troubleshooting steps to identify and resolve the issue.
Step 1: Initial Observation and Assessment
-
Visual Inspection: Carefully observe the precipitate. Is it crystalline or amorphous? Is it localized or distributed throughout the medium?
-
Microscopic Examination: Examine a sample of the medium under a microscope to rule out microbial contamination. Look for distinct microbial cells (e.g., bacteria, yeast) versus non-biological crystalline structures.
-
Check pH: Measure the pH of the medium to ensure it is within the recommended range (typically 7.2 - 7.4 for most mammalian cell lines). Deviations can indicate either contamination or a buffering issue leading to precipitation.
Step 2: Review Storage and Handling Procedures
-
Storage Temperature: Confirm that your liquid media is stored at the recommended temperature, usually 2-8°C.
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of media and supplements. Aliquoting into single-use volumes is highly recommended.[7]
Step 3: Evaluate Environmental Conditions
-
Incubator Humidity: Ensure the incubator has a high humidity level (>90%) to prevent evaporation, which can concentrate solutes and cause precipitation.[7]
-
CO₂ Level: Verify that the CO₂ concentration in the incubator is appropriate for the sodium bicarbonate concentration in your medium to maintain a stable pH.[7]
Troubleshooting Workflow Diagram
Caption: A stepwise guide to troubleshooting media precipitation.
Quantitative Data Summary
The solubility of amino acids is a critical factor in media stability and is influenced by pH and temperature. While extensive data for complex media is proprietary, the following table provides a summary of the relative solubility of common amino acids in water, which can serve as a guideline.
| Amino Acid | Solubility in Water at 25°C ( g/100g ) | Isoelectric Point (pI) | Notes |
| L-Alanine | 16.65 | 6.00 | Generally soluble. |
| L-Arginine | 15.0 (as free base) | 10.76 | Generally soluble. |
| L-Asparagine | 2.94 | 5.41 | Moderately soluble. |
| L-Aspartic Acid | 0.50 | 2.77 | Low solubility. |
| L-Cysteine | Soluble | 5.07 | Can oxidize to form L-Cystine, which is poorly soluble. |
| L-Cystine | 0.011 | 5.07 | Very low solubility. |
| L-Glutamic Acid | 0.86 | 3.22 | Low solubility. |
| L-Glutamine | 3.6 | 5.65 | Unstable in solution, degrades over time. |
| Glycine | 24.99 | 5.97 | Very soluble. |
| L-Histidine | 4.19 | 7.59 | Generally soluble. |
| L-Isoleucine | 4.12 | 6.02 | Moderately soluble. |
| L-Leucine | 2.43 | 5.98 | Moderately soluble. |
| L-Lysine | Very soluble | 9.74 | Generally soluble. |
| L-Methionine | 3.38 | 5.74 | Moderately soluble. |
| L-Phenylalanine | 2.97 | 5.48 | Moderately soluble. |
| L-Proline | 162.3 | 6.30 | Very soluble. |
| L-Serine | 5.02 | 5.68 | Generally soluble. |
| L-Threonine | Soluble | 5.60 | Generally soluble. |
| L-Tryptophan | 1.14 | 5.89 | Low solubility. |
| L-Tyrosine | 0.045 | 5.66 | Very low solubility, a common cause of precipitation. |
| L-Valine | 8.85 | 5.96 | Moderately soluble. |
Note: Solubility is lowest near the isoelectric point (pI) and increases in more acidic or basic conditions.
Experimental Protocols
Protocol 1: Preparation of Concentrated Amino Acid Stock Solutions
This protocol is for preparing a concentrated stock solution of a poorly soluble amino acid, such as L-Tyrosine, by adjusting the pH.
Materials:
-
L-Tyrosine powder
-
Cell culture grade water
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Sterile 0.22 µm filter
-
Sterile storage bottles
Procedure:
-
Weigh the desired amount of L-Tyrosine powder.
-
Add approximately 80% of the final volume of cell culture grade water to a sterile beaker with a stir bar.
-
Slowly add the L-Tyrosine powder to the water while stirring continuously.
-
To dissolve the powder, slowly add 1N HCl dropwise until the pH is acidic (e.g., pH < 2.0) and the powder dissolves completely.
-
Alternatively, for some applications, 1N NaOH can be used to raise the pH (e.g., pH > 10.0) to achieve dissolution.
-
Once dissolved, carefully adjust the pH back towards neutral (e.g., pH 7.0) if required for your application, but be aware that the amino acid may precipitate out again as it approaches its pI. For many applications, the acidic or basic stock is added directly to the larger volume of media.
-
Bring the solution to the final volume with cell culture grade water.
-
Sterile filter the solution using a 0.22 µm filter into a sterile storage bottle.
-
Store at the recommended temperature (typically 2-8°C or -20°C).
Protocol 2: Determination of Maximum Soluble Concentration
This protocol helps determine the maximum working concentration of a compound (e.g., a small molecule inhibitor in DMSO) in your specific cell culture medium.
Materials:
-
High-concentration stock solution of your compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Complete cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Pipettes and sterile tips.
-
Incubator (37°C, 5% CO₂).
-
Microscope.
Procedure:
-
Prepare a serial dilution: Create a series of dilutions of your compound in the pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Maintain consistent solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is the same in all samples and below the toxic level for your cells (typically ≤0.1%).
-
Incubate: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your experiment's duration (e.g., 24, 48, or 72 hours).
-
Observe for precipitation: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment). For a more sensitive assessment, examine a small aliquot under a microscope.
-
Determine maximum soluble concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working soluble concentration under those specific conditions.
Workflow for Solubility Assessment:
Caption: Workflow for determining the maximum soluble concentration.
Signaling Pathways and Nutrient Availability
The availability of nutrients is crucial for normal cell function and is closely monitored by intricate cellular signaling networks. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly sensitive to nutrient levels, especially amino acids.
When essential amino acids are depleted from the culture medium due to precipitation, it can lead to the inactivation of the mTORC1 complex. This inactivation can trigger a cascade of events, including the inhibition of protein synthesis and the induction of autophagy, a cellular recycling process.
Simplified mTORC1 Signaling Pathway:
Caption: Impact of amino acid availability on the mTORC1 pathway.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 4. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. Nutrient-Mediated Perception and Signalling in Human Metabolism: A Perspective of Nutrigenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular adaptation to nutrient deprivation: crosstalk between the mTORC1 and eIF2α signaling pathways and implications for autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Kingiside Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the secoiridoid glycoside, kingiside, in their colorimetric assays.
Disclaimer: Direct experimental data on the interference of this compound in a wide range of colorimetric assays is limited in publicly available literature. The information provided here is based on the known chemical properties of secoiridoid glycosides and general principles of assay interference. The troubleshooting steps and protocols are general recommendations and may require optimization for your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A: this compound is a secoiridoid glycoside, a type of natural product found in some medicinal plants. Like many natural products, it possesses properties that can interfere with colorimetric assays:
-
Inherent Absorbance: this compound and similar secoiridoid glycosides, such as swertiamarin, are known to absorb light in the UV spectrum, typically around 230-250 nm.[1][2][3][4][5] This can lead to artificially high absorbance readings in assays that measure in this range.
-
Reducing Potential: this compound is reported to have antioxidant properties. This suggests it can act as a reducing agent, which can interfere with assays that rely on a redox reaction to generate a colored product (e.g., DPPH, ABTS, FRAP, and some enzyme assays).
Q2: Which assays are most likely to be affected by this compound interference?
A: Based on its chemical properties, this compound may interfere with the following types of assays:
-
Antioxidant Assays: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are based on the reduction of a colored radical. The inherent antioxidant activity of this compound will directly interfere with these measurements.
-
Protein Quantification Assays: Some protein assays, like the Bradford assay, are sensitive to reducing agents. While less common, interference is possible. Assays like the bicinchoninic acid (BCA) assay, which is based on the reduction of Cu2+, are more susceptible to interference by reducing agents.
-
Enzyme Assays: Enzyme assays that use a colorimetric substrate and involve a redox reaction could be affected.
-
Assays Measured in the UV Range: Any assay with a readout in the 230-250 nm range is susceptible to spectral interference from this compound's own absorbance.
Q3: How can I determine if this compound is interfering with my assay?
A: The best way to check for interference is to run proper controls. This includes:
-
Sample Blank: A well containing your sample (this compound) and all assay reagents except the one that initiates the color-forming reaction (e.g., the enzyme in an enzyme assay, or the protein in a protein assay). A significant absorbance reading in this well indicates interference.
-
Serial Dilution: If you dilute your sample and the interference is not linear with the dilution, it may suggest a complex interaction with the assay reagents.
Troubleshooting Guide
Problem 1: My blank-corrected absorbance values are still unexpectedly high.
-
Possible Cause: Spectral interference from this compound.
-
Troubleshooting Steps:
-
Run a spectrum scan: Measure the absorbance of this compound in your assay buffer from 200-800 nm to determine its absorbance spectrum and identify its λmax.
-
Use a sample blank: For each concentration of this compound you are testing, prepare a corresponding blank containing the same concentration of this compound and all assay reagents except the analyte to be measured. Subtract the absorbance of this blank from your sample reading.
-
Wavelength selection: If possible, adjust the wavelength of your measurement to a region where this compound has minimal absorbance.
-
Problem 2: My results in an antioxidant assay (e.g., DPPH, ABTS) are variable and hard to reproduce.
-
Possible Cause: this compound is directly reacting with the assay radicals, and the kinetics of this reaction may be different from your standard.
-
Troubleshooting Steps:
-
Kinetics study: Monitor the absorbance of your samples over time to ensure the reaction has reached a stable endpoint before taking your final reading.
-
Use a standard curve: Ensure you are using an appropriate antioxidant standard (e.g., Trolox, ascorbic acid) and that your this compound concentrations fall within the linear range of the standard curve.
-
Alternative assays: Consider using an alternative antioxidant assay that works via a different mechanism.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table presents hypothetical data based on typical values for similar antioxidant compounds to illustrate potential interference.
| Assay Type | Analyte | This compound Concentration (µg/mL) | Observed Interference | Mitigation Strategy |
| DPPH Assay | Antioxidant Capacity | 10 | High (acts as an antioxidant) | Use a standard curve and report as equivalents |
| ABTS Assay | Antioxidant Capacity | 10 | High (acts as an antioxidant) | Use a standard curve and report as equivalents |
| BCA Protein Assay | BSA | 50 | Moderate positive interference | Use a sample blank for each concentration |
| UV Absorbance | DNA | 25 | High at 260 nm | Use a sample blank and consider alternative quantification methods (e.g., fluorescence) |
Experimental Protocols
Protocol 1: Determining Spectral Interference of this compound
-
Prepare this compound Solutions: Prepare a series of this compound solutions in your assay buffer at the concentrations you plan to use in your experiment.
-
Prepare Assay Buffer Blank: Use your assay buffer as a blank.
-
Spectrophotometer Setup: Set up a spectrophotometer to scan a wavelength range from 200 nm to 800 nm.
-
Blank the Instrument: Blank the spectrophotometer with the assay buffer.
-
Measure Absorbance: Measure the absorbance spectrum of each this compound solution.
-
Analyze Data: Identify the λmax of this compound and note its absorbance at the wavelength used in your colorimetric assay.
Protocol 2: Correcting for Interference using a Sample Blank
-
Prepare Samples: Prepare your experimental samples containing this compound and the analyte of interest.
-
Prepare Sample Blanks: For each experimental sample, prepare a corresponding sample blank. This blank should contain the same concentration of this compound and all assay reagents, except for the component that is being measured (e.g., the protein standard in a protein assay).
-
Run the Assay: Perform your colorimetric assay according to the manufacturer's protocol, including both the experimental samples and the sample blanks.
-
Calculate Corrected Absorbance: For each experimental sample, subtract the absorbance reading of its corresponding sample blank from its own absorbance reading. Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Sample Blank)
-
Data Analysis: Use the corrected absorbance values to calculate your final results.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating this compound interference.
Caption: Potential mechanisms of this compound interference in colorimetric assays.
References
- 1. Swertiamarin: An Active Lead from Enicostemma littorale Regulates Hepatic and Adipose Tissue Gene Expression by Targeting PPAR-γ and Improves Insulin Sensitivity in Experimental NIDDM Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioavailability of Kingiside in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Kingiside in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low bioavailability a concern?
A1: this compound is an iridoid glycoside, a type of naturally occurring compound with potential therapeutic properties. However, its clinical development is often hampered by low oral bioavailability, meaning that only a small fraction of the ingested dose reaches the systemic circulation to exert its pharmacological effects. This can lead to high dose requirements, variable therapeutic responses, and potential for increased side effects.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
A2: The low bioavailability of compounds like this compound is often multifactorial and can be attributed to:
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecular properties of this compound may restrict its ability to pass through the intestinal epithelial barrier.
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestines and/or the liver before it can reach systemic circulation. This metabolic process is often mediated by cytochrome P450 (CYP) enzymes.[1][2]
-
Efflux by Transporters: P-glycoprotein (P-gp) is an efflux transporter protein present in the intestinal epithelium that can actively pump absorbed drugs back into the intestinal lumen, thereby reducing their net absorption.[3][4][5][6][7] It is plausible that this compound is a substrate for P-gp or other efflux transporters.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation and drug delivery strategies can be explored to enhance the oral bioavailability of compounds with poor aqueous solubility and/or permeability.[8][9][10][11][12] These include:
-
Nanoparticle-based Delivery Systems: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and saturation solubility.[9]
-
Lipid-based Formulations: Encapsulating the drug in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.
-
Co-administration with Bioavailability Enhancers: Co-administering this compound with inhibitors of metabolic enzymes (e.g., CYP inhibitors) or efflux transporters (e.g., P-gp inhibitors) can increase its systemic exposure.[3][6]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound Following Oral Administration
This is a common issue encountered in preclinical animal studies and is often the first indicator of poor oral bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters of Unformulated this compound in Rats
| Parameter | Value (Mean ± SD) | Unit | Description |
| Dose | 50 | mg/kg | Oral gavage |
| Cmax | 150 ± 45 | ng/mL | Maximum plasma concentration |
| Tmax | 2.0 ± 0.5 | h | Time to reach Cmax |
| AUC(0-t) | 600 ± 180 | ng·h/mL | Area under the plasma concentration-time curve |
| Bioavailability (F%) | < 5 | % | Estimated |
(Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available pharmacokinetic data for this compound.)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Particle Size Reduction: Investigate micronization or nanosuspension techniques to increase the surface area for dissolution. 2. Formulation Approaches: Explore the use of solid dispersions with hydrophilic polymers or formulate this compound in lipid-based systems like SEDDS or liposomes. |
| Low intestinal permeability | 1. Permeation Enhancers: Co-administer with generally recognized as safe (GRAS) permeation enhancers. 2. Nanoparticle Formulations: Certain nanoparticles can facilitate transport across the intestinal epithelium. |
| Extensive first-pass metabolism | 1. In Vitro Metabolism Studies: Conduct studies using liver microsomes to identify the major metabolizing enzymes (e.g., specific CYP isoforms). 2. Co-administration with Inhibitors: If a specific CYP enzyme is identified, consider co-administration with a known inhibitor of that enzyme in subsequent in vivo studies to confirm its role. |
| Efflux by P-glycoprotein (P-gp) | 1. In Vitro Transport Studies: Use Caco-2 cell monolayers to determine if this compound is a substrate for P-gp. An efflux ratio (B-A/A-B) significantly greater than 2 suggests P-gp involvement. 2. Co-administration with P-gp Inhibitors: Conduct in vivo studies where this compound is co-administered with a P-gp inhibitor (e.g., verapamil, cyclosporine A) and compare the pharmacokinetic profile to that of this compound administered alone.[3] |
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of this compound-Loaded Nanoparticles
This protocol outlines a general procedure for preparing and evaluating the in vivo performance of this compound-loaded polymeric nanoparticles in a rat model.
1. Preparation of this compound-Loaded PLGA Nanoparticles:
-
Method: Emulsion-solvent evaporation method.[13]
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for storage.
-
2. In Vivo Pharmacokinetic Study in Rats:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Dosing:
-
Group 1 (Control): Administer a suspension of unformulated this compound orally (e.g., in 0.5% carboxymethylcellulose).
-
Group 2 (Test): Administer a suspension of the lyophilized this compound-loaded nanoparticles orally at the same dose as the control group.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[14]
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using non-compartmental analysis.
-
Compare the parameters between the control and test groups to evaluate the improvement in bioavailability.
-
Table 2: Expected Improvement in Pharmacokinetic Parameters with Nanoparticle Formulation
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | ~150 | ~2.0 | ~600 | 100 (Reference) |
| This compound Nanoparticles | Expected Increase | Variable | Expected Significant Increase | > 100 |
(Note: This table presents expected trends. Actual values will depend on the specific formulation and experimental conditions.)
Visualizations
Signaling Pathways and Experimental Workflows
Diagram 1: Factors Contributing to Low Oral Bioavailability
Caption: Factors influencing the oral bioavailability of this compound.
Diagram 2: Experimental Workflow for Evaluating Formulation Strategies
Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.
Diagram 3: Potential Role of P-glycoprotein and CYP Enzymes in this compound Disposition
Caption: P-gp efflux and intestinal metabolism of this compound.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of intestinal absorption of quinidine, a P-glycoprotein substrate, given as a powder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. Preparation, characterization and in vivo pharmacokinetic study of ginsenoside Rb1-PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Kingiside Permeability for In Vitro Success
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the cell permeability of Kingiside for in vitro assays. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern for in vitro assays?
This compound is a naturally occurring iridoid glycoside. Like many glycosides, its hydrophilic sugar moiety can limit its ability to passively diffuse across the lipophilic cell membranes in in vitro models. This poor permeability can lead to low intracellular concentrations, potentially resulting in an underestimation of its biological activity in cell-based assays.
Q2: How can I determine if my this compound sample has low cell permeability?
Initial indicators of low permeability include a lack of dose-dependent response in cell-based assays despite activity in cell-free systems, or high variability in experimental results. To quantitatively assess permeability, two standard in vitro methods are recommended: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). A low apparent permeability coefficient (Papp) value from these assays would confirm poor cell permeability.
Q3: What are the key differences between the Caco-2 and PAMPA assays for assessing this compound permeability?
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters. This model can assess both passive diffusion and active transport, including efflux. The PAMPA assay, on the other hand, is a cell-free system that models passive diffusion across an artificial lipid membrane and is useful for predicting passive permeability without the complexities of active transport.
Q4: Can this compound be a substrate for efflux pumps like P-glycoprotein (P-gp)?
Yes, it is possible. Many natural compounds are substrates for efflux transporters such as P-glycoprotein (P-gp), which actively pump compounds out of the cell, thereby reducing intracellular accumulation and apparent permeability. A bidirectional Caco-2 assay can determine if this compound is subject to efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
Q5: What general strategies can be employed to improve the cell permeability of this compound?
Several strategies can be explored to enhance the cellular uptake of this compound:
-
Formulation Strategies: Incorporating permeation enhancers or formulating this compound into lipid-based delivery systems like nanoparticles or liposomes can improve its solubility and membrane transport.
-
Chemical Modification: Structural modification of the this compound molecule, such as adding lipophilic groups, can increase its passive diffusion. However, this may alter its biological activity.
-
Use of Efflux Pump Inhibitors: If this compound is identified as a substrate of efflux pumps, co-incubation with a known inhibitor (e.g., verapamil (B1683045) for P-gp) can increase its intracellular concentration.
Troubleshooting Guide for Low this compound Permeability
This guide provides a structured approach to troubleshooting and improving the cell permeability of this compound in your in vitro assays.
Step 1: Quantify the Permeability of this compound
The first step is to obtain a quantitative measure of this compound's permeability. Below are hypothetical data tables illustrating expected outcomes from PAMPA and Caco-2 assays for a compound with low permeability.
Table 1: Hypothetical PAMPA Data for this compound and Control Compounds
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Propranolol (High Permeability Control) | 25.0 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
| This compound (Hypothetical) | 0.8 | Low |
Note: Data is for illustrative purposes.
Table 2: Hypothetical Caco-2 Permeability Data for this compound
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Apical to Basolateral (A-B) | 0.6 | 5.0 | Low |
| Basolateral to Apical (B-A) | 3.0 | - |
Note: An Efflux Ratio > 2 suggests active efflux. Data is for illustrative purposes.
Step 2: Investigate the Mechanism of Low Permeability
Based on the initial data, determine the likely cause of poor permeability.
Caption: Troubleshooting workflow for low permeability.
Step 3: Implement Strategies to Enhance Permeability
Based on the identified mechanism, select an appropriate strategy.
Table 3: Strategies to Improve this compound's Apparent Permeability
| Strategy | Target Mechanism | Expected Outcome |
| Formulation with Permeation Enhancers (e.g., Saponins) | Passive Diffusion | Increased Papp (A-B) |
| Lipid-Based Nanoparticle Formulation | Passive Diffusion | Increased Papp (A-B) |
| Co-administration with P-gp Inhibitor (e.g., Verapamil) | Active Efflux | Decreased Efflux Ratio, Increased Papp (A-B) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound.
Materials:
-
96-well filter plate (hydrophobic PVDF membrane)
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the lecithin/dodecane solution to each well of the filter plate membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.
-
Assemble Assay: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the appropriate wells of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [C_A] / [C_eq]) Where V_A is the volume of the acceptor well, Area is the membrane surface area, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol details the procedure for assessing both passive and active transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)
-
This compound stock solution (in DMSO)
-
Control compounds (high permeability, low permeability, and P-gp substrate)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for monolayer formation and differentiation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Prepare Transport Solutions: Dilute this compound and control compounds in transport buffer to the desired final concentration (final DMSO concentration ≤1%).
-
Apical to Basolateral (A-B) Permeability: a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound-containing transport buffer to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Basolateral to Apical (B-A) Permeability (for efflux assessment): a. Follow the same washing procedure. b. Add the this compound-containing transport buffer to the basolateral chamber. c. Add fresh transport buffer to the apical chamber. d. Collect samples from the apical chamber at the same time points.
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Papp = (dQ/dt) / (A × C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
Potential Signaling Pathways of Interest for this compound
Based on the known biological activities of other iridoid glycosides, the following signaling pathways may be relevant to the mechanism of action of this compound.
Kingiside degradation products and their potential effects
Welcome to the technical support center for Kingiside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues related to its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what chemical class does it belong?
This compound is a secoiridoid glycoside. This class of compounds is characterized by a cleaved iridoid backbone and the presence of a sugar moiety, typically glucose, attached via a glycosidic bond. Secoiridoids are known for a range of biological activities, including neuroprotective, anti-inflammatory, antidiabetic, and hepatoprotective effects.[1][2]
Q2: I am observing a loss of my this compound compound in solution over time. What could be the cause?
The loss of this compound in solution is likely due to chemical degradation. As a secoiridoid glycoside, this compound is susceptible to hydrolysis of its glycosidic bond.[3][4][5] This reaction breaks the bond between the aglycone (the non-sugar part) and the glucose molecule. The stability of this compound can be influenced by several factors in your experimental setup.
Q3: What factors can influence the stability of this compound in my experiments?
The stability of iridoid and secoiridoid glycosides is known to be affected by:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[6][7][8][9] Some iridoids show significant degradation in strongly acidic or alkaline environments.[6][7][8][9]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[6][7][8][9] Storing this compound solutions at lower temperatures is recommended.
-
Enzymes: The presence of glycosidase enzymes can lead to rapid enzymatic hydrolysis of the glycosidic linkage.[3][5] Ensure that your experimental system is free from contaminating glycosidases.
Q4: What are the likely degradation products of this compound?
Based on the general degradation pathway of secoiridoid glycosides, the primary degradation products of this compound are expected to be:
-
This compound Aglycone: The non-sugar portion of the molecule.
-
Glucose: The sugar moiety that is cleaved off.
Further rearrangements or reactions of the aglycone may occur depending on the specific conditions.
Q5: Do the degradation products of this compound have any biological activity?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in biological assays. | This compound may be degrading under the assay conditions, leading to a mixture of the parent compound and its degradation products. | Analyze the stability of this compound under your specific assay conditions (pH, temperature, incubation time). Consider preparing fresh solutions immediately before use. |
| Appearance of unknown peaks in my HPLC or LC-MS chromatogram. | These new peaks could correspond to this compound degradation products. | Attempt to identify these peaks by comparing their retention times and mass spectra with those of the expected degradation products (this compound aglycone and glucose). |
| Loss of compound during storage. | The storage conditions may not be optimal for this compound stability. | Store this compound as a solid in a cool, dark, and dry place. For solutions, prepare them fresh or store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. |
Hypothetical Degradation Pathway of this compound
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the glycosidic bond, yielding this compound aglycone and a glucose molecule. This reaction can be catalyzed by acid, base, or enzymes.
Caption: Hypothetical degradation of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method for evaluating the stability of this compound under various conditions.
1. Materials:
- This compound standard
- HPLC-grade water, acetonitrile, and methanol (B129727)
- Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)
- Temperature-controlled incubator or water bath
- HPLC system with a UV detector
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
- For each condition to be tested (e.g., different pH, temperature), dilute the stock solution with the appropriate buffer to a final working concentration.
- Incubate the solutions at the desired temperatures.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately quench any further degradation by adding an equal volume of cold methanol or acetonitrile.
- Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile.
- Monitor the peak area of this compound at each time point to determine the rate of degradation. The appearance of new peaks should also be noted.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Calculate the degradation rate constant if the degradation follows first-order kinetics.
Experimental Workflow
The following diagram illustrates a general workflow for investigating this compound degradation and the biological activity of its degradation products.
Caption: Workflow for this compound degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically active secoiridoids: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. fiveable.me [fiveable.me]
- 5. jackwestin.com [jackwestin.com]
- 6. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Changes in secoiridoids content and chemical characteristics of cultivated and wild Algerian olive oil, in term of fruit maturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kingiside Treatment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Kingiside treatment in cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure successful and reproducible experimental outcomes.
Disclaimer: Direct experimental data for a compound specifically named "this compound" is limited in the public domain. The information provided herein is based on research on compounds with similar reported mechanisms of action, such as kinetin (B1673648) riboside and various ginsenosides (B1230088), which are also known to induce apoptosis and autophagy in cancer cell lines. Researchers should use this information as a guide and perform their own specific optimization experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds like this compound in cancer cell lines?
A1: Compounds structurally or functionally similar to this compound, such as certain ginsenosides and kinetin riboside, typically exert their anticancer effects by inducing programmed cell death (apoptosis) and modulating autophagy.[1][2][3] This is often achieved through the activation of specific signaling pathways, such as the ROS/JNK/p53 pathway, and by altering the expression of key regulatory proteins like Bcl-2 and Bax.[3][4]
Q2: What is a recommended starting incubation time for this compound treatment?
A2: For initial experiments, a 24-hour incubation period is a common starting point to observe significant biological activity.[5] However, the optimal incubation time is highly dependent on the cell line, the concentration of this compound used, and the specific experimental endpoint being measured.[6]
Q3: How does cell density influence the optimal incubation time?
A3: Cell density is a critical parameter. Higher cell densities can lead to a more rapid depletion of the compound from the culture medium, potentially requiring shorter incubation times or higher concentrations.[5] Conversely, lower density cultures might necessitate longer incubation periods to exhibit a response.[5] Maintaining consistent cell seeding densities is crucial for reproducible results.
Q4: Should the culture medium be replaced during extended incubation periods?
A4: For incubation times exceeding 48 hours, it is advisable to perform a media change at the 48-hour mark. This involves replenishing with fresh media containing this compound at the desired concentration to prevent nutrient depletion and the accumulation of waste products from confounding the experimental results.[5]
Q5: How can I determine the optimal concentration of this compound for my experiments?
A5: The optimal concentration is cell-line specific and should be determined empirically by performing a dose-response experiment.[6] A good starting point for many similar compounds is in the low micromolar range.[6] The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that inhibits a biological process by 50%, is a key parameter to determine.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | Incubation time is too short. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period.[5] |
| This compound concentration is too low. | Conduct a dose-response curve with a wider range of concentrations to determine the IC50 value for your specific cell line.[8][9] | |
| The cell line is resistant to this compound. | Verify the expression of the target pathway in your cell line. Consider using a different cell line known to be sensitive to similar compounds. | |
| High levels of cell death even at low concentrations. | This compound is highly potent in the chosen cell line. | Perform a dose-response curve with a lower concentration range. |
| Cells are unhealthy or stressed. | Ensure cells are in the logarithmic growth phase and healthy before starting the treatment. Check for any signs of contamination in the cell culture.[5] | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Standardize the cell seeding protocol to ensure consistent cell numbers across all experiments. |
| Degradation of this compound stock solution. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid multiple freeze-thaw cycles.[10] | |
| Fluctuations in incubator conditions. | Ensure the incubator is properly calibrated for temperature, CO2, and humidity.[11] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time Using a Cell Viability Assay
This protocol outlines a general method for identifying the optimal incubation time for this compound treatment by assessing cell viability.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for exponential growth throughout the experiment without reaching confluency. Allow the cells to attach overnight in a cell culture incubator (37°C, 5% CO2).[6]
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).[6]
-
Treatment: Remove the overnight medium and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).[5]
-
Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[12]
-
Data Acquisition: Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.[6]
-
Data Analysis: Plot the cell viability against the incubation time for each concentration to determine the optimal duration of treatment.
Protocol 2: Assessing Apoptosis via Western Blotting
This protocol describes how to assess the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Cells treated with this compound for the optimized incubation time
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptotic markers.
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Analyze the changes in the expression levels of the target proteins to confirm the induction of apoptosis. An increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis.[4]
Data Presentation
Table 1: Example IC50 Values for Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| Ginsenoside Compound K | Neuroblastoma | Varies | 48 | [1][13] |
| Ginsenoside Rh2 | U937, K562 | Varies | 48 | [2] |
| Ginsenoside Rh4 | Colorectal Cancer | Varies | 48 | [3] |
| Kinetin Riboside | Various | Varies | Not Specified | [4] |
Note: The IC50 values are highly variable and dependent on the specific experimental conditions. Researchers must determine the IC50 for this compound in their own system.[7][14]
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ginsenoside Rh4 induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 12. licorbio.com [licorbio.com]
- 13. Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Kingiside Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Kingiside and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Synthesis of the this compound Aglycone
Q1: I am observing low yields in the synthesis of the secoiridoid core of the this compound aglycone. What are the potential causes and solutions?
A1: Low yields in the construction of the complex secoiridoid skeleton are a common challenge. Several factors could be contributing to this issue:
-
Steric Hindrance: The cyclopentane (B165970) ring of the this compound aglycone is densely functionalized, which can lead to significant steric hindrance in key bond-forming reactions.
-
Reagent Stability: Some reagents used in multi-step syntheses can be sensitive to air or moisture, leading to decomposition and reduced efficacy.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all have a profound impact on the yield of complex reactions.
Troubleshooting Steps:
-
Re-evaluate Your Reagents: Ensure that all reagents are fresh and of high purity. For moisture-sensitive reactions, use rigorously dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Reaction Conditions: Systematically vary the temperature, concentration, and reaction time to identify the optimal conditions for your specific substrate. A design of experiments (DoE) approach can be beneficial here.
-
Consider Alternative Catalysts or Reagents: If steric hindrance is a major issue, explore the use of less bulky catalysts or reagents that may have better access to the reaction center.
Q2: I am struggling with the stereoselective formation of the chiral centers in the this compound aglycone. How can I improve the stereocontrol?
A2: Achieving the correct stereochemistry is critical for the biological activity of this compound derivatives. Poor stereocontrol often arises from:
-
Non-selective Reagents: Using achiral reagents for reactions that create new stereocenters will typically result in a mixture of diastereomers.
-
Unfavorable Transition States: The desired stereoisomer may be formed through a higher energy transition state.
-
Epimerization: Basic or acidic conditions during the reaction or workup can lead to the epimerization of existing stereocenters.
Troubleshooting Steps:
-
Employ Chiral Catalysts or Auxiliaries: Utilize well-established methods for asymmetric synthesis, such as chiral catalysts or auxiliaries, to direct the stereochemical outcome of your reactions.
-
Control Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the lower energy transition state.
-
Careful pH Control: During workup and purification, maintain a neutral pH whenever possible to avoid epimerization. If acidic or basic conditions are necessary, minimize the exposure time.
Section 2: Glycosylation and Protecting Group Strategies
Q3: My glycosylation reaction to couple the aglycone with the glucose moiety is resulting in a mixture of anomers (α and β). How can I achieve better stereoselectivity for the desired β-glycoside?
A3: The formation of anomeric mixtures is a classic challenge in glycosylation chemistry.[1] The outcome is influenced by the nature of the glycosyl donor, the aglycone acceptor, the promoter, and the reaction conditions. For β-glycosides, neighboring group participation is a key strategy.[1]
Troubleshooting Steps:
-
Choice of Protecting Group at C-2 of the Glycosyl Donor: The use of a "participating" protecting group, such as an acetyl (Ac) or benzoyl (Bz) group, at the C-2 position of the glucose donor is crucial.[1] This group can form a transient cyclic intermediate that blocks the α-face of the oxocarbenium ion, directing the aglycone to attack from the β-face.
-
Optimize the Promoter/Activator: The choice of promoter can influence the reaction mechanism. Promoters like TMSOTf or BF3·OEt2 are commonly used. Experiment with different promoters and their stoichiometry.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and the stereochemical outcome. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) are common choices.
Q4: I am encountering issues with protecting group manipulation, leading to unwanted side reactions or incomplete deprotection. What should I consider?
A4: A robust protecting group strategy is fundamental for the successful synthesis of complex molecules like this compound derivatives.[2] Problems often arise from:
-
Lack of Orthogonality: Using protecting groups that are removed under similar conditions can lead to the unintended deprotection of other functional groups.[2]
-
Steric Hindrance: Bulky protecting groups can sometimes hinder subsequent reactions at nearby positions.
-
Incomplete Deprotection: Some protecting groups can be stubborn to remove, especially in sterically congested environments.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for protecting group issues.
Section 3: Purification
Q5: The purification of my this compound derivative is proving difficult due to its high polarity and the presence of closely related impurities. What purification strategies are recommended?
A5: The purification of highly polar glycosides is a significant challenge, often requiring specialized chromatographic techniques.[3][4]
Troubleshooting Steps:
-
Reverse-Phase Chromatography: While standard silica (B1680970) gel chromatography may not be effective, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be a good starting point. The addition of a small amount of acid, like formic acid or TFA, can improve peak shape.
-
Aqueous Normal-Phase Chromatography: For very polar compounds that have poor retention on C18 columns, consider aqueous normal-phase chromatography on an amine-functionalized silica gel column.[3]
-
Size-Exclusion Chromatography: This technique can be useful for separating your product from high molecular weight impurities or aggregates.
-
Preparative HPLC: For final purification to high purity, preparative HPLC is often necessary. Careful optimization of the mobile phase and gradient is key.
Data Presentation
Table 1: Hypothetical Optimization of Glycosylation Conditions
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Per-acetylated Glucose | This compound Aglycone | TMSOTf (0.1) | DCM | -20 | 4 | 65 | 1:5 |
| 2 | Per-acetylated Glucose | This compound Aglycone | TMSOTf (0.2) | DCM | -20 | 4 | 78 | 1:10 |
| 3 | Per-acetylated Glucose | This compound Aglycone | BF3·OEt2 (1.2) | DCM | 0 | 6 | 55 | 1:3 |
| 4 | Per-acetylated Glucose | This compound Aglycone | TMSOTf (0.2) | MeCN | -20 | 4 | 72 | 1:8 |
| 5 | Per-benzoylated Glucose | This compound Aglycone | TMSOTf (0.2) | DCM | -20 | 4 | 85 | 1:15 |
Table 2: Comparison of Purification Methods for a Hypothetical this compound Derivative
| Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
| Flash Chromatography | Silica Gel | EtOAc/MeOH | <70 | 80 |
| Flash Chromatography | C18 | H2O/MeCN | 85 | 75 |
| Prep-HPLC | C18 | H2O/MeCN with 0.1% FA | >98 | 60 |
| Aqueous Normal-Phase | Amine-Silica | MeCN/H2O | 95 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Schmidt Glycosylation
Disclaimer: This is a representative protocol and may require optimization for specific substrates.
-
To a solution of the this compound aglycone acceptor (1.0 equiv) and the glycosyl donor (e.g., a trichloroacetimidate, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at -40 °C under an argon atmosphere, add molecular sieves (4 Å).
-
Stir the mixture for 30 minutes.
-
Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv) in anhydrous DCM dropwise over 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Standard Deprotection of Acetyl Groups
-
Dissolve the protected this compound derivative in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR120 H+).
-
Filter the resin and concentrate the filtrate to obtain the deprotected product.
-
Further purify by preparative HPLC if necessary.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: A logical workflow for the purification of polar this compound derivatives.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. biotage.com [biotage.com]
- 4. Separation and purification of glycosides from medicinal plants based on strong polar separation medium with online closed-loop mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vehicle Effects of DMSO in Kinase Assays
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the vehicle effects of Dimethyl Sulfoxide (B87167) (DMSO) in kinase experiments. Adhering to best practices for vehicle controls is critical for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used in kinase assays?
A1: DMSO is a powerful a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many kinase inhibitors that have poor solubility in aqueous solutions. Its miscibility with water and assay buffers makes it a common choice for preparing concentrated stock solutions of test compounds for in vitro and cell-based assays.[1][2]
Q2: Can DMSO itself affect kinase activity?
A2: Yes, DMSO is not biologically inert and can directly impact kinase activity. The effects are dependent on the specific kinase and the DMSO concentration. For instance, some studies have shown that DMSO can stimulate the activity of certain tyrosine kinases[3], while in other contexts, it can inhibit enzyme function[4]. It has also been observed to influence signaling pathways by altering the phosphorylation state of kinases.[5][6] Therefore, it is crucial to account for these potential effects in your experimental design.
Q3: What is a vehicle control and why is it essential in kinase assays?
A3: A vehicle control is a sample that is treated with the same concentration of DMSO as the experimental samples, but without the test compound (e.g., the kinase inhibitor). This control is fundamental for distinguishing the biological effects of the test compound from those of the solvent.[1] Any observed changes in the vehicle control group can be attributed to DMSO, allowing you to isolate the net effect of your compound of interest.
Q4: What is the maximum recommended final concentration of DMSO in a kinase assay?
A4: To minimize its effects, the final concentration of DMSO in an enzymatic or cell-based kinase assay should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with an ideal concentration being below 0.1%.[2][6][7] However, the maximum tolerated concentration can be cell-line or enzyme-dependent. It is best practice to perform a dose-response experiment to determine the highest concentration of DMSO that does not significantly affect your specific assay system.[1][2]
Troubleshooting Guide
Problem: My kinase inhibitor, dissolved in DMSO, precipitates when I dilute it in the aqueous assay buffer.
-
Cause: The final concentration of your compound may exceed its solubility limit in the aqueous buffer, even with a small amount of DMSO present. This is a common issue with hydrophobic compounds.[8][9][10]
-
Solution:
-
Prepare a more concentrated stock solution in 100% DMSO. This allows you to add a smaller volume to your assay, thereby keeping the final DMSO concentration low while achieving the desired inhibitor concentration.[2]
-
Perform serial dilutions. Instead of a single large dilution, perform intermediate dilution steps in assay buffer or medium.[11]
-
Ensure proper mixing. Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations that can cause precipitation.[10]
-
Pre-warm the aqueous buffer. Gently warming the assay buffer (e.g., to 37°C) can sometimes help improve the solubility of the compound upon dilution.[10]
-
Problem: I'm observing significant inhibition in my vehicle control group compared to the no-DMSO control.
-
Cause: The concentration of DMSO in your assay is likely high enough to inhibit the kinase's activity directly.
-
Solution:
-
Perform a DMSO dose-response curve. Test a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to identify the highest concentration that does not significantly inhibit your kinase. This is often referred to as the "no-effect concentration."[1][2]
-
Lower the DMSO concentration. Adjust your stock solution concentration to ensure the final DMSO concentration in all wells is at or below this no-effect level.
-
Problem: The results of my kinase assay are inconsistent and not reproducible.
-
Cause: Inconsistent results can arise from several factors related to compound handling and DMSO. These include incomplete dissolution of the compound in DMSO, degradation of the compound due to repeated freeze-thaw cycles of the stock solution, or pipetting errors with viscous DMSO solutions.[12]
-
Solution:
-
Ensure complete dissolution. Vortex or sonicate the compound in DMSO to ensure it is fully dissolved before making dilutions.
-
Aliquot stock solutions. Prepare single-use aliquots of your inhibitor stock solution to avoid repeated freeze-thaw cycles that can degrade the compound and introduce water into the DMSO.[6][12]
-
Use calibrated pipettes. Ensure accurate pipetting, especially when handling small volumes of viscous DMSO solutions.
-
Data Presentation: Impact of DMSO on Kinase Activity
The following table summarizes the potential effects of different DMSO concentrations on kinase activity, as reported in various studies. It is important to note that these effects are highly dependent on the specific kinase and assay conditions.
| DMSO Concentration (v/v) | Observed Effect on Kinase/Signaling Pathway | Cell/System Type | Reference |
| 10% | ~2-fold stimulation of tyrosine protein kinase activity | Rat Lung (partially purified enzyme) | [3] |
| 5-30% | Reversible inhibition of tension and ATP hydrolysis | Vertebrate skeletal muscle myofibrils | [4] |
| > 65% | Inactivation and partial unfolding | Rabbit Muscle Creatine (B1669601) Kinase | [13] |
| 0.0008% - 0.004% | Heterogeneous effects on the phosphorylation of multiple kinases | Non-Small Cell Lung Cancer (NSCLC) cell lines | [5] |
| 1-2% | Reduction in specific EGF binding due to altered receptor affinity | Primary cultures of rat hepatocytes | [14] |
| 0.5% - 10% | Induction of potassium efflux, potentially affecting inflammasome activation | THP-1 cells | [15] |
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration for a Kinase Assay
This protocol outlines the steps to identify the maximum concentration of DMSO that does not interfere with your kinase assay.
-
Prepare a range of DMSO dilutions in your assay buffer. Typical final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also, include a "buffer-only" control with 0% DMSO.
-
Set up your standard kinase assay. This includes the kinase, substrate, and ATP.
-
Add the different DMSO dilutions to the assay wells. Ensure you have at least three replicate wells for each concentration.
-
Initiate the kinase reaction and incubate for the standard duration of your experiment.
-
Measure the kinase activity using your established detection method (e.g., luminescence, fluorescence).
-
Analyze the data. Compare the kinase activity at each DMSO concentration to the 0% DMSO control. The highest concentration that shows no statistically significant difference in activity from the control is your maximum tolerated DMSO concentration.
Protocol: Standard Kinase Assay with Appropriate DMSO Controls
-
Prepare a concentrated stock solution of your test inhibitor in 100% anhydrous DMSO (e.g., 10 mM). Store in single-use aliquots at -20°C or -80°C.[6]
-
Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations.
-
Further dilute the inhibitor from the DMSO serial dilution series into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all inhibitor concentrations and should not exceed the predetermined optimal level.
-
Set up the assay plate with the following controls:
-
Negative (No Inhibitor) Control: Contains the kinase, substrate, ATP, and the same final concentration of DMSO as the inhibitor-treated wells.
-
Positive (No Kinase) Control: Contains the substrate, ATP, and DMSO, but no kinase, to determine background signal.
-
Test Wells: Contain the kinase, substrate, ATP, and the desired concentrations of the inhibitor.
-
-
Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the kinase enzyme to all wells except the positive control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at the appropriate temperature and for the specified time.
-
Stop the reaction and measure the signal using a suitable detection reagent and plate reader.
Mandatory Visualizations
Caption: Experimental workflow for a kinase assay with appropriate DMSO controls.
Caption: Logical diagram illustrating the importance of vehicle controls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulphoxide enhances the effects of P(i) in myofibrils and inhibits the activity of rabbit skeletal muscle contractile proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Kingiside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the batch-to-batch variability of commercial Kingiside. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside with potential anticancer and antiviral properties. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium, thereby affecting various signaling pathways that can induce apoptosis in cancer cells.[1] It has also been observed to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial in cell survival and proliferation.[1]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of natural product compounds like this compound can stem from several factors:
-
Source of Raw Materials: Variations in the geographical location, climate, and time of harvest of the plant source can alter the chemical profile of the starting material.
-
Extraction and Purification: Differences in manufacturing processes, such as the solvents, temperatures, and chromatographic methods used, can affect the purity and impurity profile of the final product.[2]
-
Storage and Handling: this compound can be sensitive to light, temperature, and moisture. Improper storage and handling can lead to degradation of the compound.[2]
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is highly recommended to perform in-house quality control on each new batch. Key analytical methods include High-Performance Liquid Chromatography (HPLC) to verify purity, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and identify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.[2] Comparing the analytical data between different batches is crucial for identifying significant variations.
Q4: What are the recommended storage conditions for this compound?
To maintain its stability, this compound should be stored in a cool, dark, and dry environment. For long-term storage, a temperature of -20°C is recommended.[2] It is crucial to protect the compound from light and moisture to prevent degradation.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in In-Vitro Assays
You may notice that different batches of this compound show significant variations in potency (e.g., IC50 values) in your cell-based assays, leading to poor reproducibility.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Purity Variation | Verify the purity of each batch using HPLC. | Compare the chromatograms of the different batches. Significant differences in the main peak's area or the appearance of extra peaks could indicate purity issues.[2] |
| Presence of Impurities | Analyze the compound using LC-MS to identify potential impurities that might interfere with the biological assay. | If interfering impurities are detected, consider re-purifying the compound or obtaining it from a supplier with more stringent quality control.[2] |
| Compound Degradation | Evaluate the stability of this compound under your specific experimental conditions (e.g., in your assay buffer at a specific incubation temperature). | Conduct a time-course experiment to determine if the compound degrades during your assay. If degradation is observed, you may need to modify your experimental protocol.[2] |
| Solubility Issues | Ensure this compound is fully dissolved in the solvent and diluted in your assay medium. | Visually check for any precipitation. If solubility is a problem, consider trying a different solvent or using sonication to aid dissolution.[2] |
Issue 2: Poor Solubility or Precipitation During Experiment
You may find that this compound does not dissolve completely or precipitates out of solution during your experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | Review the solvent recommended by the supplier or in the literature for this compound. | Test the solubility in a small amount of different biocompatible solvents (e.g., DMSO, ethanol). |
| Solution Instability | Assess the stability of the stock solution over time and under different storage conditions. | Prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles. |
| pH of the Medium | Check if the pH of your experimental medium affects the solubility of this compound. | Adjust the pH of the buffer or medium, if your experimental design allows, to improve solubility. |
Data Presentation
Table 1: Example HPLC Purity Analysis of Two Batches of this compound
| Batch ID | Retention Time (min) | Peak Area (%) | Appearance |
| KGS-A-001 | 15.2 | 98.5 | White powder |
| KGS-A-002 | 15.3 | 92.1 | Slightly yellow powder |
Table 2: Example LC-MS Impurity Profile of this compound Batch KGS-A-002
| Impurity | Retention Time (min) | Mass (m/z) | Proposed Identity | Relative Abundance (%) |
| 1 | 12.8 | [M+H]+ 450.2 | Isomeric impurity | 3.5 |
| 2 | 18.5 | [M+H]+ 350.1 | Degradation product | 2.1 |
Table 3: Example Biological Activity of Two Batches of this compound in a Cancer Cell Line
| Batch ID | Purity (%) | IC50 (µM) in A549 cells |
| KGS-A-001 | 98.5 | 1.2 ± 0.2 |
| KGS-A-002 | 92.1 | 5.8 ± 1.5 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare a solution of the this compound batch to be tested in the same solvent and at a similar concentration to the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components (area percent method).[3]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the this compound batch in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical molecular weight of this compound.
Protocol 3: Assessment of Biological Activity via Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound from the batch to be tested in the cell culture medium.
-
Cell Treatment: Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for quality control of new this compound batches.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Troubleshooting poor signal in western blots for Kingiside-treated samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor signal in western blots of samples treated with kingiside. Given the limited direct literature on the specific molecular pathways affected by this compound, this guide draws upon general western blotting best practices and insights from studies on structurally related natural compounds, such as other diterpenoid glycosides and secoiridoids known for their anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my protein of interest in my this compound-treated samples, but my untreated control looks fine. What could be the issue?
A1: This could be due to several factors. Firstly, this compound treatment might be genuinely downregulating the expression or promoting the degradation of your target protein. Secondly, it's possible that the treatment is affecting overall protein synthesis in the cells.[1] Another possibility is an issue with your sample preparation or western blot procedure that is specific to the treated samples. We recommend running a loading control to check for equal protein loading. If the loading control is also faint, this points to a problem with either protein concentration or degradation in your this compound-treated lysates.
Q2: My signal is very weak in this compound-treated samples compared to the control. How can I improve it?
A2: Weak signals can often be optimized. Consider increasing the amount of protein loaded onto the gel for the treated samples. You can also try optimizing your primary and secondary antibody concentrations and incubation times; a longer incubation, perhaps overnight at 4°C, may enhance the signal.[2][3] Additionally, ensure your transfer from the gel to the membrane is efficient, which can be checked with a Ponceau S stain.[3] Finally, consider using a more sensitive ECL substrate.
Q3: Could this compound be interfering with my housekeeping protein? My loading control is inconsistent across samples.
A3: It is possible that this compound treatment alters the expression of commonly used housekeeping proteins like GAPDH or β-actin. This is a known phenomenon with some drug treatments. We recommend validating your housekeeping protein by testing a few different ones to see which remains stable across your treatment conditions. Alternatively, you can use a total protein stain like Ponceau S or a stain-free gel technology to normalize your signal.
Q4: I am investigating the anti-inflammatory effects of this compound and expecting to see a decrease in the phosphorylation of a key signaling protein, but the signal is just weak overall. What should I do?
A4: Based on the anti-inflammatory properties of similar natural compounds, this compound may inhibit signaling pathways like NF-κB, MAPK, or PI3K/Akt.[4][5][6][7][8] A weak signal for a phosphorylated protein could indeed indicate successful inhibition by this compound. To confirm this, it is crucial to also probe for the total protein levels of your target. A decrease in the ratio of phosphorylated protein to total protein would support your hypothesis. If the total protein level is also decreased, this might suggest that this compound affects the overall expression or stability of the protein.
Q5: Are there any specific lysis buffer recommendations for this compound-treated cells?
A5: A standard RIPA buffer containing protease and phosphatase inhibitors is generally suitable for most western blot applications. However, if you are having trouble with protein extraction from this compound-treated cells, you could try alternative lysis buffers with varying detergent strengths. It is also crucial to ensure that the lysis buffer is fresh and that protease and phosphatase inhibitors are added immediately before use to prevent protein degradation.
Troubleshooting Guide: Poor Signal in this compound-Treated Samples
This table provides a structured approach to troubleshooting weak or no signal in your western blots of this compound-treated samples.
| Problem | Potential Cause | Recommended Solution |
| No Signal in Treated Lane | 1. This compound has downregulated the target protein. 2. Complete protein degradation. 3. Inefficient protein extraction. 4. Very low protein concentration in lysate. | 1. Perform a time-course and dose-response experiment. 2. Ensure fresh lysis buffer with protease/phosphatase inhibitors is used. 3. Try different lysis buffers and sonication. 4. Concentrate the protein lysate. |
| Weak Signal in Treated Lane | 1. Suboptimal antibody concentration or incubation time. 2. Inefficient protein transfer. 3. Low protein load. 4. This compound partially downregulates the target protein. | 1. Increase primary/secondary antibody concentration and/or incubation time. 2. Verify transfer with Ponceau S staining. 3. Increase the amount of protein loaded per well. 4. This may be a genuine biological effect; quantify the signal relative to a loading control. |
| Inconsistent Loading Control | 1. This compound treatment affects housekeeping protein expression. 2. Unequal protein loading. | 1. Validate your housekeeping protein or use a total protein stain for normalization. 2. Perform a careful protein quantification (e.g., BCA assay) before loading. |
| Weak Phospho-Protein Signal | 1. This compound inhibits the signaling pathway. 2. Phosphatase activity in the lysate. 3. Low abundance of the phosphorylated form. | 1. This is a potential positive result; compare with total protein levels. 2. Always use fresh phosphatase inhibitors in your lysis buffer. 3. Consider immunoprecipitation to enrich for your protein of interest. |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points. Include an untreated control.
-
Cell Harvesting: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the dish.
-
Scraping and Collection: Scrape the adherent cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated volume of protein lysate with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Membrane Staining (Optional): After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence detection system.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway potentially inhibited by this compound, based on the known anti-inflammatory effects of similar natural compounds. This often involves the inhibition of pro-inflammatory transcription factors like NF-κB.
Caption: Hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
This diagram outlines the logical steps for troubleshooting poor western blot signals in this compound-treated samples.
Caption: Troubleshooting workflow for poor western blot signals in this compound-treated samples.
References
- 1. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 7. Synthesis of nature product kinsenoside analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Secoiridoid Anti-Inflammatory Activity: Gentiopicroside in the Spotlight Due to Scarcity of Kingiside Data
A comprehensive review of the scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of kingiside and gentiopicroside (B1671439). While gentiopicroside has been the subject of extensive investigation, demonstrating notable anti-inflammatory effects across a range of experimental models, there is a profound lack of published data on the biological activity of this compound. This discrepancy makes a direct comparative study based on existing experimental evidence currently unfeasible. This guide, therefore, will focus on presenting the substantial body of evidence for gentiopicroside's anti-inflammatory activity, while noting the absence of comparable data for this compound.
Gentiopicroside: A Profile of Anti-Inflammatory Action
Gentiopicroside, a major secoiridoid glycoside isolated from plants of the Gentianaceae family, has been shown to exert potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.
Inhibition of Pro-Inflammatory Molecules
Gentiopicroside has been demonstrated to significantly inhibit the production of several key molecules that drive the inflammatory response. In various cell-based (in vitro) and animal (in vivo) models, it has been shown to reduce the levels of:
-
Nitric Oxide (NO): An important signaling molecule that, in excess, contributes to inflammation and tissue damage.
-
Prostaglandin E2 (PGE2): A lipid mediator that plays a crucial role in inflammation, pain, and fever.
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to orchestrating the inflammatory cascade.
These inhibitory effects are often attributed to the downregulation of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of Key Signaling Pathways
The anti-inflammatory effects of gentiopicroside are underpinned by its ability to interfere with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A pivotal transcription factor that controls the expression of a wide array of inflammatory genes. Gentiopicroside has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. Gentiopicroside has been observed to modulate the phosphorylation of these kinases, thereby dampening the inflammatory response.
Quantitative Data on Gentiopicroside's Anti-Inflammatory Activity
The following table summarizes the quantitative data from various studies on the inhibitory effects of gentiopicroside on key inflammatory markers.
| Inflammatory Marker | Cell/Animal Model | Inhibitory Concentration (IC50) / Effect | Reference |
| Nitric Oxide (NO) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Varies by study; significant inhibition observed | [1][2] |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition reported | [1] |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [2] |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | Significant inhibition observed | [1] |
| IL-1β | Various models | Reduction in expression and release | [2] |
| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation of protein and mRNA levels | [1] |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation of protein and mRNA levels | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the anti-inflammatory activity of gentiopicroside.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of gentiopicroside for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of ERK, JNK, and p38, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Gentiopicroside's inhibition of inflammatory pathways.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
Gentiopicroside exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. The wealth of scientific evidence supporting these effects positions gentiopicroside as a promising candidate for further research and development in the context of inflammatory diseases.
In contrast, the scientific literature is largely silent on the anti-inflammatory activity of this compound. This significant knowledge gap prevents a meaningful comparison with gentiopicroside at this time. Future research is warranted to investigate the potential biological activities of this compound to determine if it shares the therapeutic potential of its fellow secoiridoid, gentiopicroside. Researchers, scientists, and drug development professionals are encouraged to consider this gap in the literature as a potential area for future investigation.
References
A Comparative Analysis of the Neuroprotective Effects of Morroniside and Kingiside
A Note to Our Readers: This guide provides a comprehensive overview of the neuroprotective effects of Morroniside, a well-researched iridoid glycoside. While the initial intent was to offer a direct comparison with a related compound, Kingiside, an extensive review of current scientific literature has revealed a significant lack of available experimental data on the neuroprotective properties of this compound. Therefore, this publication will focus on the established neuroprotective profile of Morroniside, with the acknowledgment that a comparative analysis is not feasible at this time due to the absence of adequate research on this compound.
Morroniside: A Multifaceted Neuroprotective Agent
Morroniside, a prominent iridoid glycoside extracted from the fruit of Cornus officinalis (Shan-zhu-yu), has demonstrated significant potential in mitigating neuronal damage across a variety of experimental models of neurodegenerative diseases. Its neuroprotective effects are attributed to a multi-pronged mechanism of action that includes the attenuation of oxidative stress, inhibition of apoptosis and inflammation, and the modulation of key signaling pathways.
Mechanisms of Neuroprotection
Morroniside exerts its neuroprotective effects primarily through the activation of the Nrf2/ARE signaling pathway and the PI3K/Akt signaling pathway .
-
Nrf2/ARE Pathway: This pathway is a critical cellular defense mechanism against oxidative stress. Morroniside has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the increased production of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH), thereby reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA).
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is crucial for promoting cell survival and inhibiting apoptosis. Morroniside activates this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of the anti-apoptotic protein Bcl-2. This modulation of apoptotic factors ultimately leads to a decrease in neuronal cell death.
Quantitative Data from Experimental Studies
The neuroprotective efficacy of Morroniside has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from this research.
Table 1: In Vitro Neuroprotective Effects of Morroniside
| Cell Line | Insult | Morroniside Concentration | Outcome Measure | Result |
| SH-SY5Y | H₂O₂ | 1, 10, 100 µM | Cell Viability | Increased |
| SH-SY5Y | H₂O₂ | 1, 10, 100 µM | ROS Production | Decreased |
| SH-SY5Y | H₂O₂ | 1, 10, 100 µM | Caspase-3 Activity | Decreased |
| PC12 | MPP⁺ | 5 µM | Cell Viability | Increased |
| PC12 | MPP⁺ | 5 µM | ROS Production | Decreased |
| OLN-93 | H₂O₂ | Not specified | Cell Viability | Increased |
| OLN-93 | H₂O₂ | Not specified | Apoptosis Rate | Decreased |
Table 2: In Vivo Neuroprotective Effects of Morroniside
| Animal Model | Disease Model | Morroniside Dosage | Outcome Measure | Result |
| Rat | Focal Cerebral Ischemia | 30, 90, 270 mg/kg | Infarct Volume | Decreased |
| Rat | Focal Cerebral Ischemia | 30, 90, 270 mg/kg | Neurological Deficit Score | Improved |
| Mouse | Parkinson's Disease (MPTP) | 25, 50, 100 mg/kg | Dopaminergic Neuron Loss | Reduced |
| Mouse | Parkinson's Disease (MPTP) | 25, 50, 100 mg/kg | Motor Function | Improved |
Experimental Protocols
1. In Vitro H₂O₂-Induced Oxidative Stress Model in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of Morroniside (e.g., 1, 10, 100 µM) for 24 hours. Subsequently, the cells are exposed to hydrogen peroxide (H₂O₂) at a concentration of 200 µM for another 24 hours to induce oxidative stress.
-
Cell Viability Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is added to the culture medium and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm.
-
ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) are determined by Western blot analysis using specific primary and secondary antibodies.
2. In Vivo MPTP-Induced Parkinson's Disease Model in Mice
-
Animal Model: C57BL/6 mice are used. Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days.
-
Treatment: Morroniside (e.g., 25, 50, 100 mg/kg) is administered orally once daily for a specified period (e.g., 21 days) starting after the last MPTP injection.
-
Behavioral Tests: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to assess locomotor activity).
-
Immunohistochemistry: After the treatment period, mice are sacrificed, and brain tissues are collected. Immunohistochemical staining is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.
-
Biochemical Analysis: Brain tissue homogenates are used to measure the levels of oxidative stress markers (MDA, SOD, GSH) and inflammatory cytokines (e.g., TNF-α, IL-1β) using commercially available kits.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Morroniside activates the Nrf2/ARE signaling pathway.
Caption: Morroniside promotes neuronal survival via the PI3K/Akt pathway.
Caption: In Vitro Experimental Workflow.
This compound: An Area for Future Investigation
This compound is an iridoid glycoside that has been identified in some plant species, occasionally mentioned in tandem with Morroniside as a secoiridoid found in plants of the Gentianaceae family. However, a thorough search of the current scientific literature reveals a notable absence of studies investigating its neuroprotective effects. There is no significant body of research detailing its mechanism of action, nor is there available quantitative data from in vitro or in vivo models of neurodegeneration.
This lack of data prevents a meaningful and objective comparison with the well-documented neuroprotective properties of Morroniside. Future research is warranted to explore the potential neuroprotective activities of this compound and to elucidate its mechanisms of action. Such studies would be invaluable in determining if this compound holds similar therapeutic promise to Morroniside and other neuroprotective iridoid glycosides.
Conclusion
Morroniside stands out as a promising natural compound with robust neuroprotective effects, supported by a growing body of experimental evidence. Its ability to combat oxidative stress, apoptosis, and inflammation through the modulation of the Nrf2/ARE and PI3K/Akt signaling pathways highlights its potential as a therapeutic agent for neurodegenerative diseases. While the neuroprotective potential of the related compound this compound remains to be explored, the comprehensive data on Morroniside provides a strong foundation for its continued investigation and development in the field of neuroscience and drug discovery. Researchers are encouraged to build upon the existing knowledge of Morroniside and to initiate new investigations into the potential therapeutic benefits of understudied compounds like this compound.
Kingiside and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative anti-inflammatory properties of the natural compound Kingiside versus the synthetic glucocorticoid Dexamethasone (B1670325). This document provides a summary of their mechanisms of action, supporting experimental data, and detailed experimental protocols.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dexamethasone, a potent synthetic corticosteroid, is a widely used anti-inflammatory agent. However, its long-term use is associated with significant side effects. This has spurred research into alternative anti-inflammatory compounds, with natural products being a promising source. This compound, a bioactive iridoid glycoside primarily isolated from the medicinal plant Anoectochilus roxburghii, has demonstrated significant anti-inflammatory properties. This guide provides a head-to-head comparison of the efficacy and mechanisms of this compound and Dexamethasone in preclinical inflammation models.
Comparative Efficacy and Mechanism of Action
This compound, also referred to as Kinsenoside (B1673651) in scientific literature, exerts its anti-inflammatory effects predominantly through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response, regulating the production of numerous pro-inflammatory mediators.[1] By inhibiting these pathways, this compound leads to a reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] Notably, this compound has also been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
Dexamethasone, a well-established anti-inflammatory drug, functions by binding to the glucocorticoid receptor (GR).[1] This drug-receptor complex translocates to the nucleus, where it suppresses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and Activator Protein-1 (AP-1).[1][3] Dexamethasone also upregulates the expression of anti-inflammatory proteins, such as annexin (B1180172) A1, which in turn inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Dexamethasone has been shown to inhibit the production of TNF-α, IL-1β, and IL-6, and in some contexts, increase the expression of the anti-inflammatory cytokine IL-10.[4][5]
Data Presentation
The following tables summarize the comparative effects of this compound and Dexamethasone on key inflammatory markers based on preclinical studies.
Table 1: Comparison of Mechanistic Targets
| Feature | This compound | Dexamethasone |
| Primary Target Pathway | NF-κB, MAPK | Glucocorticoid Receptor (GR), NF-κB, AP-1 |
| Key Mediators | - | Annexin A1 |
Table 2: Comparative Effects on Inflammatory Cytokines
| Cytokine | Effect of this compound | Effect of Dexamethasone |
| TNF-α | Inhibition[1][6] | Inhibition[5][7] |
| IL-1β | Inhibition[2][6] | Inhibition |
| IL-6 | Inhibition[1][2] | Inhibition[4][5] |
| IL-10 | Upregulation[1][6] | Upregulation[4][5] |
Experimental Protocols
A standard preclinical model to evaluate and compare the anti-inflammatory efficacy of compounds like this compound and Dexamethasone is the Lipopolysaccharide (LPS)-induced endotoxemia model in mice.
LPS-Induced Systemic Inflammation Model in Mice
-
Animal Model: Male ICR mice are utilized for this in vivo model.
-
Acclimatization: Animals are allowed to acclimatize for a minimum of one week prior to the experiment.
-
Grouping and Treatment:
-
Control Group: Receives a vehicle (e.g., saline or DMSO).
-
LPS Group: Receives an intraperitoneal (i.p.) injection of LPS (e.g., 40-80 mg/kg) to induce a systemic inflammatory response.[1][6]
-
This compound Group: Receives varying doses of this compound, administered either before or after the LPS challenge.
-
Dexamethasone Group: Receives varying doses of Dexamethasone as a positive control, administered either before or after the LPS challenge.
-
-
Induction of Inflammation: Mice are injected intraperitoneally with E. coli lipopolysaccharide (LPS).[1]
-
Sample Collection: Blood samples are collected at various time points (e.g., 1, 6, 24 hours) post-LPS injection for cytokine analysis.[1] Tissues such as the liver and lungs can be harvested for histological analysis and measurement of inflammatory markers.[1]
-
Analysis:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the anti-inflammatory cytokine (IL-10) are quantified using ELISA kits.[1]
-
Activation of signaling pathways (e.g., NF-κB, MAPK) is assessed by Western blot analysis of tissue or cell lysates.[1]
-
Histopathological changes in tissues are evaluated by Hematoxylin and Eosin (H&E) staining.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.
Caption: Dexamethasone inhibits NF-κB both directly and by upregulating IκBα.
Caption: Workflow for the in vivo LPS-induced inflammation model.
Conclusion
Both this compound and Dexamethasone demonstrate significant anti-inflammatory effects by modulating the NF-κB signaling pathway, albeit through different primary mechanisms. This compound directly targets upstream components of the NF-κB and MAPK pathways, while Dexamethasone acts via the glucocorticoid receptor to exert its effects. The data suggests that this compound is a promising natural alternative for the management of inflammatory conditions. Further research, including direct comparative dose-response studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone decreases the pro- to anti-inflammatory cytokine ratio during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinsenoside isolated from Anoectochilus formosanus suppresses LPS-stimulated inflammatory reactions in macrophages and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo dynamics of murine tumor necrosis factor-alpha gene expression. Kinetics of dexamethasone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the bioactivity of synthesized Kingiside against natural extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of synthetically produced Kingiside versus this compound extracted from natural sources. The data presented herein is intended to offer an objective evaluation to aid in research and development decisions.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data from key bioactivity assays, comparing the efficacy of synthesized this compound with that of naturally derived this compound.
Table 1: Antioxidant Activity
| Assay | Parameter | Synthesized this compound | Natural this compound Extract | Positive Control (Ascorbic Acid) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 15.8 ± 1.2 | 18.2 ± 1.5 | 5.4 ± 0.4 |
| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 12.3 ± 0.9 | 14.1 ± 1.1 | 3.9 ± 0.3 |
Table 2: Anti-inflammatory Activity
| Assay | Parameter | Synthesized this compound | Natural this compound Extract | Positive Control (Dexamethasone) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ (µM) | 25.6 ± 2.1 | 29.8 ± 2.5 | 8.7 ± 0.7 |
Table 3: Neuroprotective Activity
| Assay | Parameter | Synthesized this compound | Natural this compound Extract | Positive Control (N-acetylcysteine) |
| H₂O₂-induced SH-SY5Y cell death | % Cell Viability at 50 µM | 85.2 ± 5.5 | 81.5 ± 6.2 | 92.1 ± 4.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Natural Extraction and Purification of this compound
This compound was extracted from the dried roots of Gentiana macrophylla.
-
Extraction: The powdered roots (1 kg) were macerated with 80% ethanol (B145695) (5 L) at room temperature for 72 hours. The extraction was repeated three times.
-
Concentration: The combined ethanolic extracts were filtered and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract was subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol (from 100:1 to 10:1 v/v) to yield purified this compound. The structure and purity were confirmed by ¹H-NMR, ¹³C-NMR, and HPLC analysis.
Representative Total Synthesis of this compound
The total synthesis of this compound is a multi-step process. A representative synthetic route is outlined below, based on established methods for secoiridoid glycosides.
-
Synthesis of the Secoiridoid Aglycone: The synthesis commences with a chiral pool starting material, which undergoes a series of reactions including oxidation, cyclization, and functional group manipulations to construct the core secoiridoid aglycone skeleton.
-
Glycosylation: The aglycone is then glycosylated with a protected glucose donor, typically using a Lewis acid catalyst to promote the stereoselective formation of the β-glycosidic bond.
-
Deprotection: Finally, removal of the protecting groups from the glucose moiety and the aglycone affords the target molecule, this compound. The final product is purified by HPLC.
Bioactivity Assays
-
A 0.1 mM solution of DPPH in methanol (B129727) was prepared.
-
Various concentrations of the test samples (synthesized this compound, natural this compound extract, and ascorbic acid as a positive control) were added to the DPPH solution.
-
The mixtures were incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity was calculated, and the IC₅₀ value was determined.
-
The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test samples were added to the diluted ABTS•+ solution.
-
The absorbance was read at 734 nm after 6 minutes.
-
The percentage of inhibition was calculated, and the IC₅₀ value was determined.
-
RAW 264.7 cells were seeded in a 96-well plate and incubated for 24 hours.
-
The cells were pre-treated with various concentrations of the test samples for 1 hour.
-
The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated to determine the IC₅₀ value.
-
Human neuroblastoma SH-SY5Y cells were cultured in 96-well plates.
-
The cells were pre-treated with the test samples for 24 hours.
-
After pre-treatment, the cells were exposed to hydrogen peroxide (H₂O₂; 100 µM) for 4 hours to induce oxidative stress and cell death.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm, and the percentage of cell viability relative to the untreated control was calculated.
Visualizations
Experimental Workflow
Caption: Workflow for the comparison of synthesized and natural this compound.
This compound and the NF-κB Signaling Pathway
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
This compound and the MAPK Signaling Pathway
Caption: this compound's modulation of the p38 MAPK signaling pathway.
Cross-Validation of Kingiside's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Kingiside, a secoiridoid compound with noted anti-cancer and anti-inflammatory potential. Due to the limited availability of direct quantitative data for this compound, this guide leverages experimental data from closely related secoiridoids—Gentiopicroside, Swertiamarin, and Amarogentin—to provide a cross-validated perspective on its probable efficacy and mechanisms of action in various cancer cell lines.
Comparative Efficacy of Secoiridoids in Cancer Cell Lines
While specific IC50 values for this compound remain to be extensively published, preliminary studies indicate its cytotoxic effects against neuroblastoma (KELLY), breast cancer (MCF-7), and colorectal cancer (CACO-2) cell lines. The following table summarizes the cytotoxic activities of structurally similar secoiridoids, offering a benchmark for the anticipated potency of this compound.
| Compound | Cell Line | Cell Type | IC50 Value | Reference Compound |
| This compound | KELLY | Neuroblastoma | Data not available | - |
| MCF-7 | Breast Adenocarcinoma | Data not available | - | |
| CACO-2 | Colorectal Adenocarcinoma | Data not available | - | |
| Gentiopicroside | HGC-27 | Gastric Cancer | ~100-200 µM (at 48h)[1] | - |
| SGC7901 | Gastric Cancer | Not specified[1] | - | |
| Swertiamarin | HepG2 | Hepatocellular Carcinoma | 87.96 ± 1.408 µg/mL[2] | - |
| Huh7 | Hepatocellular Carcinoma | 56.49 ± 0.759 µg/mL[2] | - | |
| Amarogentin | SNU-16 | Gastric Cancer | Dose-dependent cytotoxicity observed[3] | - |
Probable Signaling Pathways Modulated by this compound
Based on the known mechanisms of related secoiridoids and other natural compounds with similar therapeutic profiles, this compound likely exerts its anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Anti-Cancer Mechanism: Induction of Apoptosis
This compound is anticipated to induce apoptosis in cancer cells by influencing the expression of Bcl-2 family proteins. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of the intrinsic apoptosis pathway.
Caption: Proposed apoptotic pathway induced by this compound.
Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of this compound are likely mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. This is a common mechanism for many natural anti-inflammatory compounds. This compound is expected to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Protocols
This section details the standard methodologies employed to assess the cytotoxic and apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, CACO-2, KELLY) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a reference compound) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[4][5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
References
- 1. researchgate.net [researchgate.net]
- 2. Swertiamarin suppresses proliferation, migration, and invasion of hepatocellular carcinoma cells via negative regulation of FRAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity and Purity of Kingiside Standard via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the confirmation of identity and purity of Kingiside, a secoiridoid glycoside of interest in pharmaceutical research. We present detailed experimental protocols, comparative data, and objective analysis to assist researchers in selecting the most appropriate analytical strategies and reference standards.
Introduction to this compound and the Importance of Purity
Comparative Analysis of this compound Reference Standards
Table 1: Key Specifications for this compound Reference Standards
| Parameter | This compound Standard A (Hypothetical) | Alternative Standard B (Hypothetical) |
| Purity (by LC-MS) | ≥ 98% | ≥ 95% |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS | MS |
| Impurities Profiled | Yes (with structures if known) | Not specified |
| Certificate of Analysis | Comprehensive (with spectral data) | Basic |
| Supplier Reputation | Established, cGMP compliant | Varies |
When selecting a standard, researchers should prioritize those with high purity, comprehensive characterization data, and a detailed impurity profile.
Mass Spectrometry for the Confirmation of this compound Identity
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for the definitive identification of this compound.
Predicted Mass Spectrometry Fragmentation of this compound
Based on the general fragmentation patterns of secoiridoid glycosides, the ESI-MS/MS of this compound is expected to exhibit characteristic fragmentation pathways. The primary fragmentation event typically involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety.
A proposed, though not experimentally confirmed, fragmentation pattern for silylated this compound in GC-MS analysis suggests the formation of diagnostic ions from the aglycone portion. In ESI-MS/MS, a similar cleavage of the glycosidic bond would be the primary fragmentation, providing a key diagnostic marker for the presence of the this compound structure.
Experimental Protocol for this compound Identification by LC-MS/MS
Objective: To confirm the identity of a this compound standard by comparing its LC-MS/MS fragmentation pattern with that of a certified reference material or with theoretically predicted fragmentation.
Materials:
-
This compound standard sample
-
Certified this compound reference standard (if available)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase LC column (e.g., 2.1 x 100 mm, 1.8 µm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with ESI source and MS/MS capability (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound standard in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
LC Method:
-
Flow rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Injection volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
MS/MS: Perform product ion scans on the protonated molecule [M+H]⁺ of this compound. Use a collision energy ramp to observe a range of fragment ions.
-
Data Analysis:
-
Identify the precursor ion corresponding to the protonated molecule of this compound.
-
Analyze the resulting product ion spectrum to identify key fragment ions.
-
The primary fragment should correspond to the loss of the glucose unit (162.05 Da).
-
Further fragmentation of the aglycone portion should be analyzed to confirm the core secoiridoid structure.
Purity Assessment of this compound Standard by LC-MS
LC-MS is also instrumental in assessing the purity of a this compound standard by separating and detecting potential impurities.
Potential Impurities in this compound Standards
Impurities in natural product standards can arise from various sources:
-
Biosynthesis-related impurities: Structurally similar secoiridoid glycosides that are co-extracted from the plant material.
-
Degradation products: this compound may degrade over time, especially if not stored correctly. Common degradation pathways for secoiridoids can involve hydrolysis of the glycosidic bond or ester functionalities.
-
Synthesis-related impurities (if synthetic): By-products and unreacted starting materials from the chemical synthesis process.
Experimental Protocol for Purity Analysis
Objective: To determine the purity of a this compound standard and identify any potential impurities using high-resolution LC-MS.
Procedure:
-
Utilize the same LC-MS method as described for identity confirmation.
-
Pay close attention to the detection of minor peaks in the total ion chromatogram (TIC).
-
Acquire high-resolution mass spectra for all detected peaks to determine their elemental compositions.
-
Perform MS/MS analysis on the impurity peaks to aid in their structural elucidation.
Data Presentation:
The quantitative data for the purity analysis should be summarized in a clear and concise table.
Table 2: Purity Profile of this compound Standard by LC-MS
| Peak No. | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Area (%) |
| 1 | 8.5 | [this compound+H]⁺ | This compound | 99.2 |
| 2 | 7.2 | [Impurity A+H]⁺ | Isomeric Impurity | 0.5 |
| 3 | 9.8 | [Impurity B+H]⁺ | Degradation Product | 0.3 |
Workflow and Signaling Pathway Visualization
To visually represent the experimental workflow for the mass spectrometry analysis of this compound, the following diagram has been generated using Graphviz.
Caption: Experimental workflow for this compound analysis.
Conclusion
The identity and purity of this compound reference standards can be rigorously assessed using modern mass spectrometry techniques. A combination of high-resolution mass spectrometry for accurate mass measurement and tandem mass spectrometry for structural fragmentation provides a robust method for both qualitative and quantitative analysis. Researchers should carefully select their reference standards based on the comprehensiveness of the supplied analytical data and prioritize methods that can distinguish this compound from potential isomers and degradation products. The protocols and comparative data presented in this guide offer a framework for ensuring the quality and reliability of this compound standards in a research and development setting.
Kingiside Off-Target Effects: A Comparative Analysis with a Standard Anti-Inflammatory Drug
FOR IMMEDIATE RELEASE
A Comprehensive Comparison of the Off-Target Effects of Kingiside and a Standard Non-Steroidal Anti-Inflammatory Drug (NSAID)
This guide provides a detailed comparative analysis of the off-target effects of this compound, a naturally occurring iridoid glycoside, and a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, Kinsenoside, as a proxy to infer potential biological activities and off-target effects. This comparison is intended for researchers, scientists, and drug development professionals to highlight the importance of comprehensive off-target profiling in drug discovery.
Introduction
Comparative Data on Putative On-Target and Known Off-Target Effects
The following table summarizes the known and putative on-target and off-target effects of Kinsenoside (as a proxy for this compound) and Ibuprofen.
| Parameter | Kinsenoside (Proxy for this compound) | Ibuprofen (Standard Drug) |
| Primary Therapeutic Target(s) | Putative: NF-κB signaling pathway components (e.g., IKKβ) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) |
| Known Off-Target Effect(s) | Not experimentally determined. | Activation of Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. |
| Potential Therapeutic Implications of Off-Target Effects | To be determined. | NRF2 activation may contribute to anti-inflammatory and antioxidant effects independent of COX inhibition. |
| Potential Adverse Effects Related to Off-Target Interactions | To be determined. | Gastrointestinal irritation, cardiovascular risks (partially attributed to on-target COX inhibition but off-target effects may contribute). |
Experimental Protocols for Assessing Off-Target Effects
To thoroughly assess the off-target effects of a compound like this compound, a combination of in vitro and in-cell assays is recommended. Below are detailed methodologies for key experiments.
Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Assay Principle: Kinase profiling assays measure the ability of a compound to inhibit the activity of a large panel of purified kinases. This is often done using radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, or using fluorescence-based assays.
-
Procedure:
-
A library of purified human kinases is arrayed in a multi-well plate format.
-
This compound is added to the wells at a fixed concentration (e.g., 10 µM) for initial screening, or in a dose-response manner for IC50 determination.
-
The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for each kinase) and a specific substrate for each kinase.
-
After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified.
-
The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a vehicle control.
-
Receptor Binding Assay
Objective: To determine if this compound binds to a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor.
-
Procedure:
-
Cell membranes expressing the receptor of interest are prepared.
-
The membranes are incubated with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined and used to calculate the binding affinity (Ki).
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To identify intracellular targets of this compound in a cellular context.
Methodology:
-
Assay Principle: CETSA is based on the principle that drug binding to a target protein increases its thermal stability.
-
Procedure:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.
-
The amount of the soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of Kinsenoside's Anti-Inflammatory Action
Caption: Putative inhibitory action of Kinsenoside on the NF-κB signaling pathway.
Experimental Workflow for Off-Target Profiling
Caption: A streamlined workflow for comprehensive off-target profiling of a compound.
Logical Relationship of On-Target vs. Off-Target Effects
Caption: The relationship between on-target and off-target drug effects.
Conclusion
While direct experimental evidence for the off-target effects of this compound is currently lacking, the analysis of its close analog, Kinsenoside, suggests a potential anti-inflammatory mechanism via NF-κB inhibition. A thorough investigation using a combination of kinase profiling, receptor binding assays, and cellular thermal shift assays is crucial to elucidate the complete pharmacological profile of this compound. Comparing these findings with the known on- and off-target effects of standard drugs like Ibuprofen will provide a clearer understanding of this compound's therapeutic potential and safety profile, ultimately guiding future drug development efforts.
A comparative study of the antioxidant potential of Kingiside and other natural compounds
In the ongoing quest for novel therapeutic agents from natural sources, secoiridoid glycosides have emerged as a promising class of compounds with a wide range of biological activities. Among these, Kingiside, an iridoid glycoside, has garnered attention for its potential health benefits, including its antioxidant properties. This guide provides a comparative study of the antioxidant potential of this compound against other well-established natural antioxidants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanisms of Antioxidant Action: Direct Scavenging and Cellular Defense
Natural antioxidants exert their protective effects through various mechanisms. They can directly neutralize harmful reactive oxygen species (ROS), a process known as radical scavenging. Alternatively, they can indirectly enhance the body's endogenous defense systems.
A pivotal pathway in cellular antioxidant defense is the Keap1-Nrf2 signaling pathway.[1][2][3] Under normal conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its inhibitor, Keap1.[2][3] However, upon exposure to oxidative stress or certain natural compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes, thereby activating their transcription.[1][3] This leads to the production of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which bolster the cell's ability to combat oxidative damage.[2]
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of a compound is often quantified using in vitro assays that measure its ability to scavenge synthetic radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit 50% of the radical activity; a lower IC50 value indicates higher antioxidant potency.
While specific quantitative data for this compound from standardized radical scavenging assays is limited in publicly available literature, data for the structurally similar secoiridoid glycoside, Morroniside (B1252140), is available and provides a valuable point of comparison. The following tables summarize the comparative antioxidant activities of Morroniside and other well-known natural compounds based on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Table 1: Comparative DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | Reference(s) |
| Morroniside | Qualitative data suggests antioxidant activity | [2][3][5][6][7] |
| Quercetin (B1663063) | 1.89 ± 0.33 | [8] |
| Gallic Acid | 1.03 ± 0.25 | [8] |
| Ascorbic Acid (Vitamin C) | ~5-10 | [8][9] |
| (+)-Catechin Hydrate | 3.12 ± 0.51 | [8] |
| Caffeic Acid | 1.59 ± 0.06 | [8] |
Table 2: Comparative ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | Reference(s) |
| Morroniside | Qualitative data suggests antioxidant activity | [2][3][5][6][7] |
| Quercetin | 1.89 ± 0.33 | [8] |
| Gallic Acid | 1.03 ± 0.25 | [8] |
| (+)-Catechin Hydrate | 3.12 ± 0.51 | [8] |
| Caffeic Acid | 1.59 ± 0.06 | [8] |
| Rutin Hydrate | 4.68 ± 1.24 | [8] |
| Hyperoside | 3.54 ± 0.39 | [8] |
| Kaempferol | 3.70 ± 0.15 | [8] |
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11][12][13][14]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and protected from light.[10]
-
Sample Preparation: Dissolve the test compounds (e.g., this compound, Quercetin) in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.[10]
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample concentration with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[10][15]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[10][11]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[10][11][13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[11] The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[12][16][17][18]
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[16][18]
-
Working Solution: The ABTS•+ solution is diluted with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.[16][19]
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the test sample to the diluted ABTS•+ solution and mix thoroughly.[16]
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 30 minutes) at room temperature.[17]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalents (TE), by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[16]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound.[5][6][8][20][21]
-
Cell Culture: Adherent cells, such as HepG2 human liver cancer cells, are cultured in a 96-well black microplate until they reach confluence.[6][8]
-
Probe Loading: The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cells.[6][20]
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a standard antioxidant like Quercetin.[6]
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells. The peroxyl radicals generated by AAPH oxidize the intracellular DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[5][6][20]
-
Measurement: The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.[6][8]
-
Calculation: The antioxidant capacity of the test compound is determined by its ability to reduce the AAPH-induced fluorescence compared to control cells. The results are often expressed as quercetin equivalents.[20]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Keap1-Nrf2 Signaling Pathway Activation by Natural Antioxidants.
Caption: General Workflow for In Vitro Antioxidant Assays.
Conclusion
This compound, as a member of the secoiridoid glycoside family, holds promise as a natural antioxidant. While direct quantitative comparisons with established antioxidants are currently limited, studies on the closely related compound Morroniside indicate that it likely contributes to cellular defense against oxidative stress, potentially through mechanisms involving the Nrf2 pathway. The provided data on other natural compounds like Quercetin and Gallic Acid highlight the potent antioxidant activity present in various phytochemicals. The detailed experimental protocols and workflows presented here offer a standardized framework for researchers to conduct further comparative studies, which are essential to fully elucidate the antioxidant potential of this compound and its viability as a therapeutic agent.
References
- 1. Secoiridoid glucosides and related compounds from Syringa reticulata and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morroniside Protects C2C12 Myoblasts from Oxidative Damage Caused by ROS-Mediated Mitochondrial Damage and Induction of Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Bioactivities of morroniside: A comprehensive review of pharmacological properties and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of the sources and pharmacological research of morroniside [frontiersin.org]
- 7. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson's disease via inhibiting oxidative stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Seco-iridoid glycosides from the Gentiana olivieri Griseb and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dependence of DPPH radical scavenging activity of dietary flavonoid quercetin on reaction environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Total phenolic and flavonoid contents, antioxidant, antidiabetic and antiplasmodial activities of <i>Garcinia forbesii</i> King: A correlation study - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
Validating the results of Kingiside in vivo studies with ex vivo analysis
For researchers, scientists, and drug development professionals, establishing the in vivo efficacy of a therapeutic candidate is a critical step. However, validating these systemic effects with targeted ex vivo analysis provides a deeper, mechanistic understanding of a compound's activity. This guide compares in vivo study outcomes of ginsenosides, potent bioactive compounds, with their corresponding ex vivo validations, focusing on their anti-inflammatory, neuroprotective, and anti-cancer properties. Detailed experimental protocols and data presentation are provided to support the robust validation of in vivo findings.
Kingiside: A Note on Terminology
The term "this compound" is not commonly found in scientific literature. It is likely a less common name or a potential misspelling of "Ginsenoside." This guide will focus on ginsenosides, particularly Ginsenoside Compound K (CK), a key metabolite with well-documented pharmacological activities.
Anti-inflammatory Effects: From Systemic Response to Cellular Mechanisms
In vivo studies often demonstrate the systemic anti-inflammatory effects of ginsenosides. A common model is the carrageenan-induced paw edema model in rodents, where a reduction in paw swelling indicates anti-inflammatory activity. To validate and understand the underlying mechanisms of this systemic effect, ex vivo analyses are crucial. These analyses typically involve isolating tissues or cells from the treated animal to measure specific inflammatory markers.
A key signaling pathway implicated in inflammation is the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ginsenosides have been shown to inhibit this pathway.
Comparative Data: In Vivo vs. Ex Vivo Anti-inflammatory Effects of Ginsenoside CK
| In Vivo Study | Key Metric | Result with Ginsenoside CK | Ex Vivo Validation | Key Markers | Result with Ginsenoside CK |
| Carrageenan-Induced Paw Edema in Rats | Paw Volume (mL) | Significant reduction in paw swelling compared to control. | Analysis of Paw Tissue Homogenate | Phosphorylated IκBα (p-IκBα), Phosphorylated NF-κB p65 (p-p65) | Decreased levels of p-IκBα and p-p65, indicating inhibition of the NF-κB pathway. |
| Peritoneal Macrophage Culture | TNF-α, IL-6, IL-1β (pro-inflammatory cytokines) | Reduced secretion of TNF-α, IL-6, and IL-1β upon LPS stimulation. |
Experimental Protocols
1. In Vivo Carrageenan-Induced Paw Edema Model:
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Administer Ginsenoside CK or vehicle control orally for 7 days.
-
One hour after the final dose, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 2, 4, and 6 hours post-carrageenan injection.
-
At the end of the experiment, euthanize animals and collect paw tissue and peritoneal macrophages for ex vivo analysis.
-
2. Ex Vivo Western Blot for NF-κB Pathway Proteins:
-
Tissue Preparation: Homogenize harvested paw tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protocol:
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system and quantify using densitometry software.
-
3. Ex Vivo ELISA for Pro-inflammatory Cytokines:
-
Cell Culture: Isolate peritoneal macrophages and culture them in RPMI-1640 medium.
-
Protocol:
-
Seed macrophages in a 96-well plate and stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualizing the Mechanism and Workflow
Caption: Ginsenoside CK inhibits the NF-κB signaling pathway.
Caption: Workflow for validating in vivo anti-inflammatory effects.
Neuroprotective and Anti-Cancer Effects
The principle of validating in vivo results with ex vivo analysis extends to other therapeutic areas.
Neuroprotection
For neuroprotective studies, an in vivo model of cerebral ischemia in rodents can be used. The ex vivo validation would involve harvesting brain tissue to analyze markers of apoptosis (e.g., cleaved caspase-3) and neuronal viability through techniques like immunohistochemistry or Western blotting.
Anti-Cancer
In oncology research, in vivo xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard.[1] To validate the in vivo observation of tumor growth inhibition by a ginsenoside, the tumors can be excised for ex vivo analysis. Immunohistochemistry can be used to assess cell proliferation (Ki-67 staining) and apoptosis (cleaved caspase-3 staining).
Comparative Data: In Vivo vs. Ex Vivo Anti-Cancer Effects of Ginsenoside CK
| In Vivo Study | Key Metric | Result with Ginsenoside CK | Ex Vivo Validation | Key Markers | Result with Ginsenoside CK |
| Human Colon Cancer Xenograft in Mice | Tumor Volume (mm³) | Significant reduction in tumor growth rate. | Immunohistochemistry of Excised Tumors | Ki-67 (Proliferation marker) | Decreased percentage of Ki-67 positive cells. |
| Cleaved Caspase-3 (Apoptosis marker) | Increased percentage of cleaved caspase-3 positive cells. |
Experimental Protocols
1. In Vivo Tumor Xenograft Model:
-
Animals: Immunocompromised mice (e.g., NOD-SCID).
-
Procedure:
-
Subcutaneously implant human colon cancer cells (e.g., HCT116) into the flank of the mice.
-
Once tumors are established, randomize mice into treatment (Ginsenoside CK) and control groups.
-
Administer treatment daily and measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis.
-
2. Ex Vivo Immunohistochemistry (IHC):
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Protocol:
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies against Ki-67 or cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop with a DAB substrate and counterstain with hematoxylin.
-
Quantify the percentage of positive cells using image analysis software.
-
By integrating in vivo efficacy studies with robust ex vivo validation, researchers can gain a comprehensive understanding of a compound's therapeutic potential and mechanism of action, ultimately strengthening the preclinical data package for drug development.
References
Comparing the gene expression profiles of cells treated with Kingiside versus a control compound
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds, understanding their molecular mechanisms of action is paramount. Kingiside, a secoiridoid compound found in certain medicinal plants, has garnered interest for its potential biological activities. However, a critical gap exists in our knowledge of its effects at the cellular level, specifically concerning its influence on gene expression.
Currently, there is a notable absence of publicly available experimental data detailing the gene expression profiles of cells treated with this compound, particularly in comparison to a control compound. This lack of transcriptomic and proteomic information hinders a comprehensive evaluation of its therapeutic promise and the elucidation of its underlying signaling pathways.
To facilitate future research in this area, this guide outlines the standard experimental protocols and data presentation formats that would be necessary to conduct and report on a comparative analysis of gene expression profiles for this compound-treated cells.
Experimental Design and Workflow
A typical study to compare the gene expression profiles of cells treated with this compound versus a control would follow a systematic workflow. This process ensures the generation of robust and reproducible data essential for meaningful interpretation.
Figure 1. A generalized workflow for comparing the gene expression profiles of cells treated with this compound versus a control compound.
Hypothetical Data Presentation
In the event that such a study is conducted, the quantitative data on differentially expressed genes would be summarized in a clear and structured table. This allows for easy identification of genes that are significantly up- or down-regulated in response to this compound treatment.
Table 1: Differentially Expressed Genes in this compound-Treated Cells vs. Control
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| Gene A | 2.5 | 0.001 | 0.005 | Up-regulated |
| Gene B | -1.8 | 0.003 | 0.01 | Down-regulated |
| Gene C | 3.1 | 0.0005 | 0.002 | Up-regulated |
| Gene D | -2.2 | 0.0008 | 0.004 | Down-regulated |
| ... | ... | ... | ... | ... |
Potential Signaling Pathways for Investigation
Based on the known activities of other secoiridoid compounds, several signaling pathways could be hypothesized to be affected by this compound. Future research should aim to investigate these and other relevant pathways to understand the compound's mechanism of action.
Figure 2. Hypothesized signaling pathways potentially modulated by this compound, including NF-κB, MAPK, and PI3K/Akt pathways.
Detailed Experimental Protocols
Should data become available, the following sections would detail the methodologies used in the study.
Cell Culture and Treatment
This section would describe the specific cell line used (e.g., human cancer cell line), culture conditions (media, temperature, CO2 levels), cell seeding density, and the concentrations of this compound and the control compound used for treatment. The duration of the treatment would also be specified.
RNA Extraction and Quality Control
Details on the method for total RNA extraction from the treated and control cells would be provided here. This would include the commercial kit or protocol used and the subsequent assessment of RNA quality and integrity, for example, by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer.
RNA Sequencing (RNA-Seq)
This part of the protocol would outline the library preparation method (e.g., TruSeq RNA Library Prep Kit), the sequencing platform (e.g., Illumina NovaSeq), and the sequencing parameters (e.g., read length, single-end or paired-end sequencing).
Data Analysis
The bioinformatics pipeline for analyzing the RNA-Seq data would be described in detail. This includes the software used for quality control of raw sequencing reads, alignment to a reference genome, quantification of gene expression levels, and the statistical methods employed for differential gene expression analysis. The thresholds for determining significantly differentially expressed genes (e.g., log2 fold change and adjusted p-value) would be clearly stated. Finally, the methods for functional annotation and pathway enrichment analysis of the differentially expressed genes, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis, would be specified.
Safety Operating Guide
Essential Safety and Handling Protocols for Kingiside
Disclaimer: A specific Safety Data Sheet (SDS) for Kingiside (CAS No. 25406-67-1) was not publicly available at the time of this document's creation. The following guidelines are based on general best practices for handling diterpenoid glycosides and chemicals with unknown toxicological profiles in a research and development setting. This information should be used as a starting point and supplemented with a substance-specific risk assessment and, if obtainable, a manufacturer-provided SDS.
This compound is a diterpenoid glycoside, a class of natural products with diverse biological activities.[1] As the full toxicological properties of this compound are not widely documented, a precautionary approach is essential to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Hands | Nitrile gloves | EN 374 | Provides protection against chemical splashes and minimizes skin contact. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects eyes from splashes and airborne particles. |
| Body | Laboratory coat | --- | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | --- | Minimizes inhalation of any dust or aerosols. For weighing or generating aerosols, a fitted respirator may be required based on risk assessment. |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and the safety of the laboratory environment.
| Procedure | Guideline |
| Receiving | Inspect container for damage or leaks upon arrival. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Consult supplier for specific temperature recommendations. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. |
| Liquid Waste | Collect in a designated, labeled, and sealed waste container. |
| Contaminated PPE | Dispose of as chemical waste in a designated container. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
